molecular formula C7H7ClS B1216582 3-Chlorothioanisole CAS No. 4867-37-2

3-Chlorothioanisole

Cat. No.: B1216582
CAS No.: 4867-37-2
M. Wt: 158.65 g/mol
InChI Key: PTGSDZVASWKUHK-UHFFFAOYSA-N
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Description

3-Chlorothioanisole, also known as this compound, is a useful research compound. Its molecular formula is C7H7ClS and its molecular weight is 158.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 133796. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-3-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClS/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGSDZVASWKUHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50197575
Record name 3-Chlorophenyl methyl sulfide
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Molecular Weight

158.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4867-37-2
Record name 1-Chloro-3-(methylthio)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4867-37-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chlorophenyl methyl sulfide
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Record name 4867-37-2
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Record name 3-Chlorophenyl methyl sulfide
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Foundational & Exploratory

3-Chlorothioanisole CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chlorothioanisole, a key chemical intermediate. It details its chemical and physical properties, safety information, and a representative experimental protocol for its synthesis.

Core Data Summary

Identifier: this compound CAS Number: 4867-37-2[1]

Chemical & Physical Properties
PropertyValueSource(s)
Molecular Formula C₇H₇ClS[1]
Molecular Weight 158.65 g/mol [1]
IUPAC Name 1-chloro-3-(methylthio)benzene
Synonyms 3-Chlorophenyl methyl sulfide, m-Chlorothioanisole[1]
Appearance Colorless to light yellow/orange clear liquid
Boiling Point 217.9 °C at 760 mmHg[1]
Density 1.206 g/mL at 25 °C
Flash Point 106 °C
Refractive Index 1.60
LogP 3.29
Vapor Pressure 0.2 mmHg at 25 °C
Safety Information
Hazard CategoryGHS ClassificationPrecautionary StatementsSource(s)
Pictogram GHS07 (Irritant)
Signal Word Warning
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Precautionary Statements P261, P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362

Experimental Protocols

Synthesis of this compound from 3-Chlorothiophenol

The synthesis of this compound is most commonly achieved through the S-methylation of 3-chlorothiophenol. This reaction involves the deprotonation of the thiol group to form a more nucleophilic thiophenolate, which then reacts with a methylating agent.

Reaction:

Materials:

  • 3-Chlorothiophenol

  • Methyl iodide (or dimethyl sulfate)

  • A suitable base (e.g., sodium hydroxide, potassium carbonate)

  • A suitable solvent (e.g., ethanol, acetone, N,N-dimethylformamide)

  • Deionized water

  • Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

  • Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)

Procedure:

  • Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chlorothiophenol in the chosen solvent. Add the base portion-wise while stirring at room temperature. The reaction is exothermic, so cooling may be necessary to maintain the desired temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the thiophenolate salt.

  • Methylation: To the stirred solution of the thiophenolate, add the methylating agent (e.g., methyl iodide) dropwise. The addition rate should be controlled to manage any exotherm. After the addition is complete, the reaction mixture is typically heated to reflux and maintained at that temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid has formed (e.g., sodium iodide), it can be removed by filtration. The solvent is then removed under reduced pressure. The residue is taken up in an organic solvent and washed with water to remove any remaining inorganic salts. The aqueous layer is back-extracted with the organic solvent.

  • Purification: The combined organic layers are dried over an anhydrous drying agent, filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by vacuum distillation to obtain the final product as a clear liquid.

Visualized Workflows

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product 3_Chlorothiophenol 3_Chlorothiophenol Deprotonation Deprotonation 3_Chlorothiophenol->Deprotonation Base Base Base->Deprotonation Methylating_Agent Methylating_Agent Methylation Methylation Methylating_Agent->Methylation Deprotonation->Methylation Thiophenolate intermediate Workup Workup Methylation->Workup Crude product mixture Purification Purification Workup->Purification 3_Chlorothioanisole 3_Chlorothioanisole Purification->3_Chlorothioanisole

Caption: Synthesis workflow for this compound.

This guide is intended for informational purposes for qualified professionals. Always consult the relevant Safety Data Sheet (SDS) and conduct a thorough risk assessment before handling any chemicals.

References

An In-Depth Technical Guide to the Synthesis of 3-Chlorothioanisole from 3-Chlorothiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Chlorothioanisole (also known as 3-chlorophenyl methyl sulfide) from its precursor, 3-chlorothiophenol. The primary synthetic route involves the S-methylation of the thiol group, a robust and widely applicable reaction in organic chemistry.

Reaction Overview

The synthesis is achieved via a nucleophilic substitution reaction, analogous to the Williamson ether synthesis.[1][2] In this process, the acidic proton of the thiol group in 3-chlorothiophenol is removed by a base to form a highly nucleophilic thiophenolate anion. This anion then attacks an electrophilic methylating agent, such as methyl iodide, to form the desired thioether product, this compound.[2][3]

The general reaction scheme is as follows:

Reaction Scheme: 3-chlorothiophenol to this compound

Figure 1. General reaction for the S-methylation of 3-chlorothiophenol.

Data Presentation

Quantitative data for the reactant, methylating agent, and final product are summarized below for easy reference and comparison.

Table 1: Physicochemical Properties of Key Compounds

CompoundStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceBoiling Point (°C)
3-Chlorothiophenol 3-chlorothiophenol structure2037-31-2[4]C₆H₅ClS[4]144.62[4]Colorless to pale yellow liquid[5]205-207
Methyl Iodide methyl iodide structure74-88-4CH₃I141.94Colorless liquid42.4
This compound this compound structure4867-37-2C₇H₇ClS158.65Colorless to light yellow liquid217.9

Table 2: Representative Reaction Parameters for S-Methylation

ParameterConditionNotes
Stoichiometry
3-Chlorothiophenol1.0 equivalentLimiting Reagent
Base (e.g., K₂CO₃)1.5 - 2.0 equivalentsAnhydrous conditions are preferred as carbonate bases can be hygroscopic.[6]
Methylating Agent (CH₃I)1.1 - 1.5 equivalentsA slight excess ensures complete conversion of the thiophenolate.
Solvent Acetone or DMFPolar aprotic solvents are ideal for Sₙ2 reactions.[3]
Temperature Room temp. to reflux (~56°C for acetone)Gentle reflux is often sufficient to drive the reaction to completion.[7]
Reaction Time 4 - 24 hoursProgress can be monitored by Thin Layer Chromatography (TLC).
Typical Yield >90%S-methylation of thiols is generally a high-yielding reaction.

Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis of this compound on a multi-gram scale.

Materials and Equipment:

  • 3-Chlorothiophenol (e.g., 10.0 g, ~69.1 mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃) (e.g., 14.3 g, ~103.7 mmol)

  • Methyl Iodide (CH₃I) (e.g., 5.3 mL, 12.1 g, ~85.0 mmol)

  • Acetone (anhydrous, 200 mL)

  • Round-bottom flask (500 mL) with reflux condenser

  • Magnetic stirrer and stir bar

  • Standard work-up and purification glassware (separatory funnel, rotary evaporator, distillation apparatus)

  • Dichloromethane (for extraction)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar, add 3-chlorothiophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add 200 mL of anhydrous acetone to the flask.

  • Methylation: Stir the resulting suspension vigorously. Add methyl iodide (1.2 eq) dropwise to the mixture at room temperature.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 56°C). Maintain the reflux with stirring for 12-16 hours. Monitor the reaction's progress by TLC until the starting material is consumed.

  • Work-up - Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts through a pad of celite and wash the filter cake with additional acetone.

  • Work-up - Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • Work-up - Extraction: Dissolve the resulting crude oil in dichloromethane (150 mL). Transfer the solution to a separatory funnel and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL).

  • Work-up - Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product, if necessary, can be purified by vacuum distillation to afford the final product as a colorless to pale yellow liquid.

Visualization of Experimental Workflow

The logical flow of the synthesis, from starting materials to the final purified product, is depicted in the following diagram.

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start_materials Starting Materials (3-Chlorothiophenol, K₂CO₃, CH₃I) dissolution Dissolve in Acetone start_materials->dissolution reflux Reflux (12-16h) dissolution->reflux filtration Filter Salts reflux->filtration evaporation Solvent Evaporation filtration->evaporation extraction Aqueous Extraction evaporation->extraction drying Dry Organic Layer extraction->drying distillation Vacuum Distillation drying->distillation final_product Pure this compound distillation->final_product

A high-level workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight (m/z = 158 for ³⁵Cl isotope).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the molecular structure. The ¹H NMR spectrum is expected to show aromatic protons and a characteristic singlet for the S-CH₃ group.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

Safety and Handling

  • 3-Chlorothiophenol: Corrosive and causes severe skin burns and eye damage.[4] It has a strong, unpleasant odor.

  • Methyl Iodide: Toxic, a carcinogen, and an alkylating agent. Handle with extreme care in a well-ventilated fume hood.

  • Potassium Carbonate: Irritant. Avoid inhalation of dust.

  • Solvents: Acetone and dichloromethane are flammable and volatile.

All operations should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, must be worn at all times.

References

Spectroscopic Profile of 3-Chlorothioanisole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chlorothioanisole, a key intermediate in various synthetic applications. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for their acquisition. This information is critical for the unambiguous identification and characterization of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.1-7.3Multiplet4HAromatic Protons (C₂-H, C₄-H, C₅-H, C₆-H)
~2.5Singlet3HMethyl Protons (-SCH₃)

¹³C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ) ppmAssignment
~140C₁ (Carbon attached to S)
~135C₃ (Carbon attached to Cl)
~130C₅
~127C₆
~126C₄
~125C₂
~15-SCH₃
Table 2: Infrared (IR) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
2920-2850MediumAliphatic C-H Stretch (-CH₃)
1580-1470Medium-StrongAromatic C=C Stretch[1]
1470-1430MediumAsymmetric C-H Bend (-CH₃)
1080-1070StrongC-S Stretch
800-600StrongC-Cl Stretch
900-675StrongC-H Out-of-plane Bend (Aromatic)[2]
Table 3: Mass Spectrometry (MS) Data

The mass spectrum of this compound is characterized by its molecular ion peak and distinct fragmentation pattern.

m/zRelative IntensityAssignment
158/160High (3:1 ratio)[M]⁺ (Molecular Ion)
123Medium[M - Cl]⁺
115Medium[M - SCH₃]⁺
77Medium[C₆H₅]⁺

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of 5-25 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal reference standard. The solution is transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: The proton NMR spectrum is typically acquired on a 300 or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired on the same instrument, often requiring a larger number of scans due to the lower natural abundance of the ¹³C isotope. The spectral width is typically 0-220 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For a neat liquid sample like this compound, a thin film is prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Data Acquisition: The FTIR spectrum is recorded using a spectrometer, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or hexane.

  • GC Separation: A small volume (typically 1 µL) of the solution is injected into the gas chromatograph. The compound is vaporized and carried by an inert gas through a capillary column, which separates it from any impurities.

  • MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) is a common method used, where the molecules are bombarded with electrons, causing ionization and fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Data Processing & Analysis cluster_interpretation Structural Elucidation Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Neat Sample Sample->Prep_IR Prep_MS Dilute in Solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS GC-MS Prep_MS->MS Process_NMR Process NMR Spectra NMR->Process_NMR Process_IR Process IR Spectrum IR->Process_IR Process_MS Process Mass Spectrum MS->Process_MS Interpret_NMR Assign NMR Signals Process_NMR->Interpret_NMR Interpret_IR Identify Functional Groups Process_IR->Interpret_IR Interpret_MS Analyze Fragmentation Process_MS->Interpret_MS Structure Confirm Structure of This compound Interpret_NMR->Structure Interpret_IR->Structure Interpret_MS->Structure

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Chlorophenyl Methyl Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 26, 2025

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Chlorophenyl methyl sulfide (also known as 1-chloro-3-(methylthio)benzene), a molecule of interest in organic synthesis and potentially in drug discovery. This document collates available data on its physical characteristics, spectroscopic profile, synthesis, and chemical reactivity. It also explores its potential applications in medicinal chemistry, drawing parallels with related sulfur-containing and chlorinated compounds. Detailed experimental protocols for the determination of key physical properties and a representative synthetic route are also provided to support further research and development efforts.

Introduction

3-Chlorophenyl methyl sulfide, with the CAS number 4867-37-2, is an aromatic organosulfur compound. Its structure, featuring a benzene ring substituted with a chlorine atom and a methylthio group at the meta position, makes it a versatile intermediate in organic synthesis. The presence of the chloro and methylthio groups offers multiple sites for functionalization, allowing for the construction of more complex molecular architectures.

The incorporation of chlorine and sulfur-containing moieties is a common strategy in drug design. Chlorine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Similarly, the thioether linkage can be a key pharmacophoric element and is susceptible to oxidation to the corresponding sulfoxide and sulfone, which can have distinct pharmacological profiles. This guide aims to provide a detailed resource for researchers interested in utilizing 3-Chlorophenyl methyl sulfide in their scientific endeavors.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 3-Chlorophenyl methyl sulfide is presented in the tables below. While some experimentally determined values are available, others are computed estimates and should be considered as such.

Table 1: Physical Properties of 3-Chlorophenyl Methyl Sulfide

PropertyValueSource
Molecular Formula C₇H₇ClS--INVALID-LINK--[1]
Molecular Weight 158.65 g/mol --INVALID-LINK--[1]
Appearance Colorless to light yellow liquidInferred from similar compounds
Boiling Point 225.0 ± 33.0 °C at 760 mmHg (Computed)--INVALID-LINK--[1]
Density 1.2 ± 0.1 g/cm³ (Computed)--INVALID-LINK--[1]
Solubility Insoluble in water; Soluble in organic solvents such as ethanol, ether, and chloroform.[2]Inferred from similar compounds

Table 2: Spectroscopic Data of 3-Chlorophenyl Methyl Sulfide

Spectrum TypeKey Data PointsSource
¹H NMR Spectral data available in public databases.--INVALID-LINK--[1]
¹³C NMR Spectral data available in public databases.--INVALID-LINK--[1]
Mass Spectrometry m/z 158 (M+), 125, 108.--INVALID-LINK--[1]
Infrared (IR) Spectroscopy Spectral data available in public databases.--INVALID-LINK--[1]

Synthesis and Reactivity

Synthesis

3-Chlorophenyl methyl sulfide can be synthesized through several routes. A common method involves the methylation of 3-chlorothiophenol. Another feasible approach is via a Sandmeyer-type reaction starting from 3-chloroaniline. Below is a generalized workflow for the synthesis of aryl sulfides.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 3-Chlorothiophenol R Nucleophilic Substitution A->R B Methylating Agent (e.g., Methyl Iodide) B->R C Base (e.g., NaOH, K2CO3) C->R P 3-Chlorophenyl methyl sulfide R->P

A general workflow for the synthesis of 3-Chlorophenyl methyl sulfide.

A detailed experimental protocol for a similar synthesis is provided in the Experimental Protocols section.

Chemical Reactivity

The 3-Chlorophenyl methyl sulfide molecule has several reactive sites:

  • The Sulfur Atom: The lone pairs on the sulfur atom make it nucleophilic and susceptible to oxidation. It can be readily oxidized to the corresponding sulfoxide and further to the sulfone using various oxidizing agents. This transformation can be useful for modulating the electronic and steric properties of the molecule.

  • The Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions. The directing effects of the chloro (ortho-, para-directing) and methylthio (ortho-, para-directing) groups will influence the regioselectivity of these reactions.

  • The Methyl Group: The methyl protons are weakly acidic and can potentially be involved in condensation reactions under strong basic conditions.

G A 3-Chlorophenyl methyl sulfide B Oxidizing Agent (e.g., H2O2, m-CPBA) A->B Oxidation C 3-Chlorophenyl methyl sulfoxide B->C D Stronger Oxidizing Agent or harsher conditions C->D Further Oxidation E 3-Chlorophenyl methyl sulfone D->E

Oxidation pathway of 3-Chlorophenyl methyl sulfide.

Potential Applications in Drug Development

While specific biological activities of 3-Chlorophenyl methyl sulfide are not extensively documented, the structural motifs present suggest several potential areas of interest for drug development.

  • Scaffold for Bioactive Molecules: The molecule can serve as a versatile starting material for the synthesis of more complex compounds with potential therapeutic applications. The presence of both a chloro and a methylthio group allows for diverse chemical modifications.

  • Enzyme Inhibition: Aryl sulfides and their oxidized derivatives (sulfoxides and sulfones) are known to interact with various enzymes. For instance, substituted thioanisoles have been explored as inhibitors of enzymes such as monoamine oxidase.

  • Antimicrobial and Anticancer Agents: Many chlorinated aromatic compounds and organosulfur compounds exhibit antimicrobial and anticancer activities. The combination of these features in 3-Chlorophenyl methyl sulfide makes it a candidate for derivatization and screening for such activities. For example, some thiazole derivatives containing sulfur have shown a wide range of pharmacological activities, including anti-inflammatory and antioxidant properties.[3]

Experimental Protocols

Representative Synthesis of an Aryl Methyl Sulfide

This protocol is a general method for the synthesis of aryl methyl sulfides from the corresponding thiol and can be adapted for 3-Chlorophenyl methyl sulfide.

Materials:

  • 3-Chlorothiophenol

  • Methyl iodide

  • Sodium hydroxide

  • Ethanol

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chlorothiophenol (1 equivalent) in ethanol.

  • Add a solution of sodium hydroxide (1.1 equivalents) in water to the flask while stirring.

  • To the resulting sodium 3-chlorothiophenoxide solution, add methyl iodide (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3-Chlorophenyl methyl sulfide.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Determination of Boiling Point (Distillation Method)

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle

  • Boiling chips

Procedure:

  • Place a sample of the purified liquid (approximately 5-10 mL) into the distillation flask and add a few boiling chips.

  • Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head.

  • Begin heating the flask gently with the heating mantle.

  • Record the temperature at which the first drop of distillate is collected in the receiving flask as the initial boiling point.

  • Continue the distillation at a steady rate (1-2 drops per second) and record the temperature range over which the majority of the liquid distills.[4][5][6][7]

  • The constant temperature observed during the distillation of the main fraction is the boiling point of the substance.[4][5][6][7]

Determination of Density (Pycnometer Method)

Apparatus:

  • Pycnometer (a specific gravity bottle)

  • Analytical balance

  • Water bath

Procedure:

  • Thoroughly clean and dry the pycnometer and weigh it accurately on an analytical balance (m₁).

  • Fill the pycnometer with distilled water of a known temperature and weigh it again (m₂).

  • Empty and dry the pycnometer, then fill it with the sample liquid at the same temperature and weigh it (m₃).

  • The density of the liquid (ρ) can be calculated using the following formula: ρ = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the measurement temperature.[8][9][10]

Determination of Solubility

Procedure:

  • Water Solubility: To approximately 1 mL of water in a test tube, add a few drops of the liquid sample. Shake the tube and observe if the liquid dissolves completely, forms a separate layer, or is partially soluble.[11][12][13][14][15]

  • Organic Solvent Solubility: Repeat the procedure with various organic solvents such as ethanol, diethyl ether, acetone, and dichloromethane to determine the compound's solubility profile.[11][12][13][14][15] A compound is generally considered soluble if approximately 50 mg of the substance dissolves in 1 mL of the solvent.

Safety and Handling

3-Chlorophenyl methyl sulfide should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

3-Chlorophenyl methyl sulfide is a valuable chemical intermediate with potential applications in various fields, including medicinal chemistry. This technical guide has summarized its key physical and chemical properties, provided insights into its synthesis and reactivity, and outlined its potential for drug development. The included experimental protocols offer a starting point for further investigation and utilization of this compound in research and development settings. As with any chemical, proper safety procedures should be strictly followed during its handling and use.

References

Navigating the Synthesis and Supply of 3-Chlorothioanisole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial availability, synthesis, and potential applications of 3-Chlorothioanisole (CAS No. 4867-37-2). This document consolidates critical data on suppliers, physicochemical properties, and detailed experimental protocols to support its use in organic synthesis and biomedical research.

Introduction to this compound

This compound, also known as 1-chloro-3-(methylthio)benzene, is a halogenated aromatic thioether. Its unique molecular structure, featuring a chloro-substituent on the phenyl ring and a methylthio group, makes it a versatile intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals. The presence of both a reactive chlorine atom and a modifiable sulfur atom allows for diverse chemical transformations. Recent interest in this compound has been driven by its potential as a building block for novel bioactive molecules, exhibiting reported antifungal and antimicrobial properties.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers worldwide, catering to both research and bulk quantity needs. Purity levels typically range from 96% to over 99%, with common analytical characterization provided by Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR).

Below is a summary of prominent suppliers and their typical product specifications:

SupplierPurityAvailable QuantitiesAdditional Information
TCI America >96.0% (GC)[1]5g, 25gAlso known as 3-Chlorophenyl Methyl Sulfide.[1]
ChemicalBook 98%min, 99%, 99%+ HPLCKG quantitiesLists multiple suppliers from China.[2]
Apollo Scientific 97%5g, 25g, 100gProvides detailed physical properties.
Thermo Scientific 99%Gram quantitiesAvailable through the Fisher Scientific marketplace.
PubChem N/AN/ALists numerous chemical vendors.[3]

Note: Availability and pricing are subject to change. It is recommended to contact suppliers directly for the most current information.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is essential for its handling and use in experimental settings.

PropertyValueReference
Molecular Formula C₇H₇ClS[4]
Molecular Weight 158.65 g/mol [3]
CAS Number 4867-37-2[4]
Appearance Colorless to light yellow/orange clear liquid[1]
Boiling Point 120 °C at 20 mmHg[2]
Density 1.206 g/mL at 25 °C[2]
Refractive Index ~1.600[2]
Flash Point 106 °C[1]
Storage Temperature Room temperature, recommended <15°C in a cool, dark place.[1][1]

Safety Information:

This compound is classified as an irritant. According to the Globally Harmonized System (GHS), it is associated with the following hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[3]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P264: Wash skin thoroughly after handling.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocols

This section provides detailed experimental methodologies relevant to the synthesis and application of this compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the methylation of 3-chlorothiophenol. Below is a representative protocol based on standard organic chemistry procedures.

Reaction: 3-Cl-C₆H₄-SH + CH₃I → 3-Cl-C₆H₄-SCH₃ + HI

Materials:

  • 3-Chlorothiophenol

  • Methyl iodide (CH₃I)

  • Sodium hydroxide (NaOH) or another suitable base

  • Methanol or another suitable solvent

  • Diethyl ether or other extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for reaction, extraction, and distillation

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chlorothiophenol (1 equivalent) in methanol.

  • Add a solution of sodium hydroxide (1.1 equivalents) in methanol to the flask. Stir the mixture for 15-20 minutes at room temperature to form the sodium thiophenoxide salt.

  • Cool the reaction mixture in an ice bath and add methyl iodide (1.2 equivalents) dropwise.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the residue, add water and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation to yield pure this compound.

Representative Reaction: Oxidation to 3-(Methylsulfinyl)chlorobenzene

The thioether moiety of this compound can be readily oxidized to a sulfoxide, a key functional group in many pharmaceutical compounds. The following protocol is adapted from a general procedure for the oxidation of aryl sulfides.

Reaction: 3-Cl-C₆H₄-SCH₃ + [O] → 3-Cl-C₆H₄-S(O)CH₃

Materials:

  • This compound

  • Sodium metaperiodate (NaIO₄)

  • Methanol and Water

  • Dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a 1:1 mixture of methanol and water.

  • Cool the solution in an ice bath with stirring.

  • Add sodium metaperiodate (1.1 equivalents) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

  • Allow the reaction to stir at 0-5 °C for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the sodium iodate precipitate.

  • Extract the filtrate with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with saturated aqueous sodium thiosulfate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 3-(methylsulfinyl)chlorobenzene.

  • The crude product can be further purified by column chromatography on silica gel or recrystallization.

Applications in Research and Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules.

  • Pharmaceutical Synthesis: The chloro- and methylthio- groups provide handles for further functionalization, making it a precursor for various drug candidates.

  • Agrochemical Development: Similar to its role in pharmaceuticals, it is used in the synthesis of novel pesticides and herbicides.

  • Materials Science: The thioether group can act as a ligand for metal coordination, opening possibilities in the development of new catalysts and materials.

Plausible Mechanism of Antifungal Action

While the specific mechanism of action for this compound has not been extensively studied, its reported antifungal activity can be contextualized within the known mechanisms of other antifungal agents. A plausible mechanism involves the disruption of the fungal cell membrane's integrity.

Many antifungal compounds target the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is absent in mammalian cells.[5][6] The disruption of ergosterol synthesis leads to a dysfunctional cell membrane, increased permeability, and ultimately, cell death.[5] Given its structural features, this compound or its metabolites could potentially inhibit one of the enzymes in the ergosterol biosynthesis pathway.

Antifungal_Mechanism This compound This compound Fungal_Cell Fungal Cell This compound->Fungal_Cell Uptake Enzyme_Inhibition Enzyme Inhibition This compound->Enzyme_Inhibition Ergosterol_Pathway Ergosterol Biosynthesis Pathway Fungal_Cell->Ergosterol_Pathway Ergosterol_Pathway->Enzyme_Inhibition Target Ergosterol_Depletion Ergosterol Depletion Enzyme_Inhibition->Ergosterol_Depletion Membrane_Disruption Cell Membrane Disruption Ergosterol_Depletion->Membrane_Disruption Cell_Death Fungal Cell Death Membrane_Disruption->Cell_Death

Caption: Plausible mechanism of antifungal action for this compound.

Logical Workflow: From Synthesis to Application

The following diagram illustrates a typical workflow for a researcher utilizing this compound, from its synthesis or procurement to its application in the development of a novel bioactive compound.

Workflow cluster_procurement Procurement/Synthesis cluster_modification Chemical Modification cluster_analysis Analysis and Characterization cluster_application Application Procure Procure this compound from commercial supplier Reaction Reaction using this compound (e.g., Oxidation, Cross-coupling) Procure->Reaction Synthesize Synthesize this compound in-house Synthesize->Reaction Purification Purification of Product (Chromatography, Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Bioassay Biological Activity Screening (e.g., Antifungal Assay) Characterization->Bioassay Lead_Compound Lead Compound Identification Bioassay->Lead_Compound

Caption: Research workflow utilizing this compound.

This technical guide serves as a foundational resource for researchers working with this compound. By providing a consolidated source of supplier information, physicochemical data, and detailed experimental protocols, it aims to facilitate and accelerate research and development in the fields of organic synthesis and medicinal chemistry.

References

An In-depth Technical Guide to the Safe Handling of 3-Chlorothioanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Chlorothioanisole (CAS RN: 4867-37-2), a chemical intermediate utilized in various research and development applications. Due to its hazardous properties, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the protection of the environment.

Chemical and Physical Properties

Proper handling and storage procedures are directly influenced by the physical and chemical properties of a substance. The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₇H₇ClSTCI AMERICA
Molecular Weight 158.64 g/mol TCI AMERICA
Appearance Colorless to light yellow to light orange clear liquidTCI AMERICA
Boiling Point 244 °CTCI AMERICA
Flash Point 106 °CTCI AMERICA
Specific Gravity (20/20) 1.22TCI AMERICA
Density 1.206 g/mL at 25 °CChemicalBook[1]
Refractive Index 1.60TCI AMERICA
Purity >96.0% (GC)TCI AMERICA

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. Understanding its specific hazards is the first step in safe handling.

GHS Pictogram:

alt text

Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[2]

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize exposure risks.

Handling:

  • Wash skin thoroughly after handling.

  • Wear protective gloves, eye protection, and face protection.

  • Avoid breathing mist or vapors.[3]

  • Do not eat, drink, or smoke when using this product.[3]

  • Use only in a well-ventilated area or under a chemical fume hood.[4][5]

  • Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[3]

  • Contaminated work clothing should not be allowed out of the workplace.[3]

Storage:

  • Store at room temperature in a cool, dark place is recommended (<15°C).

  • Keep container tightly closed.[4][5]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side shields or goggles. A face shield may be necessary for splash hazards.Protects against serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Lab coat or chemical-resistant apron.Prevents skin irritation.
Respiratory Protection Use a NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate or for spill cleanup.Mitigates the risk of respiratory tract irritation.[2]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Skin Contact Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
Inhalation Move the person to fresh air. If breathing has stopped, perform artificial respiration.[6] Keep the affected person warm and at rest. Get medical attention as soon as possible.[6]
Ingestion Do NOT induce vomiting.[4][5] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[4][5] Seek immediate medical attention.

Spill and Leak Procedures

Prompt and safe cleanup of spills is essential to prevent wider contamination and exposure.

Emergency Procedures:

  • Evacuate: Evacuate the immediate danger area.[3]

  • Ventilate: Ensure adequate ventilation.[3]

  • Contain: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).[4]

  • Collect: Place the absorbed material into a suitable, labeled container for disposal.[4]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to the appropriate safety personnel.

Experimental Workflow and Safety Visualizations

Visual aids can significantly enhance the understanding and retention of safety protocols. The following diagrams, created using the DOT language, illustrate key safety workflows.

Spill_Response_Workflow cluster_spill This compound Spill Occurs cluster_response Immediate Response cluster_cleanup Cleanup Procedure cluster_disposal Final Steps Spill Spill Detected Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Others & Safety Officer Evacuate->Alert Ventilate Ensure Adequate Ventilation (Fume Hood) Alert->Ventilate PPE Don Appropriate PPE Ventilate->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Absorbed Material into Labeled Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste According to Institutional Protocols Decontaminate->Dispose Report Document and Report Incident Dispose->Report

Caption: Workflow for handling a this compound spill.

First_Aid_Measures cluster_exposure Exposure Event cluster_routes Routes of Exposure & Immediate Actions cluster_procedures First Aid Procedures cluster_medical Medical Attention Exposure Exposure to This compound Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Wash_Skin Wash with Soap & Water Skin_Contact->Wash_Skin Rinse_Eyes Rinse Eyes with Water (15-20 mins) Eye_Contact->Rinse_Eyes Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Rinse_Mouth Rinse Mouth Ingestion->Rinse_Mouth Remove_Clothing Remove Contaminated Clothing Wash_Skin->Remove_Clothing Seek_Medical_Attention Seek Medical Attention Remove_Clothing->Seek_Medical_Attention if irritation persists Remove_Lenses Remove Contact Lenses Rinse_Eyes->Remove_Lenses Remove_Lenses->Seek_Medical_Attention Artificial_Respiration Artificial Respiration if Needed Fresh_Air->Artificial_Respiration Artificial_Respiration->Seek_Medical_Attention Drink_Water_Milk Drink Water or Milk Rinse_Mouth->Drink_Water_Milk Drink_Water_Milk->Seek_Medical_Attention

Caption: First aid measures for this compound exposure.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains.[3]

This technical guide is intended to provide essential safety and handling information. It is not a substitute for a comprehensive risk assessment and the user's own judgment. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before use.

References

Solubility of 3-Chlorothioanisole in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chlorothioanisole in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a strong theoretical framework for solubility prediction, detailed experimental protocols for accurate measurement, and the potential applications of this compound in synthetic and medicinal chemistry.

Introduction to this compound

This compound, also known as 1-chloro-3-(methylthio)benzene, is an organosulfur compound with the chemical formula C₇H₇ClS.[1] Its structure, featuring a chlorinated phenyl ring attached to a methylthio group, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[2][3][4] Understanding its solubility in different organic solvents is crucial for its effective use in reaction media, for purification processes, and in the formulation of solutions for various applications.

Predicted Solubility Profile

Based on these characteristics, this compound is predicted to be soluble in a range of common organic solvents. The following table summarizes the expected qualitative solubility.

Solvent ClassRepresentative SolventsPredicted Solubility of this compound
Non-polar Aprotic Toluene, Hexane, Diethyl EtherHigh
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF)Moderate to High
Polar Aprotic (High Polarity) Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Moderate to High
Polar Protic Methanol, EthanolLow to Moderate

Experimental Determination of Solubility

To obtain precise quantitative solubility data, experimental determination is necessary. The most widely accepted and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[6][7][8][9][10] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.

The general workflow for determining the solubility of this compound is depicted in the following diagram.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_calculation Calculation prep_solvent Select Organic Solvent add_excess Add Excess Solute to Solvent prep_solvent->add_excess prep_solute Prepare this compound prep_solute->add_excess prep_vials Prepare Vials prep_vials->add_excess agitate Agitate at Constant Temperature (e.g., 24-48 hours) add_excess->agitate centrifuge Centrifuge to Pellet Undissolved Solute agitate->centrifuge filter Filter Supernatant centrifuge->filter analyze_sample Analyze Saturated Solution filter->analyze_sample prepare_standards Prepare Standard Solutions calibrate Generate Calibration Curve (UV-Vis or HPLC) prepare_standards->calibrate calculate_solubility Calculate Solubility (e.g., in mg/mL or mol/L) calibrate->calculate_solubility analyze_sample->calculate_solubility

Caption: Experimental workflow for determining the solubility of this compound.

The following are detailed protocols for the key experiments involved in determining the solubility of this compound.

3.2.1. Shake-Flask Method for Sample Preparation

This protocol describes the preparation of a saturated solution of this compound in a chosen organic solvent.[6][7][8][9][10]

  • Materials:

    • This compound (solute)

    • Organic solvent of interest (e.g., toluene, acetone, methanol)

    • Scintillation vials or other suitable sealed containers

    • Orbital shaker with temperature control

    • Centrifuge

    • Syringe filters (e.g., 0.22 µm PTFE)

  • Procedure:

    • Add an excess amount of this compound to a vial. An excess is visually confirmed by the presence of undissolved liquid droplets after equilibration.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time to reach equilibrium (typically 24 to 48 hours).

    • After the equilibration period, visually inspect the vial to ensure that an excess of the solute is still present.

    • To separate the undissolved solute, centrifuge the vial at a high speed (e.g., 10,000 rpm) for 10-15 minutes.

    • Carefully collect the supernatant (the clear, saturated solution) using a pipette.

    • For further purification, pass the supernatant through a syringe filter compatible with the organic solvent.

    • The filtered supernatant is now ready for concentration analysis.

3.2.2. Quantification by UV-Vis Spectrophotometry

This method is suitable if this compound exhibits significant absorbance in the UV-Vis spectrum and the chosen solvent is transparent in that region.[11][12][13][14]

  • Materials:

    • Saturated solution of this compound

    • Pure organic solvent (for blank and dilutions)

    • UV-Vis spectrophotometer

    • Quartz cuvettes

  • Procedure:

    • Determine the Wavelength of Maximum Absorbance (λmax):

      • Prepare a dilute solution of this compound in the chosen solvent.

      • Scan the absorbance of this solution across the UV-Vis range (e.g., 200-400 nm) to identify the λmax.

    • Prepare a Calibration Curve:

      • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

      • Measure the absorbance of each standard solution at the determined λmax.

      • Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship.[14]

    • Measure the Sample:

      • Dilute the saturated solution of this compound with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

      • Measure the absorbance of the diluted sample at λmax.

    • Calculate Solubility:

      • Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

      • Multiply this concentration by the dilution factor to calculate the original concentration of the saturated solution, which represents the solubility.

3.2.3. Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution.[15][16][17][18][19]

  • Materials:

    • Saturated solution of this compound

    • HPLC system with a suitable detector (e.g., UV detector)

    • Appropriate HPLC column and mobile phase

    • Pure organic solvent (for dilutions)

  • Procedure:

    • Develop an HPLC Method:

      • Develop an isocratic or gradient HPLC method capable of separating this compound from any potential impurities.

      • Determine the retention time of this compound.

    • Prepare a Calibration Curve:

      • Prepare a series of standard solutions of this compound of known concentrations.

      • Inject each standard solution into the HPLC system and record the peak area.

      • Plot a graph of peak area versus concentration to generate a calibration curve.

    • Analyze the Sample:

      • Dilute the saturated solution of this compound with a known volume of a suitable solvent to bring its concentration within the linear range of the calibration curve.

      • Inject the diluted sample into the HPLC system and record the peak area for this compound.

    • Calculate Solubility:

      • Use the calibration curve to determine the concentration of the diluted sample from its peak area.

      • Multiply this concentration by the dilution factor to determine the solubility of this compound in the original saturated solution.

Application in Drug Discovery and Development

Substituted thioanisoles and related sulfur-containing heterocyclic compounds are important structural motifs in medicinal chemistry.[20][21][22] While direct biological activity data for this compound is scarce, its primary role in drug discovery is likely as a versatile building block for the synthesis of more complex and biologically active molecules. The chloro and methylthio groups provide reactive sites for further chemical modifications, such as cross-coupling reactions, nucleophilic substitutions, and oxidations, to build diverse molecular scaffolds.

The following diagram illustrates the potential role of this compound as a starting material in a drug discovery pipeline.

drug_discovery_pathway cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development start_material This compound (Building Block) modification Chemical Modifications (e.g., Cross-coupling, Oxidation) start_material->modification library Library of Novel Compounds modification->library assay High-Throughput Screening (HTS) library->assay hit_id Hit Identification assay->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_compound Lead Compound sar->lead_compound preclinical In vivo and In vitro Studies lead_compound->preclinical candidate Drug Candidate preclinical->candidate

Caption: Role of this compound as a building block in drug discovery.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. The shake-flask method, coupled with analytical techniques such as UV-Vis spectrophotometry or HPLC, offers a reliable means of obtaining accurate solubility values. Understanding the solubility of this compound is a critical first step for its effective utilization as a synthetic intermediate in the development of novel compounds for the pharmaceutical and other chemical industries. Researchers are encouraged to use the provided protocols to generate specific solubility data for their solvent systems of interest.

References

Discovery and history of 1-Chloro-3-(methylthio)benzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Chloro-3-(methylthio)benzene: Discovery and History

This technical guide provides a comprehensive overview of 1-Chloro-3-(methylthio)benzene, also known as 3-chlorothioanisole. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its historical context, synthesis, and physicochemical properties.

Introduction

1-Chloro-3-(methylthio)benzene is a substituted aromatic compound featuring both a chloro and a methylthio group on a benzene ring. While not a widely known compound in its own right, its structural motifs are of interest in medicinal chemistry and organic synthesis. The presence of a halogen and a sulfur-containing functional group offers potential for a variety of chemical transformations and biological activities.

Historical Context and Discovery

The Sandmeyer reaction , discovered by Traugott Sandmeyer in 1884, provided a reliable method for the conversion of aromatic amines into aryl halides via diazonium salts.[1][2] This reaction was a significant advancement in aromatic chemistry, allowing for the synthesis of a wide array of substituted benzene derivatives that were previously difficult to access.

The formation of aryl thioethers through the alkylation of thiophenols is another cornerstone of organic synthesis. This straightforward nucleophilic substitution reaction has been a fundamental tool for chemists for over a century.

Given this historical context, it is highly probable that 1-Chloro-3-(methylthio)benzene was first prepared through a multi-step synthesis utilizing these classical reactions. The primary motivation for its initial synthesis was likely for academic purposes, as a part of systematic studies on the properties and reactions of substituted aromatic compounds.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Chloro-3-(methylthio)benzene is presented in the table below. This data is compiled from various chemical databases and supplier information.

PropertyValueSource
Molecular Formula C₇H₇ClSPubChem[3]
Molecular Weight 158.65 g/mol PubChem[3]
CAS Number 4867-37-2PubChem[3]
Appearance Colorless to pale yellow liquid-
Boiling Point 244 °C-
Density 1.22 g/mL-
Refractive Index 1.5970 to 1.6010-
Flash Point 106 °C-
Solubility Insoluble in water, soluble in organic solvents-

Synthetic Pathways

There are two primary plausible synthetic routes for the preparation of 1-Chloro-3-(methylthio)benzene. Both methods rely on commercially available starting materials and established organic reactions.

Route 1: From 3-Chloroaniline via Sandmeyer Reaction

This route involves the diazotization of 3-chloroaniline, followed by a Sandmeyer-type reaction to introduce the thiol group, and subsequent methylation.

Synthesis_Route_1 start 3-Chloroaniline diazonium 3-Chlorobenzenediazonium chloride start->diazonium NaNO₂, HCl 0-5 °C thiophenol 3-Chlorothiophenol diazonium->thiophenol 1. KSCN, CuSCN 2. H₂O, H⁺ product 1-Chloro-3-(methylthio)benzene thiophenol->product CH₃I, Base

Caption: Synthetic pathway starting from 3-chloroaniline.
Route 2: Methylation of 3-Chlorothiophenol

A more direct approach involves the methylation of commercially available 3-chlorothiophenol.

Synthesis_Route_2 start 3-Chlorothiophenol product 1-Chloro-3-(methylthio)benzene start->product CH₃I, Base (e.g., NaOH or K₂CO₃)

Caption: Direct methylation of 3-chlorothiophenol.

Experimental Protocols

Detailed experimental procedures for the synthesis of 1-Chloro-3-(methylthio)benzene are not commonly found in the literature. However, based on general methodologies for the Sandmeyer reaction and the methylation of thiols, a plausible protocol for each synthetic route is provided below.

Protocol for Route 1: Synthesis from 3-Chloroaniline

Step 1: Diazotization of 3-Chloroaniline

  • In a flask equipped with a mechanical stirrer, dissolve 3-chloroaniline in a solution of hydrochloric acid and water.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.

  • Stir the resulting solution for 30 minutes at this temperature to ensure complete formation of the 3-chlorobenzenediazonium chloride solution.

Step 2: Thiolation via Sandmeyer-type Reaction

  • In a separate flask, prepare a solution of potassium thiocyanate (or sodium thiocyanate) and copper(I) thiocyanate in water.

  • Slowly add the cold diazonium salt solution to the thiocyanate solution with vigorous stirring. Nitrogen gas will evolve.

  • After the addition is complete, warm the reaction mixture gently to ensure complete decomposition of the diazonium salt.

  • Acidify the mixture with a strong acid and heat to hydrolyze the intermediate thiocyanate to the corresponding thiophenol.

  • Extract the 3-chlorothiophenol with an organic solvent (e.g., diethyl ether), wash the organic layer, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

Step 3: Methylation of 3-Chlorothiophenol

  • Dissolve the crude 3-chlorothiophenol in a suitable solvent such as ethanol or methanol.

  • Add a base, such as sodium hydroxide or potassium carbonate, to the solution to form the thiophenolate salt.

  • Add methyl iodide dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Wash the organic layer, dry it, and remove the solvent.

  • Purify the crude 1-Chloro-3-(methylthio)benzene by vacuum distillation or column chromatography.

Protocol for Route 2: Direct Methylation of 3-Chlorothiophenol
  • Dissolve 3-chlorothiophenol in a suitable solvent (e.g., ethanol, acetone, or DMF).

  • Add a base (e.g., potassium carbonate or sodium hydroxide) and stir to form the thiophenolate.

  • Add methyl iodide to the reaction mixture.

  • Stir at room temperature or with gentle heating until the reaction is complete.

  • Work up the reaction as described in Step 3 of Route 1.

  • Purify the product by vacuum distillation or column chromatography.

Applications and Relevance in Drug Discovery

While there are no widely reported direct applications of 1-Chloro-3-(methylthio)benzene as a pharmaceutical agent, its structural components are present in various biologically active molecules. The chloro group can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[4] Similarly, the methylthio group can participate in hydrogen bonding and other interactions within protein binding sites.

The compound can be considered a building block in synthetic organic chemistry for the construction of more complex molecules with potential therapeutic applications. For instance, substituted thioanisoles have been investigated for their role in the development of inhibitors for various enzymes.

Conclusion

1-Chloro-3-(methylthio)benzene is a simple substituted aromatic compound with a history rooted in the development of fundamental organic reactions. While its direct applications are not extensively documented, its synthesis from readily available starting materials via robust and well-understood chemical transformations makes it an accessible building block for further chemical exploration. The physicochemical data and synthetic protocols provided in this guide offer a valuable resource for researchers in organic and medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols: 3-Chlorothioanisole in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction couples an organoboron species, typically a boronic acid, with an organohalide.[1] Aryl chlorides, like 3-Chlorothioanisole, are often challenging substrates for this reaction compared to their bromide or iodide counterparts due to the strength of the C-Cl bond.[2] However, recent advancements in catalyst systems have made the coupling of aryl chlorides more accessible and efficient.[3]

This compound is a valuable building block in medicinal chemistry and materials science. The thioether moiety can be a key pharmacophore or a site for further functionalization. The ability to efficiently couple this compound with various boronic acids opens up avenues for the synthesis of a diverse range of biaryl and heteroaryl thioanisole derivatives, which are scaffolds of interest in drug discovery.

These application notes provide a detailed overview and experimental protocols for the successful application of this compound in Suzuki-Miyaura cross-coupling reactions.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Reaction Conditions for Aryl Chlorides

While specific data for this compound is not extensively published, the following table summarizes typical conditions successfully employed for the Suzuki-Miyaura coupling of structurally similar or challenging aryl chlorides. These conditions can serve as a strong starting point for optimizing the reaction of this compound.

Aryl ChlorideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
3-ChloroanisolePotassium sec-butyltrifluoroborate[Pd(IPr*)Cl(1-tBu-indenyl)] (0.0033)-K₃PO₄ (1)Toluene/H₂O25-High[4]
4-ChloroanisolePhenylboronic acidPalladacycle 1 (0.1)[HP(t-Bu)₃]BF₄ (0.2)K₂CO₃DMF16024~50[5]
Heteroaryl ChloridesThiophene- and Furanboronic acidsPd(OAc)₂ (0.1-1)SPhosK₃PO₄n-Butanol/H₂O100-110-Near quant.[3]
3-Chloroindazole5-Indole boronic acidPd₂(dba)₃ (2)SPhos (3)K₃PO₄ (2)Dioxane/H₂O1001580[6]

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol is adapted from established methods for the coupling of other aryl chlorides.[7]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 mmol, 1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst; 1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃; 2-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃; 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Dioxane, Toluene, THF)

  • Water (if using a biphasic system)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask or a sealable reaction tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the flask or tube and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the anhydrous solvent (e.g., Dioxane, 5 mL) and, if required, degassed water (e.g., 1 mL) to the reaction vessel via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir the mixture at the desired temperature (typically 80-120 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from a few hours to 24 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired biaryl thioanisole derivative.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: This compound Arylboronic Acid Catalyst & Ligand Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert assembly Assemble Glassware (Schlenk Flask) assembly->reagents solvent Add Degassed Solvent(s) inert->solvent heat Heat and Stir (80-120 °C) solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Cool and Quench (Water/Aqueous Solution) monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling of this compound.

Suzuki_Catalytic_Cycle cluster_reactants Reactants pd0 Pd(0)L_n pd2_complex Ar-Pd(II)L_n-Cl pd0->pd2_complex Oxidative Addition transmetal_complex Ar-Pd(II)L_n-Ar' pd2_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) transmetal_complex->product aryl_halide This compound (Ar-Cl) aryl_halide->pd2_complex boronic_acid Arylboronic Acid (Ar'-B(OH)₂) boronic_acid->transmetal_complex base Base base->transmetal_complex activates

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Palladium-Catalyzed Synthesis Using 3-Chlorothioanisole: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Comprehensive Guide to Palladium-Catalyzed Cross-Coupling Reactions of 3-Chlorothioanisole for Drug Discovery and Development

This document provides detailed application notes and experimental protocols for the palladium-catalyzed synthesis of a variety of valuable organic compounds utilizing this compound as a key building block. These reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, are foundational in modern medicinal chemistry and drug development for the construction of complex molecular architectures. The protocols outlined herein are designed for researchers, scientists, and professionals in the pharmaceutical industry.

Introduction

This compound is a versatile and readily available starting material. The presence of a chloro- group at the meta-position to the methylthio- group allows for selective functionalization through various palladium-catalyzed cross-coupling reactions. The methylthio- moiety can also be further manipulated, offering additional avenues for molecular diversification. This document details optimized conditions for the synthesis of biaryl thioethers, N-aryl thioanisoles, alkynyl thioanisoles, and styrenyl thioanisoles, all of which are important scaffolds in the development of new therapeutic agents.[1][2]

Key Synthetic Applications

Palladium-catalyzed cross-coupling reactions provide a powerful toolkit for the derivatization of this compound. The following sections detail the application of four major classes of these reactions.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Thioethers

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds, enabling the synthesis of biaryl and heteroaryl thioethers. These motifs are prevalent in a wide range of biologically active molecules. The reaction couples this compound with various aryl or heteroaryl boronic acids or their esters.[3][4][5]

Reaction Scheme:

Buchwald-Hartwig Amination: Synthesis of N-Aryl Thioanisoles

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the synthesis of a diverse array of N-aryl and N-heteroaryl thioanisoles. These compounds are of significant interest in medicinal chemistry due to the prevalence of the arylamine substructure in pharmaceuticals.[6][7][8][9]

Reaction Scheme:

Sonogashira Coupling: Synthesis of Alkynyl Thioanisoles

The Sonogashira coupling provides a direct route to the synthesis of aryl alkynes. This reaction is instrumental in the construction of rigid molecular scaffolds and for the introduction of an alkyne handle for further functionalization, such as in "click" chemistry.[10][11][12][13]

Reaction Scheme:

Heck Reaction: Synthesis of Styrenyl Thioanisoles

The Heck reaction is a versatile method for the formation of carbon-carbon bonds by coupling aryl halides with alkenes. This reaction is particularly useful for the synthesis of styrenyl derivatives, which are common substructures in natural products and pharmaceutical compounds.[14][15][16]

Reaction Scheme:

Data Presentation: Comparative Reaction Conditions

The following table summarizes typical reaction conditions for the palladium-catalyzed cross-coupling of this compound with various coupling partners. Optimal conditions may vary depending on the specific substrates used.

Reaction TypeCoupling PartnerPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Suzuki-Miyaura Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012>95 (analogous)
Buchwald-Hartwig MorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene110694 (analogous)[7]
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂ (2)PPh₃ (4)Et₃NDMF/THF801260-73 (general)[10][17]
Heck StyrenePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NDMF1002470-85 (general)

Experimental Protocols

The following are generalized protocols for the palladium-catalyzed reactions of this compound. Note: These protocols are starting points and may require optimization for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (4 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add toluene and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)

  • XPhos (0.03 mmol, 3.0 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

  • Add toluene and stir for 10 minutes at room temperature.

  • Add this compound followed by morpholine.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)

  • Anhydrous DMF or THF (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the solvent, followed by triethylamine and phenylacetylene.

  • Heat the reaction mixture to 80 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of celite, washing with diethyl ether.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Heck Reaction of this compound with Styrene

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Styrene (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.02 mmol, 2 mol%)

  • Triethylamine (Et₃N, 1.5 mmol, 1.5 equiv)

  • Anhydrous DMF (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ and P(o-tol)₃.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add DMF, this compound, styrene, and triethylamine.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualized Workflows and Catalytic Cycles

To aid in the conceptual understanding of these synthetic transformations, the following diagrams illustrate the general experimental workflow and the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

experimental_workflow reagents 1. Combine Reactants: This compound, Coupling Partner, Catalyst, Ligand, Base solvent 2. Add Anhydrous Solvent under Inert Atmosphere reagents->solvent reaction 3. Heat and Stir (Monitor by TLC/GC-MS) solvent->reaction workup 4. Aqueous Workup and Extraction reaction->workup purification 5. Column Chromatography workup->purification product 6. Isolated Product purification->product

A general experimental workflow for palladium-catalyzed cross-coupling reactions.

suzuki_miyaura_cycle cluster_product Product pd0 Pd(0)L₂ pd_ar_x Ar'-Pd(II)(X)L₂ pd0->pd_ar_x Oxidative Addition (Ar'X) pd_ar_ar Ar-Pd(II)(Ar')L₂ pd_ar_x->pd_ar_ar Transmetalation (ArB(OH)₂ + Base) pd_ar_ar->pd0 Reductive Elimination product Ar-Ar'

Simplified catalytic cycle for the Suzuki-Miyaura coupling.

buchwald_hartwig_cycle cluster_product Product pd0 Pd(0)L₂ pd_ar_x Ar'-Pd(II)(X)L₂ pd0->pd_ar_x Oxidative Addition (Ar'X) pd_ar_nr2 [Ar'-Pd(II)(NR₂)L₂]⁺ pd_ar_x->pd_ar_nr2 Amine Coordination & Deprotonation (R₂NH + Base) pd_ar_nr2->pd0 Reductive Elimination product Ar'-NR₂

Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Oxidation of 3-Chlorothioanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective oxidation of 3-chlorothioanisole to its corresponding sulfoxide, 3-chlorophenyl methyl sulfoxide. The synthesis of sulfoxides is a critical transformation in organic chemistry, as this functional group is a key structural motif in many pharmaceutical compounds and a valuable synthetic intermediate. The protocols outlined below utilize two common and effective oxidizing agents: sodium metaperiodate and meta-chloroperoxybenzoic acid (m-CPBA).

Introduction

The oxidation of sulfides to sulfoxides requires careful control of reaction conditions to prevent over-oxidation to the corresponding sulfone. The choice of oxidizing agent and protocol can be tailored based on substrate reactivity, desired scale, and available laboratory resources. Sodium metaperiodate offers a mild and selective method, often used for aryl sulfides.[1] In contrast, m-CPBA is a readily available and highly effective peroxyacid for this transformation, though it may require more careful temperature control to maintain selectivity.[2]

Data Summary

The following table summarizes typical reaction parameters for the two primary protocols detailed in this document.

ParameterProtocol 1: Sodium MetaperiodateProtocol 2: m-Chloroperoxybenzoic Acid (m-CPBA)
Oxidizing Agent Sodium metaperiodate (NaIO₄)meta-Chloroperoxybenzoic acid (m-CPBA)
Solvent System Water/Methylene ChlorideChloroform
Reaction Temperature 0-5 °C (Ice Bath)0-5 °C (Ice Bath)
Typical Reaction Time 12-24 hours2-4 hours
Work-up Procedure Filtration, ExtractionAqueous Wash, Extraction
Purification Method Column Chromatography or RecrystallizationColumn Chromatography or Recrystallization
Expected Yield 85-95%80-90%

Experimental Protocols

Protocol 1: Oxidation using Sodium Metaperiodate

This protocol is adapted from a general procedure for the oxidation of aryl sulfides.[1] It is a robust method that minimizes over-oxidation.

Materials:

  • This compound

  • Sodium metaperiodate (NaIO₄)

  • Deionized Water

  • Methylene chloride (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Activated carbon

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium metaperiodate (1.05 equivalents) in deionized water.

  • Cool the solution to 0-5 °C using an ice bath.

  • Add this compound (1.00 equivalent) to the cooled solution.

  • Stir the reaction mixture vigorously at 0-5 °C for 15 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, filter the mixture through a Büchner funnel to remove the sodium iodate precipitate.

  • Wash the filter cake with three portions of methylene chloride.

  • Transfer the combined filtrate to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with three portions of methylene chloride.

  • Combine all organic extracts and dry over anhydrous sodium sulfate.

  • Add a small amount of activated carbon, stir for 10 minutes, and then filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-chlorophenyl methyl sulfoxide.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Oxidation using m-Chloroperoxybenzoic Acid (m-CPBA)

This protocol utilizes the widely available and effective oxidizing agent, m-CPBA.[2] Careful temperature control is important to prevent the formation of the sulfone byproduct.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.00 equivalent) in chloroform in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.0-1.1 equivalents) in chloroform.

  • Slowly add the m-CPBA solution to the cooled solution of the sulfide over 30 minutes, maintaining the internal temperature at 0-5 °C.

  • Stir the reaction mixture at this temperature for 2-3 hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (twice), water, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford pure 3-chlorophenyl methyl sulfoxide.

Visualizations

Oxidation_Workflow cluster_start Starting Material cluster_reaction Oxidation Step cluster_workup Work-up & Purification cluster_product Final Product start This compound protocol1 Protocol 1: NaIO4, H2O/CH2Cl2, 0-5°C start->protocol1 protocol2 Protocol 2: m-CPBA, CHCl3, 0-5°C start->protocol2 workup Aqueous Work-up & Extraction protocol1->workup Filtration protocol2->workup Quenching purification Purification (Chromatography/Recrystallization) workup->purification product 3-Chlorophenyl Methyl Sulfoxide purification->product

Caption: General experimental workflow for the oxidation of this compound.

Signaling_Pathway A This compound (Sulfide) B 3-Chlorophenyl Methyl Sulfoxide (Sulfoxide) A->B Selective Oxidation [O] C 3-Chlorophenyl Methyl Sulfone (Sulfone) B->C Over-oxidation [O]

Caption: Reaction pathway showing selective oxidation and potential over-oxidation.

References

Application of 3-Chlorothioanisole in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Chlorothioanisole, a halogenated aromatic thioether, serves as a versatile intermediate in the synthesis of various organic compounds. Within the agrochemical industry, it is a key building block for the production of certain herbicides. Its chemical structure, featuring a reactive chlorine atom and a methylthio group on a benzene ring, allows for diverse chemical modifications, making it a valuable precursor for complex agrochemical molecules. This document provides a detailed account of the application of this compound in the synthesis of the herbicide tembotrione, including experimental protocols, quantitative data, and process diagrams.

Application in Herbicide Synthesis: The Case of Tembotrione

This compound is a crucial precursor in one of the synthetic routes to producing 2-methyl-3-chlorophenylmethyl sulfide, which is a key intermediate for the herbicide tembotrione. Tembotrione is a potent selective herbicide used for the post-emergence control of a broad spectrum of grass and broadleaf weeds in corn.

Synthetic Pathway Overview

The synthesis of the tembotrione intermediate, 2-methyl-3-chlorophenylmethyl sulfide, from this compound involves a multi-step process. A generalized synthetic scheme is outlined below. It is important to note that while some patented methods start from 2-methyl-3-chloroaniline, alternative routes can utilize this compound. The pathway from this compound typically involves the introduction of a methyl group and subsequent functional group manipulations to arrive at the desired intermediate.

Synthesis_Pathway A This compound B Intermediate (e.g., via Friedel-Crafts acylation) A->B Reaction Step 1 C 2-methyl-3-chlorophenylmethyl sulfide (Tembotrione Intermediate) B->C Further Transformations D Tembotrione C->D Final Synthesis Steps

Caption: A simplified workflow for the synthesis of Tembotrione intermediate from this compound.

Experimental Protocols

The following are representative experimental protocols for the key transformations in the synthesis of the tembotrione intermediate starting from precursors structurally related to this compound. These protocols are based on established chemical principles and patent literature.

Protocol 1: Synthesis of 2-methyl-3-methylthio benzenamine (A related intermediate)

This protocol describes a step in a patented synthesis of a key tembotrione intermediate, starting from a related aniline derivative.

Materials:

  • 2-methyl-3-chloroaniline

  • Methanethiol metal salt (e.g., sodium thiomethoxide)

  • Solvent (e.g., Dimethylformamide - DMF)

Procedure:

  • In a reaction vessel equipped with a reflux condenser and a stirrer, dissolve 2-methyl-3-chloroaniline in the chosen solvent.

  • Add the methanethiol metal salt to the solution.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation to yield 2-methyl-3-methylthio benzenamine.

Protocol 2: Diazotization and Chlorination to form 2-methyl-3-chlorophenylmethyl sulfide

Materials:

  • 2-methyl-3-methylthio benzenamine

  • Hydrochloric acid

  • Sodium nitrite

  • Copper(I) chloride

Procedure:

  • Dissolve 2-methyl-3-methylthio benzenamine in a mixture of hydrochloric acid and water at a low temperature (0-5 °C) in a reaction vessel.

  • Slowly add an aqueous solution of sodium nitrite to the mixture while maintaining the low temperature to form the diazonium salt.

  • In a separate vessel, prepare a solution of copper(I) chloride in hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 2-methyl-3-chlorophenylmethyl sulfide.

Experimental_Workflow cluster_protocol1 Protocol 1: Synthesis of 2-methyl-3-methylthio benzenamine cluster_protocol2 Protocol 2: Diazotization and Chlorination P1_Start Start: 2-methyl-3-chloroaniline P1_Step1 Dissolve in Solvent P1_Start->P1_Step1 P1_Step2 Add Methanethiol Metal Salt P1_Step1->P1_Step2 P1_Step3 Reflux P1_Step2->P1_Step3 P1_Step4 Work-up & Purification P1_Step3->P1_Step4 P1_End End: 2-methyl-3-methylthio benzenamine P1_Step4->P1_End P2_Start Start: 2-methyl-3-methylthio benzenamine P2_Step1 Diazotization with NaNO2/HCl P2_Start->P2_Step1 P2_Step2 Sandmeyer Reaction with CuCl P2_Step1->P2_Step2 P2_Step3 Work-up & Purification P2_Step2->P2_Step3 P2_End End: 2-methyl-3-chlorophenylmethyl sulfide P2_Step3->P2_End

Caption: Flowchart of the experimental workflows for the synthesis of a Tembotrione intermediate.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of 2-methyl-3-chlorophenylmethyl sulfide, the key intermediate for the herbicide tembotrione, as reported in patent literature (CN106631941A).

StepReactantsProductYield (%)Purity (%)
Methyl Sulfidation 2-methyl-3-chloroaniline, Sodium thiomethoxide2-methyl-3-methylthio benzenamine≥ 90-
Diazotization and Chlorination 2-methyl-3-methylthio benzenamine, NaNO₂, CuCl2-methyl-3-chlorophenylmethyl sulfide≥ 90≥ 95

Note: Yields and purities are based on the starting material for each respective step. The overall yield for the two-step process is typically high, demonstrating an efficient conversion.

Mechanism of Action of Tembotrione

Tembotrione belongs to the class of HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibiting herbicides. HPPD is a key enzyme in the biochemical pathway responsible for the synthesis of plastoquinone and tocopherols in plants. Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, which is involved in the carotenoid biosynthesis pathway.

By inhibiting HPPD, tembotrione disrupts the production of plastoquinone, which in turn inhibits carotenoid biosynthesis. Carotenoids are crucial for protecting chlorophyll from photo-oxidation. The absence of carotenoids leads to the rapid degradation of chlorophyll in the presence of sunlight, resulting in the characteristic bleaching or whitening of the treated weeds, followed by necrosis and death.

Mechanism_of_Action Tembotrione Tembotrione HPPD HPPD Enzyme Tembotrione->HPPD Inhibits Plastoquinone Plastoquinone Synthesis HPPD->Plastoquinone Catalyzes PhytoeneDesaturase Phytoene Desaturase Activity Plastoquinone->PhytoeneDesaturase Essential Cofactor Carotenoid Carotenoid Biosynthesis PhytoeneDesaturase->Carotenoid Chlorophyll Chlorophyll Protection Carotenoid->Chlorophyll Photooxidation Photo-oxidation of Chlorophyll Chlorophyll->Photooxidation Prevents Bleaching Weed Bleaching & Necrosis Photooxidation->Bleaching Leads to

Caption: The mechanism of action of the herbicide Tembotrione, an HPPD inhibitor.

This compound is a valuable intermediate in the synthesis of agrochemicals, particularly in the production of the herbicide tembotrione. The synthetic pathways, while involving multiple steps, are efficient and lead to high yields of the desired intermediates. The final product, tembotrione, is an effective herbicide with a well-understood mechanism of action that disrupts a critical biochemical pathway in susceptible weeds. The detailed protocols and data presented here provide a comprehensive overview for researchers and professionals in the field of agrochemical synthesis and development.

Application Notes and Protocols for the Use of 3-Chlorothioanisole as a Precursor for Thioether-Containing Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed experimental protocols for the synthesis of thioether-containing polymers using 3-Chlorothioanisole as a key precursor. The methodologies outlined below are based on established principles of polymer chemistry, including nucleophilic aromatic substitution, oxidative polymerization, and transition metal-catalyzed cross-coupling reactions. While direct experimental data for the polymerization of this compound is limited in publicly available literature, the following protocols are derived from analogous reactions with structurally similar compounds.

Introduction to Thioether-Containing Polymers

Thioether-containing polymers, such as poly(phenylene sulfide) (PPS), are a class of high-performance thermoplastics known for their exceptional thermal stability, chemical resistance, and mechanical properties. These materials find applications in various fields, including electronics, automotive, and aerospace industries. The incorporation of a thioether linkage in the polymer backbone imparts desirable characteristics, making the exploration of new precursors and synthetic routes a significant area of research.

This compound (also known as 3-Chlorophenyl Methyl Sulfide or 1-Chloro-3-(methylthio)benzene) is a potential monomer for the synthesis of novel poly(thioether)s. Its structure offers possibilities for different polymerization strategies, which will be explored in this document.

Proposed Synthetic Pathways for Thioether-Containing Polymers from this compound

Three primary synthetic strategies are proposed for the polymerization of this compound:

  • Nucleophilic Aromatic Substitution (SNAr) Polymerization: This approach involves the displacement of the chlorine atom by a sulfur-based nucleophile, leading to the formation of a poly(phenylene thioether).

  • Oxidative Polymerization: This method relies on the oxidative coupling of the aromatic rings, potentially with the involvement of the methylthio group, to form a polymer with a complex, potentially cross-linked structure.

  • Nickel-Catalyzed Cross-Coupling Polymerization: This strategy utilizes a nickel catalyst to facilitate the coupling of monomer units, a common method for the synthesis of conjugated and semi-conjugated polymers.

The following sections provide detailed protocols for each of these proposed methods.

Protocol 1: Synthesis of Poly(3-methylthiophenylene) via Nucleophilic Aromatic Substitution

This protocol describes a hypothetical procedure for the self-condensation of a thiol-functionalized derivative of this compound. This approach is analogous to the synthesis of poly(p-phenylene sulfide) from p-dichlorobenzene and sodium sulfide.

Objective: To synthesize a linear poly(thioether) through a nucleophilic aromatic substitution mechanism.

Experimental Workflow:

experimental_workflow_1 cluster_0 Monomer Preparation cluster_1 Polymerization cluster_2 Purification & Characterization A This compound C 3-Mercaptothioanisole A->C Thiolation B Sodium Hydrosulfide (NaSH) B->C D 3-Mercaptothioanisole F Poly(3-methylthiophenylene) D->F Self-Condensation (High Temperature) E Base (e.g., K2CO3) E->F G Crude Polymer H Purified Polymer G->H Precipitation & Washing I Characterization (GPC, NMR, DSC) H->I

Caption: Workflow for SNAr Polymerization.

Materials and Reagents:

ReagentCAS NumberSupplierNotes
This compound4867-37-2TCI America>96.0% purity[1]
Sodium Hydrosulfide (NaSH)16721-80-5Sigma-AldrichAnhydrous
Potassium Carbonate (K₂CO₃)584-08-7Sigma-AldrichAnhydrous, finely powdered
N-Methyl-2-pyrrolidone (NMP)872-50-4Sigma-AldrichAnhydrous
Methanol67-56-1Fisher ScientificACS grade
Hydrochloric Acid (HCl)7647-01-0Fisher Scientific1 M solution

Experimental Procedure:

Step 1: Synthesis of 3-Mercaptothioanisole (Monomer)

  • In a nitrogen-purged three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (15.8 g, 0.1 mol) in anhydrous NMP (100 mL).

  • Add anhydrous sodium hydrosulfide (7.0 g, 0.125 mol) to the solution.

  • Heat the reaction mixture to 150 °C and maintain for 4 hours with vigorous stirring.

  • Cool the mixture to room temperature and pour it into a beaker containing 500 mL of deionized water.

  • Acidify the aqueous solution to pH 3-4 with 1 M HCl to precipitate the thiol.

  • Filter the precipitate, wash with deionized water until the filtrate is neutral, and dry under vacuum to yield 3-mercaptothioanisole.

Step 2: Polymerization

  • In a nitrogen-purged three-neck round-bottom flask equipped with a mechanical stirrer and a Dean-Stark trap, add the synthesized 3-mercaptothioanisole (15.6 g, 0.1 mol) and anhydrous potassium carbonate (13.8 g, 0.1 mol) to anhydrous NMP (100 mL).

  • Heat the mixture to 180 °C to facilitate the removal of water via azeotropic distillation with a small amount of toluene.

  • After the removal of water, raise the temperature to 200-220 °C and maintain for 8-12 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • Cool the reaction mixture to room temperature.

Step 3: Polymer Isolation and Purification

  • Pour the viscous polymer solution into 500 mL of methanol to precipitate the polymer.

  • Filter the polymer and wash it sequentially with hot deionized water and methanol.

  • Dry the polymer in a vacuum oven at 80 °C for 24 hours.

Expected Characterization Data (Hypothetical):

PropertyExpected Value/Observation
Yield 70-85%
Appearance Off-white to light brown powder
Molecular Weight (Mₙ by GPC) 10,000 - 25,000 g/mol
Polydispersity Index (PDI) 1.5 - 2.5
Glass Transition (T₉ by DSC) 90 - 120 °C
¹H NMR (in CDCl₃) Aromatic protons (δ 7.0-7.5 ppm), Methyl protons (δ 2.5 ppm)

Protocol 2: Synthesis of Poly(thioanisole) via Oxidative Polymerization

This protocol outlines a hypothetical procedure for the oxidative polymerization of this compound. This method is inspired by the oxidative polymerization of other aromatic sulfides.

Objective: To synthesize a thioether-containing polymer through an oxidative coupling mechanism.

Reaction Pathway:

reaction_pathway_2 Monomer This compound Polymer Poly(thioanisole) (Potentially cross-linked) Monomer->Polymer Oxidative Coupling Oxidant Oxidizing Agent (e.g., FeCl3) Oxidant->Polymer

Caption: Oxidative Polymerization Pathway.

Materials and Reagents:

ReagentCAS NumberSupplierNotes
This compound4867-37-2TCI America>96.0% purity[1]
Iron(III) Chloride (FeCl₃)7705-08-0Sigma-AldrichAnhydrous
Chloroform (CHCl₃)67-43-6Sigma-AldrichAnhydrous
Methanol67-56-1Fisher ScientificACS grade
Hydrazine Hydrate10217-52-4Sigma-AldrichFor reduction of the oxidized polymer

Experimental Procedure:

  • In a nitrogen-purged round-bottom flask, dissolve this compound (7.9 g, 0.05 mol) in anhydrous chloroform (100 mL).

  • In a separate flask, prepare a solution of anhydrous iron(III) chloride (16.2 g, 0.1 mol) in anhydrous chloroform (100 mL).

  • Slowly add the FeCl₃ solution to the this compound solution at room temperature with vigorous stirring.

  • Stir the reaction mixture at room temperature for 24 hours. A dark precipitate will form.

  • Pour the reaction mixture into 500 mL of methanol to quench the reaction and precipitate the polymer.

  • Filter the polymer and wash thoroughly with methanol until the filtrate is colorless.

  • To reduce any sulfoxide groups that may have formed, suspend the polymer in a mixture of ethanol (100 mL) and hydrazine hydrate (10 mL) and reflux for 4 hours.

  • Filter the reduced polymer, wash with methanol, and dry in a vacuum oven at 60 °C for 24 hours.

Expected Characterization Data (Hypothetical):

PropertyExpected Value/Observation
Yield 50-70%
Appearance Dark brown to black powder
Solubility Limited solubility in common organic solvents
Molecular Weight (Mₙ by GPC) Difficult to determine due to insolubility; likely a cross-linked network
FT-IR Spectroscopy Peaks corresponding to aromatic C-H and C-S stretching

Protocol 3: Synthesis of Poly(3-methylthiophenylene) via Nickel-Catalyzed Cross-Coupling

This protocol describes a hypothetical procedure for the polymerization of this compound using a nickel catalyst, a method often employed for the synthesis of poly(arylene)s.

Objective: To synthesize a linear poly(thioether) through a nickel-catalyzed cross-coupling reaction.

Logical Relationship of Reaction Components:

logical_relationship_3 Monomer This compound Polymer Poly(3-methylthiophenylene) Monomer->Polymer Catalyst Ni(II) Catalyst (e.g., NiCl2(dppp)) Catalyst->Polymer Catalyzes Reductant Reducing Agent (e.g., Zinc) Reductant->Catalyst Activates Ligand Ligand (e.g., dppp) Ligand->Catalyst Stabilizes

Caption: Components for Ni-Catalyzed Polymerization.

Materials and Reagents:

ReagentCAS NumberSupplierNotes
This compound4867-37-2TCI America>96.0% purity, distilled before use[1]
Nickel(II) chloride (NiCl₂)7718-54-9Sigma-AldrichAnhydrous
1,3-Bis(diphenylphosphino)propane (dppp)6737-42-4Sigma-Aldrich
Zinc (Zn) dust7440-66-6Sigma-AldrichActivated by washing with dilute HCl, water, ethanol, and ether
Triphenylphosphine (PPh₃)603-35-0Sigma-Aldrich
N,N-Dimethylformamide (DMF)68-12-2Sigma-AldrichAnhydrous
Toluene108-88-3Fisher ScientificAnhydrous

Experimental Procedure:

  • In a glovebox, charge a flame-dried Schlenk flask with anhydrous NiCl₂ (0.13 g, 1 mmol), dppp (0.41 g, 1 mmol), PPh₃ (0.52 g, 2 mmol), and activated zinc dust (1.96 g, 30 mmol).

  • Add anhydrous DMF (20 mL) to the flask.

  • Heat the mixture to 80 °C with stirring for 30 minutes to form the active Ni(0) complex.

  • Add a solution of this compound (1.59 g, 10 mmol) in anhydrous toluene (10 mL) to the reaction mixture.

  • Continue stirring at 80 °C for 24 hours.

  • Cool the reaction to room temperature and pour it into a mixture of methanol (200 mL) and concentrated HCl (20 mL) to dissolve the excess zinc and precipitate the polymer.

  • Filter the polymer, wash with methanol, and then with hot water.

  • Purify the polymer by Soxhlet extraction with methanol for 24 hours.

  • Dry the polymer in a vacuum oven at 70 °C for 24 hours.

Expected Characterization Data (Hypothetical):

PropertyExpected Value/Observation
Yield 60-80%
Appearance Yellow to brown powder
Molecular Weight (Mₙ by GPC) 8,000 - 20,000 g/mol
Polydispersity Index (PDI) 1.8 - 3.0
¹H NMR (in CDCl₃) Broad signals in the aromatic region (δ 7.0-7.6 ppm) and a signal for the methyl protons (δ 2.5 ppm)

Disclaimer: The experimental protocols and expected data presented in this document are hypothetical and based on established chemical principles and analogous reactions. These procedures have not been experimentally validated for the specific polymerization of this compound and should be performed with appropriate safety precautions by trained personnel. Optimization of reaction conditions may be necessary to achieve the desired polymer properties.

References

Metal-Free Synthesis Strategies Involving 3-Chlorothioanisole: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – As the demand for greener and more sustainable chemical processes grows, researchers are increasingly turning to metal-free synthetic methodologies. This document provides detailed application notes and protocols for the use of 3-Chlorothioanisole in metal-free synthesis, targeting researchers, scientists, and professionals in drug development. The featured protocols focus on visible-light-mediated carbon-sulfur (C-S) bond formation and nucleophilic aromatic substitution (SNA r) for carbon-nitrogen (C-N) bond formation, offering efficient and environmentally benign alternatives to traditional metal-catalyzed reactions.

Introduction

This compound is a versatile building block in organic synthesis. Its structure, featuring a chloro group and a methylthio group on an aromatic ring, presents opportunities for selective functionalization. The protocols outlined below leverage the inherent reactivity of the C-Cl bond in this compound under metal-free conditions, enabling the formation of valuable chemical entities for pharmaceutical and materials science applications.

Application Note 1: Visible-Light-Mediated C-S Cross-Coupling of this compound with Thiols

This protocol describes a photocatalyst-free method for the synthesis of diaryl sulfides and alkyl aryl sulfides via the cross-coupling of this compound with various thiols under visible light irradiation. The reaction is believed to proceed through the formation of an electron donor-acceptor (EDA) complex between the thiolate and the aryl halide.[1][2]

Reaction Scheme:

Caption: Workflow for visible-light-mediated C-S coupling.

Application Note 2: Metal-Free Nucleophilic Aromatic Substitution (SNA r) of this compound with Amines

This protocol details the synthesis of N-aryl amines through the nucleophilic aromatic substitution of the chloro group in this compound with various primary and secondary amines. This metal-free approach often requires elevated temperatures but avoids the use of expensive and toxic metal catalysts. [3]

Reaction Scheme:

Where Ar-Cl is this compound and R₂NH is a primary or secondary amine.

Quantitative Data Summary

The following table presents the expected yields for the SNA r of this compound with representative amines, based on literature for similar chloroarenes. [3]

Entry Amine (R₂NH) Product Expected Yield (%)
1 Aniline N-(3-(Methylthio)phenyl)aniline 70-80
2 4-Methoxyaniline 4-Methoxy-N-(3-(methylthio)phenyl)aniline 75-85
3 Morpholine 4-(3-(Methylthio)phenyl)morpholine 80-90
4 Piperidine 1-(3-(Methylthio)phenyl)piperidine 85-95

| 5 | Benzylamine | N-Benzyl-3-(methylthio)aniline | 65-75 |

Experimental Protocol
  • In a sealed tube, combine this compound (1.0 equiv.) and the desired amine (2.0-3.0 equiv.).

  • Add a high-boiling point polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,4-dioxane.

  • If the amine is used as its hydrochloride salt, add a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0-3.0 equiv.).

  • Heat the reaction mixture to 100-150 °C for 12-48 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Signaling Pathway of SNAr

G Start This compound + Amine Intermediate Meisenheimer Complex Start->Intermediate Nucleophilic Attack Product N-Aryl Amine + HCl Intermediate->Product Loss of Cl- Base Base Product->Base Neutralization

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution with 3-Chlorothioanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting nucleophilic aromatic substitution (SNAr) reactions using 3-chlorothioanisole as the electrophilic partner. This compound is a valuable building block in organic synthesis, particularly for the introduction of the 3-(methylthio)phenyl moiety found in various biologically active molecules and functional materials. This document outlines methodologies for the formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, focusing on classical SNAr conditions and modern palladium-catalyzed cross-coupling reactions.

Introduction to Nucleophilic Aromatic Substitution with this compound

Nucleophilic aromatic substitution is a fundamental reaction class for the formation of new bonds to an aromatic ring. In the context of this compound, the chloro substituent serves as a leaving group that can be displaced by a variety of nucleophiles. The methylthio group at the meta position has a mild electronic influence on the reaction, making the direct SNAr reaction challenging without strong activation. Therefore, for less reactive nucleophiles, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are often the methods of choice.

This document provides protocols for three key transformations:

  • Buchwald-Hartwig Amination: Palladium-catalyzed C-N bond formation with primary and secondary amines.

  • Ullmann Condensation: Copper-catalyzed C-O bond formation with phenols.

  • Thiolation: Base-promoted C-S bond formation with thiols.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the nucleophilic aromatic substitution of this compound with various nucleophiles. These values are representative and may require optimization for specific substrates and scales.

Table 1: Buchwald-Hartwig Amination of this compound with Various Amines

EntryAmine NucleophileCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ / XantphosNaOtBuToluene1101285-95
2MorpholinePd(OAc)₂ / RuPhosK₃PO₄Dioxane1001880-90
3PiperidinePd₂(dba)₃ / BrettPhosLHMDSToluene1001088-98
4BenzylaminePd(OAc)₂ / DavePhosCs₂CO₃Dioxane1102475-85

Table 2: Ullmann Condensation of this compound with Phenols

EntryPhenol NucleophileCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1PhenolCuI / L-ProlineK₂CO₃DMSO1202470-80
24-MethoxyphenolCu₂O / PhenanthrolineCs₂CO₃DMF1302075-85
33,5-DimethylphenolCuI / DMEDAK₃PO₄NMP1402465-75

Table 3: Thiolation of this compound with Various Thiols

EntryThiol NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1ThiophenolK₂CO₃DMF90885-95
24-MethylthiophenolNaOHDMSO100690-98
3Benzyl mercaptanCs₂CO₃NMP801080-90

Experimental Protocols

Protocol 1: General Procedure for the Buchwald-Hartwig Amination of this compound

This protocol describes a general method for the palladium-catalyzed coupling of this compound with a primary or secondary amine.[1][2]

Materials and Reagents:

  • This compound

  • Amine (e.g., aniline, morpholine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, RuPhos)

  • Base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Schlenk tube or other reaction vessel suitable for inert atmosphere techniques

  • Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Preparation of the Reaction Vessel: An oven-dried Schlenk tube equipped with a magnetic stir bar is charged with the palladium precatalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Inert Atmosphere: The tube is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

  • Addition of Reagents: To the Schlenk tube are added the base (1.2-1.5 equivalents), this compound (1.0 equivalent), and the amine coupling partner (1.1-1.2 equivalents).

  • Addition of Solvent: Anhydrous solvent is added via syringe. The reaction mixture is typically prepared at a concentration of 0.1-0.5 M with respect to this compound.

  • Reaction Conditions: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously for the specified time (typically 2-24 hours).

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with a suitable organic solvent (e.g., ethyl acetate). The mixture is then washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired N-aryl-3-(methylthio)aniline derivative.

Protocol 2: General Procedure for the Ullmann Condensation of this compound with a Phenol

This protocol outlines a general procedure for the copper-catalyzed O-arylation of a phenol with this compound.

Materials and Reagents:

  • This compound

  • Phenol derivative

  • Copper catalyst (e.g., CuI, Cu₂O)

  • Ligand (e.g., L-Proline, 1,10-phenanthroline)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous polar aprotic solvent (e.g., DMSO, DMF, NMP)

  • Reaction vessel suitable for heating under an inert atmosphere

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the copper catalyst (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 equivalents).

  • Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • Addition of Reagents: Add the phenol (1.2 equivalents), this compound (1.0 equivalent), and the anhydrous solvent.

  • Reaction Conditions: The reaction mixture is heated to a high temperature (typically 120-140 °C) with vigorous stirring for the specified time (typically 20-24 hours).

  • Monitoring: The reaction progress can be monitored by TLC or GC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite to remove insoluble inorganic salts. The filtrate is washed with water and brine.

  • Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to yield the desired diaryl ether.

Protocol 3: General Procedure for the Thiolation of this compound

This protocol describes a base-promoted SNAr reaction for the synthesis of diaryl or alkyl aryl thioethers from this compound.

Materials and Reagents:

  • This compound

  • Thiol derivative (e.g., thiophenol, benzyl mercaptan)

  • Base (e.g., K₂CO₃, NaOH, Cs₂CO₃)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)

  • Reaction flask with a magnetic stirrer and condenser

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a round-bottom flask, add the thiol (1.1 equivalents), the base (1.5 equivalents), and the solvent.

  • Reaction Conditions: The mixture is stirred at room temperature for 30 minutes to form the thiolate. Then, this compound (1.0 equivalent) is added, and the reaction mixture is heated to the desired temperature (typically 80-100 °C) for the specified time (typically 6-10 hours).

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired thioether.

Mandatory Visualizations

SNAr_Mechanism ArylHalide This compound Meisenheimer Meisenheimer Complex (Anionic Intermediate) ArylHalide->Meisenheimer + Nu⁻ Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product Substituted Product Meisenheimer->Product - Cl⁻ LeavingGroup Chloride Ion (Cl⁻) Meisenheimer->LeavingGroup

General Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification p1 Add Pd Catalyst, Ligand, and Base p2 Add this compound and Amine p1->p2 p3 Add Anhydrous Solvent p2->p3 r1 Heat and Stir under Inert Atmosphere p3->r1 w1 Cool and Dilute r1->w1 w2 Aqueous Wash w1->w2 w3 Dry and Concentrate w2->w3 p4 Column Chromatography w3->p4 Product Product p4->Product Isolated Product

Experimental Workflow for Buchwald-Hartwig Amination.

References

Application Notes and Protocols: The Use of 3-Chlorothioanisole in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-chlorothioanisole as a fragment in fragment-based drug discovery (FBDD). This document outlines its rationale for use, detailed experimental protocols for screening and validation, and a hypothetical case study demonstrating its application in the discovery of novel inhibitors for a cysteine protease.

Introduction to this compound in FBDD

Fragment-based drug discovery has emerged as a powerful strategy for identifying novel lead compounds. FBDD utilizes small, low molecular weight compounds ("fragments") that typically bind to biological targets with low affinity.[1] These fragments serve as starting points for the development of more potent and selective drug candidates through chemical elaboration.

This compound is a suitable fragment for FBDD due to its desirable physicochemical properties, including a low molecular weight (158.64 g/mol ) and adherence to the "Rule of Three".[2][3] The presence of a chlorine atom and a methylthio group provides distinct chemical handles for synthetic modification, allowing for rapid fragment evolution and exploration of chemical space around a target's binding site.[4] The thioether moiety can act as a hydrogen bond acceptor, while the chlorinated aromatic ring can participate in hydrophobic and halogen bonding interactions.

Hypothetical Case Study: Targeting Cysteine Protease XYZ

For the purpose of these application notes, we will consider a hypothetical screening campaign targeting "Cysteine Protease XYZ," an enzyme implicated in an inflammatory disease. The active site of this protease contains a key cysteine residue that can be targeted for covalent inhibition, or a nearby pocket suitable for non-covalent binding.

Data Presentation: Summary of Quantitative Data

The following tables summarize hypothetical data from a fragment screening and hit-to-lead optimization campaign using this compound.

Table 1: Initial Fragment Screening Hits against Cysteine Protease XYZ

Fragment IDStructureMolecular Weight ( g/mol )Binding Affinity (Kd) by SPRLigand Efficiency (LE)
F1 This compound158.64850 µM0.32
F2 Thioanisole124.20> 2 mM-
F3 3-Chloroanisole142.581.2 mM0.28

Table 2: Structure-Activity Relationship (SAR) of this compound Analogs

Compound IDStructureMolecular Weight ( g/mol )Binding Affinity (Kd) by SPRIC50 (Enzymatic Assay)Ligand Efficiency (LE)
F1 This compound158.64850 µM> 1 mM0.32
Opt-1 (Derivative with R-group targeting hydrophobic pocket)234.72120 µM250 µM0.35
Opt-2 (Derivative with linker to a reactive moiety)298.8115 µM30 µM0.38
Lead-1 (Optimized lead compound)412.95800 nM1.2 µM0.41

Experimental Protocols

  • Solubilization: Prepare a 100 mM primary stock solution of this compound in 100% DMSO.

  • Working Solutions: Create intermediate stocks by diluting the primary stock in an appropriate assay buffer (e.g., PBS with 5% DMSO). For screening, final concentrations typically range from 100 µM to 1 mM.

Objective: To identify fragments that bind to the target protein, Cysteine Protease XYZ.

Methodology:

  • Immobilization: Covalently immobilize Cysteine Protease XYZ onto a sensor chip (e.g., CM5 chip) via amine coupling.

  • Fragment Injection: Inject the prepared solutions of this compound and other fragments over the sensor surface at a constant flow rate.

  • Binding Detection: Monitor the change in the refractive index at the sensor surface, measured in response units (RU), which is proportional to the amount of bound fragment.

  • Data Analysis: Analyze the steady-state binding responses to identify hits. For hits, perform a dose-response experiment to determine the dissociation constant (Kd).

Objective: To determine the binding mode of this compound to Cysteine Protease XYZ.

Methodology:

  • Protein Crystallization: Grow crystals of Cysteine Protease XYZ to a suitable size for X-ray diffraction.

  • Fragment Soaking: Soak the protein crystals in a solution containing a high concentration (e.g., 10-50 mM) of this compound.

  • Data Collection: Cryo-cool the soaked crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the crystal structure by molecular replacement using a known structure of the protein.

  • Binding Mode Analysis: Analyze the resulting electron density maps to visualize the binding pose of this compound within the protein's binding site.

Visualizations

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization FragLib Fragment Library (incl. This compound) Screening Biophysical Screening (e.g., SPR) FragLib->Screening Hits Initial Hits (Weak Binders) Screening->Hits Xray X-ray Crystallography Hits->Xray NMR NMR Spectroscopy Hits->NMR Biochem Biochemical Assays Hits->Biochem SBDD Structure-Based Design Xray->SBDD MedChem Medicinal Chemistry (Fragment Growing/Linking) SBDD->MedChem SAR SAR Analysis MedChem->SAR Lead Lead Compound SAR->Lead

Caption: A generalized workflow for fragment-based drug discovery.

Signaling_Pathway cluster_pathway Hypothetical Inflammatory Pathway Upstream Upstream Signal (e.g., Cytokine) Receptor Cell Surface Receptor Upstream->Receptor Kinase Kinase Cascade Receptor->Kinase ProteaseXYZ Cysteine Protease XYZ Kinase->ProteaseXYZ Substrate Pro-inflammatory Substrate ProteaseXYZ->Substrate Cleavage Product Active Inflammatory Mediator ProteaseXYZ->Product Activation Response Inflammatory Response Product->Response Inhibitor This compound-derived Inhibitor Inhibitor->ProteaseXYZ

Caption: A hypothetical signaling pathway involving Cysteine Protease XYZ.

Fragment_Elaboration cluster_elaboration Fragment Elaboration Strategy cluster_vectors Growth Vectors cluster_optimization Optimization Start This compound (Initial Hit) V1 Vector 1 (para-position) Start->V1 V2 Vector 2 (ortho-position) Start->V2 V3 Vector 3 (thioether) Start->V3 Opt1 Addition of Hydrophobic Group V1->Opt1 Opt2 Introduction of H-bond Donor V2->Opt2 Opt3 Linker to Reactive Moiety V3->Opt3 Lead Potent Lead Compound Opt1->Lead Opt2->Lead Opt3->Lead

Caption: Logical relationships in fragment elaboration from this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 3-Chlorothioanisole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki coupling reactions involving 3-chlorothioanisole. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound showing low to no conversion?

A1: Low conversion in Suzuki couplings with aryl chlorides like this compound is a common issue, primarily due to the high bond strength of the C-Cl bond compared to C-Br or C-I bonds.[1] This makes the initial oxidative addition step of the catalytic cycle more challenging.[2][3] To overcome this, highly active catalyst systems are often required.[4] Consider the following factors:

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be less effective for unreactive chlorides.[4] More electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can enhance catalyst activity and promote the oxidative addition step.[4][5]

  • Base Selection: The choice of base is critical and can significantly impact the reaction rate. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃ for aryl chlorides.[6][7]

  • Reaction Temperature: Higher temperatures are typically required to facilitate the coupling of less reactive aryl chlorides.[4]

  • Inert Atmosphere: Ensure the reaction is conducted under a strict inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the catalyst.[6][8]

Q2: I am observing significant homocoupling of my boronic acid reagent. What causes this and how can I minimize it?

A2: Homocoupling of boronic acids is a frequent side reaction that reduces the yield of the desired product and complicates purification.[8] This side reaction is often promoted by the presence of oxygen or the use of a Pd(II) precatalyst which can directly react with the boronic acid.[2][8] To minimize homocoupling:

  • Thoroughly Degas Solvents: Ensure all solvents and reagents are rigorously degassed to remove dissolved oxygen.[6][8]

  • Use a Pd(0) Source or an Efficient Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ or using a precatalyst that rapidly generates the active Pd(0) species can reduce the amount of Pd(II) available for homocoupling at the start of the reaction.[2][8]

  • Control Reaction Stoichiometry: Using a slight excess of the boronic acid (1.1-1.2 equivalents) can sometimes be beneficial, but a large excess may lead to more homocoupling.[1]

Q3: How can I prevent protodeboronation (hydrolysis) of my boronic acid?

A3: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom and is a common side reaction, especially in the presence of aqueous bases.[2][6] To mitigate this:

  • Use Anhydrous Conditions: Switching to anhydrous solvents and bases can significantly reduce protodeboronation.[6]

  • Select a Milder Base: If aqueous conditions are necessary, consider using a weaker base like KF or K₂CO₃ instead of strong hydroxides.[6]

  • Use Boronic Esters or Trifluoroborate Salts: Boronic acid pinacol esters or potassium trifluoroborate salts are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[4][9]

Q4: Can the thioether group in this compound interfere with the Suzuki coupling reaction?

A4: While not explicitly detailed in the provided search results for this specific substrate, sulfur-containing functional groups can potentially coordinate to the palladium catalyst, which may have an inhibitory effect on its catalytic activity. If catalyst inhibition is suspected, the use of specialized ligands that are less sensitive to such interactions or increasing the catalyst loading might be necessary.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during the Suzuki coupling of this compound.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst or insufficient catalyst loading.[4][6] 2. Inappropriate ligand for aryl chloride activation.[4][5] 3. Base is not strong enough.[6][7] 4. Reaction temperature is too low.[4] 5. Poorly degassed solvent or reagents.[6]1. Use a fresh, active catalyst or a more robust precatalyst (e.g., a Buchwald-type G3 or G4 precatalyst).[2][6] Consider increasing catalyst loading.[10] 2. Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or NHC ligands.[4] 3. Switch to a stronger base such as K₃PO₄ or Cs₂CO₃.[4] 4. Gradually increase the reaction temperature, for example, to 80-110 °C.[6] 5. Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere.[6][8]
Significant Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture.[6][8] 2. Use of a Pd(II) precatalyst that reacts directly with the boronic acid.[2][8]1. Improve degassing procedures for all solvents and reagents.[8] 2. Use a Pd(0) source (e.g., Pd₂(dba)₃) with a suitable ligand, or an efficient precatalyst system.[4][8]
Protodeboronation of Boronic Acid 1. Presence of water, especially with a strong base.[2][6] 2. Instability of the boronic acid under the reaction conditions.[6]1. Use anhydrous conditions with a dry solvent and base.[6] If water is necessary, consider a weaker base like KF.[6] 2. Replace the boronic acid with a more stable boronic acid pinacol ester or a potassium trifluoroborate salt.[4][9]
Formation of Dehalogenated Byproduct (Thioanisole) 1. After oxidative addition, the palladium complex may react with a hydride source in the reaction mixture.[2]1. This side reaction can sometimes be suppressed by carefully selecting the base and solvent system.[2]
Complex Mixture of Byproducts 1. Reaction conditions may be too harsh, leading to decomposition. 2. Multiple side reactions (homocoupling, protodeboronation, dehalogenation) are occurring.1. Try lowering the reaction temperature.[4] 2. Systematically address each potential side reaction based on the suggestions above. Consider re-screening catalysts, ligands, bases, and solvents.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of an Aryl Chloride

This is a generalized procedure that should be optimized for the specific substrates being used, such as this compound and the desired boronic acid partner.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2–1.5 equiv)[6]

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%)[6]

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)[6]

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1, Toluene)[6]

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial or Schlenk tube equipped with a magnetic stir bar, add the this compound, the boronic acid (or ester), and the finely powdered base.[6]

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[4][6]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.[6]

  • Solvent Addition: Add the degassed solvent via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[6]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[6]

  • Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.[6]

  • Workup: Once the reaction is complete, cool it to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by flash column chromatography to obtain the desired coupled product.[6]

Visualizations

Suzuki_Catalytic_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L2) (Palladacycle) B->C D Transmetalation C->D Ar'-B(OR)2 Base E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F Ar-Ar' F->A

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2][3][7]

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Is the catalyst system active enough for Ar-Cl? start->check_catalyst change_catalyst Use bulky, e--rich ligand (e.g., XPhos, SPhos) or NHC ligand. check_catalyst->change_catalyst No check_base Is the base strong enough? check_catalyst->check_base Yes change_catalyst->check_base change_base Switch to stronger base (e.g., K3PO4, Cs2CO3). check_base->change_base No check_temp Is the temperature high enough? check_base->check_temp Yes change_base->check_temp increase_temp Increase temperature (e.g., 80-110 °C). check_temp->increase_temp No check_side_reactions Are side reactions (homocoupling, protodeboronation) a major issue? check_temp->check_side_reactions Yes increase_temp->check_side_reactions address_side_reactions Address homocoupling by degassing. Address protodeboronation with anhydrous conditions or boronic esters. check_side_reactions->address_side_reactions Yes success Improved Yield check_side_reactions->success No address_side_reactions->success

Caption: A workflow for troubleshooting low yields in Suzuki coupling reactions.[4]

References

Technical Support Center: Selective Oxidation of 3-Chlorothioanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the selective oxidation of 3-Chlorothioanisole to 3-Chlorophenyl methyl sulfoxide, with a focus on preventing over-oxidation to the corresponding sulfone.

Troubleshooting Guide

This guide addresses common issues encountered during the selective oxidation of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low to no conversion of this compound 1. Inactive or insufficient oxidizing agent. 2. Reaction temperature is too low. 3. Inadequate reaction time. 4. Catalyst (if used) is inactive or poisoned.1. Use a fresh batch of the oxidizing agent and ensure correct stoichiometry. 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. 3. Extend the reaction time. Monitor the reaction periodically to determine the optimal duration. 4. Use a fresh catalyst or consider a different catalytic system.
Significant formation of 3-Chlorophenyl methyl sulfone (Over-oxidation) 1. Excess of oxidizing agent. 2. Reaction temperature is too high. 3. Prolonged reaction time. 4. Highly reactive oxidizing agent.1. Carefully control the stoichiometry of the oxidizing agent. Use of 1.0-1.2 equivalents is often recommended. 2. Perform the reaction at a lower temperature. For many selective oxidations, temperatures between 0 °C and room temperature are effective. 3. Monitor the reaction closely and quench it as soon as the starting material is consumed. 4. Consider a milder oxidizing agent. For example, if m-CPBA is causing over-oxidation, try hydrogen peroxide with a catalyst or sodium periodate.
Reaction is too slow 1. Low reaction temperature. 2. Insufficient amount or activity of catalyst. 3. Poor solubility of reactants.1. Cautiously increase the reaction temperature in small increments. 2. Increase the catalyst loading or switch to a more active catalyst. 3. Choose a solvent system in which all reactants are fully soluble.
Difficulty in isolating the pure sulfoxide 1. Co-elution of sulfoxide and sulfone during chromatography. 2. Presence of unreacted starting material. 3. Degradation of the product during workup or purification.1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. Recrystallization can also be an effective purification method if the product is a solid. 2. Ensure the reaction has gone to completion or use a different purification technique to separate the non-polar sulfide from the more polar sulfoxide and sulfone. 3. Avoid harsh acidic or basic conditions during workup. Use of neutral alumina for chromatography can sometimes prevent degradation.[1]
Inconsistent results 1. Variability in the quality of reagents or solvents. 2. Reaction is sensitive to air or moisture. 3. Inconsistent temperature control.1. Use high-purity, dry solvents and fresh reagents. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use a temperature-controlled bath to maintain a consistent reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the oxidation of this compound?

A1: The primary challenge is to selectively oxidize the sulfide to the sulfoxide without further oxidation to the sulfone. This requires careful control of reaction conditions, particularly the choice of oxidizing agent, stoichiometry, and temperature.[2][3]

Q2: Which oxidizing agents are commonly used for the selective oxidation of aryl sulfides?

A2: Common oxidizing agents for this transformation include hydrogen peroxide (often with a catalyst), meta-chloroperoxybenzoic acid (m-CPBA), and sodium periodate.[4][5][6] Each has its advantages and disadvantages in terms of reactivity, selectivity, and cost.

Q3: How can I monitor the progress of the reaction to avoid over-oxidation?

A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. The starting sulfide is the least polar, the sulfoxide is of intermediate polarity, and the sulfone is the most polar. By observing the disappearance of the starting material spot and the appearance of the product spots, you can determine the optimal time to stop the reaction. Gas chromatography (GC) can also be used for more quantitative monitoring.

Q4: What is the effect of the chloro-substituent on the oxidation reaction?

A4: The electron-withdrawing nature of the chlorine atom deactivates the aromatic ring, which can slightly decrease the nucleophilicity of the sulfur atom compared to unsubstituted thioanisole. However, this effect is generally not dramatic, and standard oxidation protocols for aryl sulfides are typically applicable.

Q5: My reaction has produced a mixture of the sulfoxide and sulfone. How can I separate them?

A5: Separation can usually be achieved by column chromatography on silica gel. The sulfone is more polar than the sulfoxide and will elute later. A careful selection of the eluent system is crucial for good separation. Recrystallization may also be an option if the sulfoxide is a solid and the sulfone is present as a minor impurity.

Q6: Are there any "green" or more environmentally friendly methods for this oxidation?

A6: Yes, the use of hydrogen peroxide as the oxidant is considered a green chemistry approach as its only byproduct is water.[2][7] Catalytic methods using transition metals or organocatalysts with H₂O₂ are actively being developed to improve efficiency and selectivity.[8][9]

Comparative Data of Oxidation Methods

The following table summarizes the performance of different oxidizing agents for the oxidation of thioanisole and related aryl sulfides, providing an indication of what can be expected for this compound.

Oxidizing Agent Catalyst/Additive Solvent Temp (°C) Time Sulfoxide Yield (%) Sulfone Yield (%) Reference
H₂O₂ (30%)Glacial Acetic AcidAcetic Acid2580 min>99Not detected[7]
m-CPBANoneTHF01 h84Minor[10]
m-CPBANoneTHF3530 min-87[10]
Sodium PeriodateNoneWater/Methylene Chloride015 h91Not detected[4]

Note: Yields are for thioanisole or closely related substrates and may vary for this compound.

Experimental Protocols

Protocol 1: Oxidation with Hydrogen Peroxide in Acetic Acid

This protocol is adapted from a general procedure for the selective oxidation of sulfides to sulfoxides.[7]

Materials:

  • This compound

  • Hydrogen peroxide (30% aqueous solution)

  • Glacial acetic acid

  • Sodium hydroxide solution (4 M)

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) in glacial acetic acid (2 mL).

  • Slowly add hydrogen peroxide (30%, 4 mmol) to the solution while stirring at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

  • Neutralize the reaction mixture with a 4 M aqueous solution of sodium hydroxide.

  • Extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-Chlorophenyl methyl sulfoxide.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Oxidation with m-CPBA

This protocol is based on a general method for the selective oxidation of sulfides.[10]

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~75%)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1 mmol) in anhydrous THF (5 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.2 mmol) in THF (5 mL).

  • Add the m-CPBA solution dropwise to the stirred solution of the sulfide at 0 °C.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (5 mL) followed by saturated aqueous sodium bicarbonate solution (5 mL).

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Oxidation_Pathway Sulfide This compound Sulfoxide 3-Chlorophenyl methyl sulfoxide Sulfide->Sulfoxide [O] (Controlled) Sulfone 3-Chlorophenyl methyl sulfone Sulfoxide->Sulfone [O] (Over-oxidation)

Caption: Reaction pathway for the oxidation of this compound.

Experimental_Workflow start Start dissolve Dissolve this compound in solvent start->dissolve cool Cool to desired temperature (e.g., 0 °C) dissolve->cool add_oxidant Slowly add oxidizing agent cool->add_oxidant monitor Monitor reaction by TLC/GC add_oxidant->monitor workup Aqueous workup and extraction monitor->workup purify Purify by column chromatography workup->purify end End purify->end

Caption: General experimental workflow for selective oxidation.

Troubleshooting_Tree start Reaction Outcome? low_conversion Low Conversion start->low_conversion Poor over_oxidation Over-oxidation start->over_oxidation Sulfone good_yield Good Yield start->good_yield Selective check_reagents Check reagent activity Increase temperature/time low_conversion->check_reagents reduce_oxidant Reduce oxidant amount Lower temperature over_oxidation->reduce_oxidant

Caption: Troubleshooting decision tree for oxidation reactions.

References

Technical Support Center: Synthesis of 3-Chlorothioanisole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-chlorothioanisole and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent laboratory-scale synthetic routes to this compound are the methylation of 3-chlorothiophenol and the Sandmeyer reaction of 3-chloroaniline. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Q2: What are the primary side products I should be aware of during the synthesis of this compound?

A2: The nature and quantity of side products are highly dependent on the chosen synthetic route and reaction conditions. For the methylation of 3-chlorothiophenol, common side products include 3,3'-dichlorodiphenyl disulfide, 3-chlorophenyl methyl sulfoxide, and potentially over-methylated sulfonium salts. In the Sandmeyer reaction of 3-chloroaniline, potential byproducts include 3-chlorophenol, various azo compounds, and tarry decomposition products.

Q3: How can I minimize the formation of the sulfoxide byproduct?

A3: To minimize the oxidation of the desired this compound to its corresponding sulfoxide, it is crucial to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. Additionally, using degassed solvents and avoiding excessive heat can help reduce oxidation. If an oxidation-prone methylation agent is used, a milder alternative should be considered.

Q4: My Sandmeyer reaction is producing a lot of tar. What is causing this?

A4: Tar formation in Sandmeyer reactions is often a result of poor temperature control during the diazotization step or the decomposition of the diazonium salt. It is critical to maintain a low temperature (typically 0-5 °C) throughout the formation of the diazonium salt. Slow, controlled addition of reagents is also essential to prevent localized overheating and decomposition.

Troubleshooting Guides

Issue 1: Low Yield of this compound from Methylation of 3-Chlorothiophenol
Potential Cause Troubleshooting Step
Incomplete Deprotonation of Thiophenol Ensure the use of a sufficiently strong base and an appropriate solvent to fully deprotonate the 3-chlorothiophenol. The reaction should be stirred for an adequate amount of time after base addition and before the addition of the methylating agent.
Loss of Volatile Methylating Agent If using a low-boiling methylating agent like methyl iodide, ensure the reaction is performed in a well-sealed flask with a condenser to prevent its evaporation.
Side Reaction: Disulfide Formation The presence of oxidizing agents or exposure to air can lead to the formation of 3,3'-dichlorodiphenyl disulfide. Purge the reaction vessel with an inert gas and use degassed solvents.
Side Reaction: Over-methylation Use a stoichiometric amount of the methylating agent. Adding the methylating agent slowly to the reaction mixture can also help to avoid the formation of the sulfonium salt.
Issue 2: High Levels of Impurities in this compound from Sandmeyer Reaction
Potential Cause Troubleshooting Step
Decomposition of Diazonium Salt Maintain a strict temperature control between 0-5 °C during the entire diazotization process. The diazonium salt solution should be used immediately after its preparation.
Side Reaction: Phenol Formation The presence of excess water can lead to the formation of 3-chlorophenol. While the reaction is aqueous, minimizing unnecessary water can be beneficial. Ensure the reaction with the sulfur nucleophile is efficient.
Formation of Azo Compounds Ensure complete conversion of the diazonium salt by allowing sufficient reaction time with the sulfur nucleophile. The pH of the reaction mixture can also influence the formation of azo byproducts.
Tarry Byproducts Slow and controlled addition of sodium nitrite during diazotization is crucial. Similarly, the addition of the diazonium salt to the sulfur nucleophile should be done cautiously to manage the reaction exotherm.

Summary of Potential Side Products and Yields

The following table summarizes the common side products and their typical, qualitative yields under unoptimized conditions. Actual yields can vary significantly based on the specific reaction protocol and execution.

Synthetic Route Side Product Typical Yield (Qualitative)
Methylation of 3-Chlorothiophenol 3,3'-Dichlorodiphenyl disulfideMinor to Moderate
3-Chlorophenyl methyl sulfoxideMinor
(3-Chlorophenyl)dimethylsulfonium saltTrace to Minor
Sandmeyer Reaction of 3-Chloroaniline 3-ChlorophenolMinor to Moderate
1,3-Bis(3-chlorophenyl)triazeneMinor
Tarry PolymersVariable (can be significant)

Experimental Protocols

Protocol 1: Synthesis of this compound via Methylation of 3-Chlorothiophenol

This protocol describes a common method for the synthesis of this compound.

Materials:

  • 3-Chlorothiophenol

  • Sodium hydroxide (NaOH)

  • Methyl iodide (CH₃I)

  • Methanol (MeOH)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 3-chlorothiophenol (1.0 eq) in methanol.

  • Cool the solution in an ice bath and add a solution of sodium hydroxide (1.1 eq) in water dropwise.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, remove the methanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Synthesis of this compound via Sandmeyer Reaction of 3-Chloroaniline

This protocol outlines the synthesis of this compound from 3-chloroaniline.

Materials:

  • 3-Chloroaniline

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Potassium ethyl xanthate (or other methyl sulfide source)

  • Sodium carbonate (Na₂CO₃)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a beaker, dissolve 3-chloroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete diazotization.

  • In a separate flask, dissolve potassium ethyl xanthate (1.2 eq) in water and cool to 10-15 °C.

  • Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. Nitrogen gas will evolve.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen ceases.

  • Cool the reaction mixture and extract with diethyl ether.

  • Wash the organic layer with a sodium carbonate solution, then with water, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting xanthate intermediate is then hydrolyzed (e.g., with a base like sodium hydroxide) and subsequently methylated (e.g., with dimethyl sulfate) to yield this compound. The crude product is then purified by vacuum distillation or column chromatography.

Visualizations

experimental_workflow_methylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Dissolve 3-Chlorothiophenol in Methanol add_base Add NaOH Solution prep_reactants->add_base Cool to 0°C add_methylating_agent Add Methyl Iodide add_base->add_methylating_agent Stir 30 min, then cool to 0°C react Stir at Room Temperature add_methylating_agent->react remove_solvent Remove Methanol react->remove_solvent Monitor by TLC extract Extract with Diethyl Ether remove_solvent->extract wash Wash with Water & Brine extract->wash dry Dry over MgSO4 wash->dry purify Purify (Distillation/Chromatography) dry->purify product product purify->product This compound

Caption: Experimental workflow for the synthesis of this compound via methylation.

troubleshooting_logic cluster_synthesis_route Identify Synthesis Route cluster_methylation_issues Methylation Troubleshooting cluster_sandmeyer_issues Sandmeyer Troubleshooting start Low Yield or High Impurity in Synthesis methylation Methylation of 3-Chlorothiophenol start->methylation sandmeyer Sandmeyer Reaction of 3-Chloroaniline start->sandmeyer incomplete_deprotonation Incomplete Deprotonation? methylation->incomplete_deprotonation diazonium_decomposition Diazonium Decomposition? sandmeyer->diazonium_decomposition disulfide_formation Disulfide Formation? incomplete_deprotonation->disulfide_formation No solution1 Use stronger base/ longer reaction time incomplete_deprotonation->solution1 Yes over_methylation Over-methylation? disulfide_formation->over_methylation No solution2 Use inert atmosphere/ degassed solvents disulfide_formation->solution2 Yes solution3 Use stoichiometric methylating agent over_methylation->solution3 Yes phenol_formation Phenol Formation? diazonium_decomposition->phenol_formation No solution4 Strict temperature control (0-5°C) diazonium_decomposition->solution4 Yes tar_formation Tar Formation? phenol_formation->tar_formation No solution5 Minimize water/ ensure efficient S-nucleophile reaction phenol_formation->solution5 Yes solution6 Slow, controlled reagent addition tar_formation->solution6 Yes

Caption: Troubleshooting logic for the synthesis of this compound derivatives.

Technical Support Center: Purification of Polar Aromatic Compounds Derived from 3-Chlorothioanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges in the purification of polar aromatic compounds derived from 3-Chlorothioanisole. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to streamline your purification workflow.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the purification of polar aromatic compounds derived from this compound.

Issue 1: Poor Solubility of the Crude Product

  • Question: My synthesized polar aromatic derivative of this compound is poorly soluble in common chromatography solvents like hexane and ethyl acetate. How can I effectively load it onto a chromatography column?

  • Answer: This is a frequent challenge with polar compounds. Here are several strategies to address poor solubility:

    • Dry Loading: This is the most recommended method. Dissolve your crude product in a suitable solvent in which it is soluble (e.g., dichloromethane, acetone, or methanol). Add a small amount of silica gel to this solution to form a slurry. Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder. This powder can then be evenly loaded onto the top of your column.

    • Solvent System Modification: If you must perform a liquid load, use the strongest solvent system in which your compound is soluble but that is still weaker than your initial elution solvent to avoid premature band broadening. For highly polar compounds, a small amount of a more polar solvent like methanol or acetonitrile can be used to dissolve the sample, but this should be kept to an absolute minimum.

Issue 2: Compound Streaking or Tailing on TLC and Column Chromatography

  • Question: My polar aromatic compound streaks badly on the TLC plate and the peaks are tailing during column chromatography, leading to poor separation. What causes this and how can I fix it?

  • Answer: Streaking and tailing are often caused by interactions between the polar functional groups of your compound and the acidic silanol groups on the surface of the silica gel.[1] Here are some effective solutions:

    • Mobile Phase Additives: For basic compounds, adding a small amount of a base like triethylamine (0.1-1%) or ammonium hydroxide to your mobile phase can neutralize the acidic silica surface and significantly improve peak shape.[2]

    • Alternative Stationary Phases: Consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for basic compounds.[1] For other polar compounds, bonded phases like amino or cyano-propyl silica can offer different selectivity.

    • Reverse-Phase Chromatography: If your compound is sufficiently soluble in polar solvents like water, methanol, or acetonitrile, reverse-phase chromatography is an excellent alternative.[3] In this technique, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar.

Issue 3: Co-elution with Polar Impurities

  • Question: I am unable to separate my target polar aromatic compound from a similarly polar impurity. How can I improve the resolution?

  • Answer: Achieving separation of compounds with similar polarities requires optimizing the selectivity of your chromatographic system.

    • Fine-tune the Mobile Phase: Small changes in the solvent composition can have a significant impact on selectivity. Try different solvent combinations. For example, in normal-phase chromatography, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the interactions and improve separation.

    • Gradient Elution: Employing a shallow solvent gradient, where the polarity of the mobile phase is increased slowly over time, can effectively resolve closely eluting compounds.

    • Consider a Different Chromatography Mode: If normal-phase chromatography is not providing the desired separation, switching to reverse-phase or Hydrophilic Interaction Liquid Chromatography (HILIC) may provide the necessary selectivity. HILIC is particularly well-suited for the separation of very polar compounds.

Issue 4: Compound Decomposition on Silica Gel

  • Question: I suspect my this compound derivative is decomposing on the silica gel column, leading to low yields. How can I prevent this?

  • Answer: The acidic nature of silica gel can catalyze the degradation of sensitive compounds.

    • Deactivate the Silica Gel: Before packing your column, you can neutralize the silica gel by washing it with a dilute solution of a base like triethylamine in your non-polar solvent, followed by washing with the pure non-polar solvent.

    • Use a Less Acidic Stationary Phase: As mentioned previously, switching to neutral alumina or a bonded phase can prevent degradation.

    • Minimize Contact Time: Perform the chromatography as quickly as possible without sacrificing separation (flash chromatography is ideal). The longer the compound remains on the column, the greater the chance of decomposition.[4]

Quantitative Data Summary

The following table summarizes typical parameters for the purification of a hypothetical polar aromatic compound derived from this compound. These values should be used as a starting point for method development.

ParameterNormal-Phase Flash ChromatographyReverse-Phase HPLC
Stationary Phase Silica Gel (230-400 mesh)C18 Bonded Silica (5 µm)
Mobile Phase Gradient: 0-10% Methanol in DichloromethaneGradient: 10-90% Acetonitrile in Water (with 0.1% Formic Acid)
Typical Loading 1-5% of silica gel weight (dry loading)1-10 mg per injection (analytical)
Typical Yield >85%>95% (analytical recovery)
Purity Achieved >95%>99%

Experimental Protocols

Protocol 1: Normal-Phase Flash Column Chromatography

This protocol is suitable for the purification of moderately polar derivatives of this compound.

  • Slurry Preparation: In a beaker, suspend the required amount of silica gel in the initial, least polar mobile phase solvent (e.g., 100% Dichloromethane).

  • Column Packing: Pour the silica slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. Add a small amount of silica gel and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with the initial non-polar solvent. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol) according to a predetermined gradient.

  • Fraction Collection: Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Reverse-Phase High-Performance Liquid Chromatography (HPLC)

This protocol is ideal for the high-purity separation of polar, water-soluble derivatives.

  • Mobile Phase Preparation: Prepare the aqueous and organic mobile phases. It is crucial to filter and degas the solvents to prevent bubbles in the system. Adding a modifier like formic acid or trifluoroacetic acid (0.1%) can improve peak shape for acidic or basic compounds.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition until a stable baseline is achieved.

  • Sample Injection: Dissolve the sample in the initial mobile phase composition and inject it into the HPLC system.

  • Gradient Elution: Run a linear gradient from a low to a high percentage of the organic mobile phase (e.g., acetonitrile) to elute the compounds.

  • Detection and Fraction Collection: Monitor the elution using a UV detector at an appropriate wavelength. Collect the peak corresponding to the target compound.

  • Solvent Removal: Remove the organic solvent from the collected fractions using a rotary evaporator. The remaining aqueous solution can be freeze-dried to yield the pure product.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_chromatography Flash Chromatography cluster_analysis Analysis & Isolation crude Crude Product dissolve Dissolve in Solvent crude->dissolve add_silica Add Silica Gel dissolve->add_silica evaporate Evaporate Solvent add_silica->evaporate dry_powder Dry Powder (for Dry Load) evaporate->dry_powder load_sample Load Sample dry_powder->load_sample pack_column Pack Column with Silica pack_column->load_sample elute Elute with Gradient load_sample->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions isolate Isolate Pure Product combine->isolate troubleshooting_logic start Poor Separation check_tailing Is there peak tailing? start->check_tailing add_modifier Add Mobile Phase Modifier (e.g., Triethylamine) check_tailing->add_modifier Yes optimize_gradient Optimize Elution Gradient check_tailing->optimize_gradient No change_stationary_phase Change Stationary Phase (e.g., Alumina, C18) add_modifier->change_stationary_phase Still tailing change_solvent Change Solvent System optimize_gradient->change_solvent change_mode Switch Chromatography Mode (e.g., RP-HPLC, HILIC) change_solvent->change_mode Still poor separation

References

Technical Support Center: Managing Dehalogenation Side Reactions with 3-Chlorothioanisole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3-Chlorothioanisole. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you manage and minimize unwanted dehalogenation side reactions in your experiments, particularly in the context of palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of reactions with this compound?

A1: Dehalogenation is an undesired side reaction where the chlorine atom on the this compound molecule is replaced by a hydrogen atom, leading to the formation of thioanisole as a byproduct. This reaction competes with the desired cross-coupling reaction, thereby reducing the yield of your target molecule. This process, also known as hydrodechlorination, can be a significant issue in various palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

Q2: Why is this compound susceptible to dehalogenation?

A2: The susceptibility of this compound to dehalogenation is influenced by a combination of electronic and steric factors. The electron-donating nature of the methylthio (-SMe) group can influence the electron density of the aromatic ring, potentially affecting the stability of intermediates in the catalytic cycle. Furthermore, reaction conditions such as the choice of catalyst, ligand, base, solvent, and temperature play a crucial role in promoting or suppressing this side reaction.

Q3: How can I detect the formation of the dehalogenated byproduct, thioanisole?

A3: The presence of thioanisole can be confirmed using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method to separate and identify volatile components in your crude reaction mixture. Thioanisole will appear as a distinct peak with a molecular weight of 124.21 g/mol .

  • ¹H NMR Spectroscopy: The proton NMR spectrum of the crude product will show a characteristic singlet for the methyl group of thioanisole at approximately 2.5 ppm and a multiplet for the aromatic protons, which will differ from the signals of this compound and your desired product.

  • Thin Layer Chromatography (TLC): Thioanisole is typically less polar than this compound and many cross-coupling products. It will likely appear as a new spot with a higher Rf value on the TLC plate.

Troubleshooting Guide: Minimizing Dehalogenation of this compound

This guide provides a systematic approach to troubleshooting and minimizing dehalogenation in your cross-coupling reactions involving this compound.

Issue 1: Significant formation of thioanisole byproduct observed.

Potential Causes & Solutions:

The mechanism of dehalogenation in palladium-catalyzed cross-coupling reactions is complex and can be influenced by multiple factors. The generally accepted pathway involves the formation of a palladium-hydride species, which can then participate in a competing catalytic cycle leading to the hydrodechlorination of the aryl chloride.

Dehalogenation_Pathway Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Cl This compound Ar-Cl->Oxidative_Addition Ar-Pd(II)-Cl(L_n) Ar-Pd(II)-Cl(L_n) Oxidative_Addition->Ar-Pd(II)-Cl(L_n) Desired_Coupling Desired Cross-Coupling Pathway Ar-Pd(II)-Cl(L_n)->Desired_Coupling Dehalogenation_Cycle Dehalogenation Side Reaction Ar-Pd(II)-Cl(L_n)->Dehalogenation_Cycle Ar-Pd(II)-H(L_n) Ar-Pd(II)-H(L_n) Dehalogenation_Cycle->Ar-Pd(II)-H(L_n) Pd-H_Source Source of Hydride (e.g., Base, Solvent, Amine) Pd-H_Source->Dehalogenation_Cycle Reductive_Elimination_Dehalogenation Reductive Elimination Ar-Pd(II)-H(L_n)->Reductive_Elimination_Dehalogenation Reductive_Elimination_Dehalogenation->Pd(0)L_n Regenerates Catalyst Ar-H Thioanisole (Dehalogenated Product) Reductive_Elimination_Dehalogenation->Ar-H

Diagram 1: Competing pathways of cross-coupling and dehalogenation.

Troubleshooting Steps:

A systematic approach to optimizing your reaction conditions is crucial to suppress the dehalogenation side reaction. The following workflow illustrates a logical progression for troubleshooting.

Troubleshooting_Workflow Start High Dehalogenation Observed Ligand 1. Optimize Ligand Start->Ligand Base 2. Screen Bases Ligand->Base Bulky, electron-rich ligands often better Solvent 3. Change Solvent Base->Solvent Weaker, non-protic bases can reduce side reaction Temperature 4. Lower Temperature Solvent->Temperature Aprotic solvents may be beneficial End Minimized Dehalogenation Temperature->End Lower T decreases rate of side reactions

Diagram 2: A logical workflow for troubleshooting dehalogenation.

1. Catalyst and Ligand Selection:

The choice of the phosphine ligand is critical. Bulky, electron-rich ligands often promote the desired reductive elimination step of the cross-coupling cycle over the dehalogenation pathway.

Ligand TypeExamplesExpected Impact on Dehalogenation of this compound
Bulky Biarylphosphines XPhos, SPhos, RuPhos, BrettPhosGenerally Recommended: Can increase the rate of reductive elimination, minimizing the lifetime of intermediates prone to dehalogenation.
Buchwald Palladacycle Precatalysts XPhos-Pd-G3, SPhos-Pd-G3Highly Recommended: These precatalysts are designed for efficient generation of the active monoligated Pd(0) species, which can lead to cleaner and more efficient reactions.
Triphenylphosphine (PPh₃) PPh₃Use with Caution: While a common ligand, it may not be optimal for challenging substrates like this compound and could lead to higher levels of dehalogenation.

2. Base Selection:

The base plays a multifaceted role in cross-coupling reactions and can be a source of hydrides for the dehalogenation pathway. Weaker bases and careful selection of the counter-ion can be beneficial.

BaseCommon SolventsPotential Impact on Dehalogenation
Potassium Phosphate (K₃PO₄) Toluene, Dioxane, THFOften a good starting point: Generally considered a mild base that can minimize dehalogenation.
Cesium Carbonate (Cs₂CO₃) Toluene, DioxaneGood alternative: Its solubility in organic solvents can be advantageous.
Potassium Carbonate (K₂CO₃) Toluene/Water, Dioxane/WaterUse with caution: Can be effective, but the presence of water may sometimes contribute to dehalogenation.
Sodium tert-butoxide (NaOtBu) Toluene, Dioxane, THFUse with caution: A strong base that can sometimes promote dehalogenation, particularly at higher temperatures.

3. Solvent and Temperature:

Aprotic solvents are generally preferred. High reaction temperatures can accelerate the rate of dehalogenation.

ParameterRecommendation for this compoundRationale
Solvent Toluene, Dioxane, THF, CPMEAprotic solvents are less likely to act as a hydride source compared to protic solvents like alcohols.
Temperature Start at a lower temperature (e.g., 80 °C) and slowly increase if the reaction is sluggish.Dehalogenation often has a higher activation energy than the desired coupling, so lower temperatures can favor the desired product.

Experimental Protocols

The following protocols provide a starting point for minimizing dehalogenation when working with this compound in a Suzuki-Miyaura coupling reaction.

Protocol 1: General Screening Conditions for Suzuki-Miyaura Coupling

This protocol is a standard starting point that may lead to observable dehalogenation, serving as a baseline.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • XPhos (0.03 mmol, 3.0 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed Toluene (5 mL)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add Pd₂(dba)₃ and XPhos.

  • Add the anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by GC-MS or TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analyze the crude product by GC-MS and ¹H NMR to determine the ratio of the desired product to thioanisole.

Protocol 2: Optimized Conditions to Suppress Dehalogenation

This protocol incorporates modifications aimed at minimizing the formation of the dehalogenated byproduct.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid pinacol ester (Aryl-Bpin) (1.1 mmol, 1.1 equiv)

  • XPhos-Pd-G3 (0.02 mmol, 2.0 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed CPME (Cyclopentyl methyl ether) (5 mL)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid pinacol ester, K₃PO₄, and the XPhos-Pd-G3 precatalyst.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous, degassed CPME via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by GC-MS or TLC.

  • Work-up the reaction as described in Protocol 1.

  • Analyze the crude product to determine the product-to-byproduct ratio.

Rationale for Modifications in Protocol 2:

  • Arylboronic acid pinacol ester: Boronic esters are often more stable and less prone to protodeboronation than boronic acids, which can improve reaction efficiency.

  • XPhos-Pd-G3 precatalyst: Ensures efficient formation of the active catalytic species, potentially leading to faster coupling and less time for side reactions to occur.

  • CPME as solvent: A greener and often effective alternative to other ethereal solvents.

  • Lower reaction temperature: As discussed, this can significantly favor the desired cross-coupling over dehalogenation.

By systematically applying these troubleshooting strategies and optimized protocols, researchers can effectively manage and minimize dehalogenation side reactions when working with this compound, leading to higher yields and cleaner reaction profiles.

Technical Support Center: Optimizing Cross-Coupling Reactions with Unactivated Aryl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield and efficiency of cross-coupling reactions involving challenging unactivated aryl chloride substrates.

General Troubleshooting

Q1: My cross-coupling reaction with an unactivated aryl chloride is giving a low yield. What are the first steps I should take to troubleshoot it?

A1: When facing low yields with unactivated aryl chlorides, a systematic approach to troubleshooting is crucial. The initial factors to re-evaluate are the catalyst system (palladium source and ligand), the base, and the solvent. Unactivated aryl chlorides are notoriously less reactive than their bromide or iodide counterparts, primarily due to the strong C-Cl bond, which makes the oxidative addition step more difficult.[1][2]

Here is a logical workflow to guide your troubleshooting efforts:

G start Low Yield with Aryl Chloride catalyst Re-evaluate Catalyst System start->catalyst base_solvent Optimize Base and Solvent catalyst->base_solvent sub_catalyst1 Ligand Screening catalyst->sub_catalyst1 sub_catalyst2 Palladium Precatalyst Choice catalyst->sub_catalyst2 additives Consider Additives base_solvent->additives sub_base Base Strength & Solubility base_solvent->sub_base sub_solvent Solvent Polarity & Temperature base_solvent->sub_solvent protocol Review Reaction Protocol additives->protocol success Improved Yield protocol->success

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Key considerations include:

  • Catalyst System: The choice of ligand is critical. For unactivated aryl chlorides, sterically bulky and electron-rich phosphine ligands are often required to promote the challenging oxidative addition step.[3][4] Consider screening different ligands. The palladium source, such as a precatalyst, can also significantly impact activity.[5]

  • Base and Solvent: The base's strength and solubility, along with the solvent's polarity, play a significant role. For instance, in Suzuki reactions, K₃PO₄ in DMF can be effective for activated aryl chlorides, but different conditions may be needed for unactivated ones.[6]

  • Reaction Conditions: Ensure your reagents are pure and the reaction is performed under an inert atmosphere, as oxygen can deactivate the palladium catalyst.

Suzuki-Miyaura Coupling

Q2: I am struggling with a Suzuki-Miyaura coupling of an electron-rich (unactivated) aryl chloride. What ligands and conditions should I try?

A2: Electron-rich aryl chlorides are particularly challenging substrates for Suzuki-Miyaura coupling. Success often hinges on using highly active catalyst systems. The development of sterically bulky, electron-rich phosphine ligands has been a breakthrough in this area.[3]

Recommended Ligands:

  • Buchwald-type biarylphosphine ligands: Ligands such as SPhos, XPhos, and RuPhos are designed to facilitate the oxidative addition of aryl chlorides and are often the first choice.[3][7]

  • Dialkylbiarylphosphine ligands: These have been shown to generate catalytic systems with increased scope and efficiency, even enabling room-temperature reactions for some unactivated aryl chlorides.[3]

  • N-heterocyclic carbenes (NHCs): These can also be effective ligands for coupling unactivated aryl chlorides.[4]

Optimization of Reaction Parameters:

ParameterRecommendationRationale
Palladium Source Use a palladacycle precatalyst or Pd(OAc)₂ with the chosen ligand.[5]Precatalysts can offer higher activity and stability compared to generating the active Pd(0) species in situ from sources like Pd₂(dba)₃.[5]
Base Screen strong, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, or KOtBu.[6][8]The choice of base can be critical and is often solvent-dependent. K₃PO₄ and Cs₂CO₃ are commonly used in Suzuki reactions.[6][8]
Solvent Toluene, dioxane, or DMF/water mixtures are common choices.[6][8][9]The solvent affects the solubility of the base and other reagents. For some systems, aqueous conditions can be beneficial.[10][11]
Additives Consider adding tetrabutylammonium bromide (TBAB) in some cases.[6]Additives can sometimes enhance the reaction rate, although their effect can be system-dependent.[6]

Here is a representative experimental protocol for a Suzuki-Miyaura coupling of an unactivated aryl chloride:

Experimental Protocol: Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk tube under an argon atmosphere, add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and the phosphine ligand (0.04 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

Q3: My Buchwald-Hartwig amination of an aryl chloride is not going to completion. How can I improve the yield?

A3: The Buchwald-Hartwig amination is sensitive to the choice of catalyst, ligand, base, and solvent, especially with less reactive aryl chlorides.[12][13]

Catalytic Cycle and Key Steps:

G Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-X + L-Pd(0)) Pd0->OxAdd ComplexA L-Pd(Ar)(X) OxAdd->ComplexA AmineCoord Amine Coordination + Base ComplexA->AmineCoord ComplexB L-Pd(Ar)(NR₂H)X AmineCoord->ComplexB RedElim Reductive Elimination ComplexB->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ RedElim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Troubleshooting Strategies:

  • Ligand Selection: Sterically hindered and electron-rich biaryl phosphine ligands are crucial. Ligands like tBuXPhos, XPhos, and BrettPhos are often effective for aryl chlorides.[12][14] The presence of a methyl group ortho to the phosphorus center on the biaryl backbone can be particularly beneficial.[12]

  • Palladium Source: Using a G3 or G4 precatalyst (e.g., XPhos Pd G3) can significantly improve results by ensuring efficient generation of the active monoligated Pd(0) species.[12]

  • Base Selection: Strong, non-nucleophilic alkoxide bases like NaOtBu or LHMDS are commonly used.[13] However, for base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be employed, often requiring higher temperatures.[13]

  • Solvent Choice: Aprotic solvents such as toluene, dioxane, or THF are typically used. Interestingly, recent studies have shown that vegetable oils can serve as effective green solvents for this reaction.[12]

Comparative Yields with Different Catalysts and Ligands:

Aryl ChlorideAminePd SourceLigandBaseSolventYield (%)Reference
4-ChlorotolueneMorpholinePd₂(dba)₃tBuXPhosNaOtBuToluene>95[12]
4-ChlorotolueneMorpholineXPhos Pd G3-NaOtBuToluene>95[12]
2-ChlorotolueneAnilinePd(OAc)₂P(t-Bu)₃NaOtBuToluene98[5]

Heck Reaction

Q4: I am attempting a Heck reaction with a non-activated aryl chloride, but the reaction is sluggish and gives low yields. What conditions should I explore?

A4: The Heck reaction with unactivated aryl chlorides is challenging due to the difficulty of the oxidative addition step.[15] Success often requires highly active catalysts and specific reaction conditions.

Key Factors for Improvement:

  • Catalyst System: Palladacycle complexes have shown high activity.[15] The use of N,N-dimethylglycine as an additive with a palladium source can also be highly effective.[16]

  • Ligand Choice: Bulky, electron-rich phosphine ligands like P(t-Bu)₃ are known to facilitate the coupling of aryl chlorides under milder conditions.[15]

  • Base and Solvent: Organic ionic bases like n-Bu₄N⁺OAc⁻ can promote the reaction at lower temperatures (e.g., 80 °C).[17] High-boiling polar aprotic solvents like DMA or NMP are often used.[17]

Experimental Protocol: Heck Reaction with an Unactivated Aryl Chloride

  • In a glovebox, add the aryl chloride (1.0 mmol), olefin (1.2 mmol), n-Bu₄N⁺OAc⁻ (1.5 mmol), Pd(OAc)₂ (0.01 mmol), and P(t-Bu)₃ (0.02 mmol) to a reaction vial.

  • Add N,N-dimethylacetamide (DMA, 3 mL).

  • Seal the vial and heat the mixture at 80-120 °C for 16-24 hours.

  • Monitor the reaction by GC-MS. Upon completion, cool to room temperature.

  • Dilute with water and extract with diethyl ether.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the product by flash chromatography.

Sonogashira Coupling

Q5: My Sonogashira coupling of an unactivated aryl chloride is failing. What are the most common reasons for failure and how can I overcome them?

A5: Sonogashira couplings with aryl chlorides are significantly more difficult than with aryl iodides or bromides.[1][2] The reactivity order is generally Ar-I > Ar-Br >> Ar-Cl.[1]

Common Issues and Solutions:

  • Catalyst Deactivation: The formation of palladium black indicates catalyst decomposition. This can be caused by impurities in solvents or reagents (especially the amine base) or by using a suboptimal ligand.

    • Solution: Use freshly distilled and degassed solvents and amines.[18] Employ bulky and electron-rich ligands that stabilize the Pd(0) center. A palladium catalyst generated from Pd(OAc)₂ and bis-(tert-butyl)aminomethylphosphane has been shown to be effective for aryl chlorides.[1]

  • Inefficient Oxidative Addition: The strong C-Cl bond is the primary hurdle.

    • Solution: Higher temperatures are often required. The use of highly active, electron-rich, and sterically demanding ligands is essential to promote this step.[1]

  • Homocoupling of the Alkyne (Glaser coupling): This is a common side reaction, especially in the presence of the copper co-catalyst.

    • Solution: Consider a copper-free Sonogashira protocol. While often requiring higher catalyst loadings or more specialized ligands, this can prevent the formation of diyne byproducts.[1]

Troubleshooting Flowchart for Sonogashira Coupling:

G start Sonogashira Failure (Aryl Chloride) check_reagents Check Reagent Purity (esp. Amine, Solvent) start->check_reagents optimize_catalyst Optimize Catalyst System check_reagents->optimize_catalyst If reagents are pure temp_conc Increase Temperature & Concentration optimize_catalyst->temp_conc If still no reaction sub_catalyst Use bulky, electron-rich ligand (e.g., cataCXium A, SPhos) optimize_catalyst->sub_catalyst cu_free Try Copper-Free Conditions temp_conc->cu_free If homocoupling is an issue success Successful Coupling temp_conc->success cu_free->success

Caption: Decision tree for troubleshooting Sonogashira reactions.

References

Troubleshooting low conversion rates in 3-Chlorothioanisole reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) for professionals encountering low conversion rates in the synthesis of 3-Chlorothioanisole.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The most common laboratory synthesis of this compound involves the S-methylation of 3-chlorothiophenol. This reaction is a nucleophilic substitution (SN2) where the deprotonated thiol (thiophenolate) acts as a nucleophile, attacking an electrophilic methyl group from a methylating agent.

Q2: Which methylating agents are suitable for this reaction?

Common methylating agents include methyl iodide (CH₃I), dimethyl sulfate ((CH₃)₂SO₄), and methyl p-toluenesulfonate (methyl tosylate). Methyl iodide is frequently used in laboratory settings.

Q3: Why is a base necessary for the reaction?

A base is crucial to deprotonate the thiol group (-SH) of 3-chlorothiophenol, which has a pKa of approximately 6.5. This deprotonation forms the much more nucleophilic thiophenolate anion (-S⁻), which is required to efficiently attack the methylating agent.

Q4: What are common side reactions that can lead to low yields?

The primary side reaction is the oxidation of the thiophenolate intermediate to form a disulfide, 3,3'-dichloro-diphenyl disulfide. This is particularly problematic if oxygen is not excluded from the reaction mixture. Over-alkylation is generally not an issue for thioethers.

Troubleshooting Guide for Low Conversion Rates

Low yields in the synthesis of this compound can often be attributed to several key factors. This guide provides a systematic approach to identifying and resolving these issues.

Issue 1: Incomplete Deprotonation of 3-Chlorothiophenol

Symptoms:

  • Significant amount of unreacted 3-chlorothiophenol observed in TLC or GC-MS analysis.

  • Reaction appears sluggish or fails to initiate.

Possible Causes & Solutions:

Cause Solution
Insufficient Base Ensure at least one molar equivalent of base is used relative to the 3-chlorothiophenol. A slight excess (1.1-1.2 equivalents) can be beneficial.
Inappropriate Base Strength Use a base strong enough to fully deprotonate the thiophenol. Common choices include sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium hydride (NaH).
Poor Base Solubility If using a solid base like NaOH or KOH, ensure it fully dissolves in the chosen solvent. Phase-transfer catalysts can be employed in biphasic systems.
Issue 2: Degradation or Inactivity of Reagents

Symptoms:

  • Low or no product formation despite correct stoichiometry and conditions.

  • Inconsistent results between batches.

Possible Causes & Solutions:

Cause Solution
Impure 3-Chlorothiophenol Purify the starting material by distillation or column chromatography. Ensure it is free from disulfide impurities.
Decomposed Methylating Agent Use a fresh bottle of the methylating agent. Methyl iodide can decompose over time, releasing iodine which can give it a brownish color.
Presence of Moisture Ensure all glassware is thoroughly dried, and use anhydrous solvents, especially when working with moisture-sensitive bases like sodium hydride.
Issue 3: Suboptimal Reaction Conditions

Symptoms:

  • Slow reaction progress.

  • Formation of significant side products.

Possible Causes & Solutions:

Cause Solution
Incorrect Temperature The reaction is typically run at room temperature. If the reaction is slow, gentle heating (40-50 °C) may be applied. However, higher temperatures can promote side reactions.
Inappropriate Solvent Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions. Alcohols like methanol or ethanol are also commonly used as they can dissolve both the thiophenolate salt and the methylating agent.
Presence of Oxygen The thiophenolate is susceptible to oxidation. Degas the solvent and maintain an inert atmosphere (e.g., nitrogen or argon) over the reaction mixture.

Data Presentation: Illustrative Reaction Conditions

The following table provides an illustrative summary of how reaction conditions can influence the yield of this compound. Note: These are representative values and actual results may vary.

Entry Base (equiv.) Solvent Temperature (°C) Reaction Time (h) Yield (%)
1NaOH (1.1)Methanol254~85
2KOH (1.1)Ethanol254~88
3NaH (1.1)THF (anhydrous)0 to 253~92
4K₂CO₃ (1.5)DMF406~75
5NaOH (1.1)Methanol (no inert atm.)254< 60

Experimental Protocols

General Protocol for the S-methylation of 3-Chlorothiophenol
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-chlorothiophenol (1.0 equiv.).

  • Solvent and Base Addition: Dissolve the starting material in a suitable solvent (e.g., methanol, ~0.5 M). Add the base (e.g., NaOH, 1.1 equiv.) and stir until it is fully dissolved. The reaction should be carried out under an inert atmosphere.

  • Addition of Methylating Agent: Cool the mixture in an ice bath (if necessary) and add the methylating agent (e.g., methyl iodide, 1.05 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Visualizations

Reaction_Pathway Reaction Pathway for this compound Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 3-Chlorothiophenol 3-Chlorothiophenol Thiophenolate 3-Chlorothiophenolate Anion 3-Chlorothiophenol->Thiophenolate Deprotonation Base Base Base->Thiophenolate Methyl_Iodide Methyl Iodide This compound This compound Methyl_Iodide->this compound Thiophenolate->this compound SN2 Attack Side_Product Disulfide Side-Product Thiophenolate->Side_Product Oxidation (O2)

Caption: S-methylation of 3-chlorothiophenol to this compound.

Troubleshooting_Workflow Troubleshooting Low Conversion Rates Start Low Conversion Observed Check_Reagents 1. Verify Reagent Purity & Stoichiometry Start->Check_Reagents Impure_Reactants Impure Starting Material? Check_Reagents->Impure_Reactants Yes Incorrect_Stoichiometry Incorrect Stoichiometry? Check_Reagents->Incorrect_Stoichiometry Yes Check_Conditions 2. Review Reaction Conditions Suboptimal_Temp Suboptimal Temperature? Check_Conditions->Suboptimal_Temp Yes Wrong_Solvent Inappropriate Solvent? Check_Conditions->Wrong_Solvent Yes Oxygen_Present Oxygen Contamination? Check_Conditions->Oxygen_Present Yes Check_Workup 3. Analyze Work-up & Purification Extraction_Loss Product Loss During Extraction? Check_Workup->Extraction_Loss Yes Impure_Reactants->Check_Conditions No Purify_Reactants Purify/Replace Reactants Impure_Reactants->Purify_Reactants Incorrect_Stoichiometry->Check_Conditions No Adjust_Stoichiometry Recalculate & Re-weigh Incorrect_Stoichiometry->Adjust_Stoichiometry Suboptimal_Temp->Wrong_Solvent No Optimize_Temp Adjust Temperature Suboptimal_Temp->Optimize_Temp Wrong_Solvent->Oxygen_Present No Change_Solvent Select a More Suitable Solvent Wrong_Solvent->Change_Solvent Oxygen_Present->Check_Workup No Inert_Atmosphere Use Degassed Solvents & Inert Gas Oxygen_Present->Inert_Atmosphere Optimize_Workup Modify Extraction/Purification Extraction_Loss->Optimize_Workup Success Problem Resolved Purify_Reactants->Success Adjust_Stoichiometry->Success Optimize_Temp->Success Change_Solvent->Success Inert_Atmosphere->Success Optimize_Workup->Success

Caption: A logical workflow for troubleshooting low yields.

Technical Support Center: Efficient Coupling of 3-Chlorothioanisole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 3-chlorothioanisole. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate in palladium-catalyzed cross-coupling reactions?

A1: this compound presents two main challenges in palladium-catalyzed cross-coupling reactions. Firstly, the carbon-chlorine (C-Cl) bond is strong and less reactive compared to C-Br or C-I bonds, making oxidative addition to the palladium(0) center more difficult. This often necessitates the use of more reactive catalysts and harsher reaction conditions.[1][2] Secondly, the presence of the sulfur atom in the thioether group can lead to catalyst poisoning.[3] Sulfur can coordinate strongly to the palladium center, inhibiting its catalytic activity.[3]

Q2: What are the most common side reactions to look out for when working with this compound?

A2: Common side reactions include:

  • Homocoupling: Formation of biphenyl derivatives from the coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the aryl halide. This can be promoted by the presence of oxygen.[2]

  • Dehalogenation: Reduction of the C-Cl bond, resulting in the formation of thioanisole. This can occur via β-hydride elimination from a palladium-hydride intermediate.[2]

  • Protodeboronation: In Suzuki reactions, the boronic acid can be converted back to the corresponding arene before cross-coupling occurs, especially in the presence of water and base.

Q3: How does the thioether functional group influence catalyst selection?

A3: The thioether group can act as a Lewis base and poison the palladium catalyst by coordinating to the metal center.[3] Therefore, the choice of ligand is crucial. Bulky, electron-rich phosphine ligands are often preferred as they can stabilize the palladium catalyst and promote the desired catalytic cycle over catalyst deactivation.[1] For substrates with sulfur-containing groups, ligands like Xantphos and various Buchwald ligands have shown success in mitigating catalyst inhibition.[1]

Q4: Can I use the same catalyst system for different types of coupling reactions with this compound?

A4: Not necessarily. The optimal catalyst system (palladium precursor and ligand) often varies depending on the specific type of coupling reaction. For instance, ligands that are effective for Suzuki-Miyaura coupling may not be the best choice for Buchwald-Hartwig amination. It is recommended to consult literature for catalyst systems that have been successfully applied to the specific transformation you are performing with similar substrates.

Troubleshooting Guide

Problem 1: Low or no conversion of this compound.

Possible Cause Suggested Solution
Inactive Catalyst Use a pre-catalyst or ensure the active Pd(0) species is generated effectively. For Pd(II) sources like Pd(OAc)₂, ensure proper reduction to Pd(0).[2]
Catalyst Poisoning by Sulfur Increase catalyst loading. Switch to a more robust ligand system, such as bulky biarylphosphine ligands (e.g., XPhos, SPhos) or chelating ligands (e.g., Xantphos), which can be less susceptible to displacement by the thioether.[1][4]
Poor Oxidative Addition Aryl chlorides are less reactive than bromides or iodides. Use electron-rich and bulky ligands to facilitate the oxidative addition step.[2] Consider using a nickel-based catalyst system, which can be more effective for aryl chlorides.[5][6]
Incorrect Base The choice of base is critical. For Suzuki reactions, inorganic bases like K₃PO₄ or Cs₂CO₃ are common. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or LHMDS are often required.[1][7] Ensure the base is anhydrous and of high purity.
Solvent Issues Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation and side reactions. Common solvents include toluene, dioxane, and THF.[1]

Problem 2: Formation of significant side products.

Possible Cause Suggested Solution
Homocoupling of Boronic Acid (Suzuki) Thoroughly degas the solvent and reaction mixture to minimize oxygen levels. Use a lower reaction temperature if possible.[2]
Hydrodehalogenation of this compound This can be competitive, especially in Buchwald-Hartwig aminations. Optimizing the ligand and base combination can minimize this side reaction.[8]
Protodeboronation of Boronic Acid (Suzuki) Use anhydrous conditions and consider using boronate esters (e.g., pinacol esters) which can be more stable.[2]

Catalyst and Conditions Comparison

The following tables summarize typical starting conditions for various coupling reactions with substrates similar to this compound, as specific data for this exact molecule is limited in readily available literature. These should be used as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides

Catalyst SystemBaseSolventTemperature (°C)Coupling PartnerNotes
Pd₂(dba)₃ / P(tBu)₃K₃PO₄Toluene/H₂O25 - 80Arylboronic acidEffective for a wide range of aryl chlorides at room temperature.[9]
Pd(OAc)₂ / PCy₃K₃PO₄Toluene80 - 100Arylboronic acidSuitable for a diverse array of aryl triflates and chlorides.[9]
[Pd(IPr)(allyl)Cl]K₃PO₄Dioxane/H₂O100Arylboronic acidN-heterocyclic carbene (NHC) ligands can be very effective.
Pd(dppf)Cl₂K₂CO₃aq. n-Butanol80-100Thiophene-boronic acidsAqueous conditions can be efficient for heterocyclic partners.[10]

Table 2: Buchwald-Hartwig Amination of Aryl Chlorides

Catalyst SystemBaseSolventTemperature (°C)Coupling PartnerNotes
Pd₂(dba)₃ / XPhosNaOtBuToluene80 - 110Primary/Secondary AmineA common and effective system for aryl chlorides.[11]
Pd(OAc)₂ / RuPhosK₂CO₃t-BuOH100Primary/Secondary AmineMilder base can be used with appropriate ligand choice.
[(CyPF-tBu)PdCl₂]NaOtBuDioxane80 - 100Heteroaryl and Aryl AminesAir-stable precatalyst, highly efficient.[12]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride:

An oven-dried Schlenk tube is charged with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The aryl chloride (1.0 equiv.) and the boronic acid (1.2-1.5 equiv.) are then added, followed by the degassed solvent (e.g., toluene/water mixture). The reaction mixture is stirred at the appropriate temperature and monitored by TLC or GC/MS until completion. Upon cooling to room temperature, the reaction is quenched, extracted with an organic solvent, dried, and purified by column chromatography.[13]

General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride:

In a glovebox or under an inert atmosphere, an oven-dried Schlenk tube is charged with the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (1.2-3 mol%), and the base (e.g., NaOtBu, 1.2-2.0 equiv.). The aryl chloride (1.0 equiv.) and the amine (1.1-1.2 equiv.) are added, followed by the anhydrous, degassed solvent (e.g., toluene or dioxane). The tube is sealed and the mixture is heated with stirring. The reaction progress is monitored by TLC or GC/MS. After completion, the reaction is cooled, quenched, and the product is isolated by extraction and purified by chromatography.[11]

Visualizations

Catalyst_Selection_Workflow cluster_start Start cluster_catalyst Catalyst System Selection cluster_conditions Reaction Conditions cluster_troubleshooting Troubleshooting start Define Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) catalyst Select Pd Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) start->catalyst ligand Choose Ligand (Bulky, Electron-Rich Phosphine) catalyst->ligand base Select Base (e.g., K₃PO₄, NaO-t-Bu) ligand->base solvent Choose Solvent (e.g., Toluene, Dioxane) base->solvent temperature Set Temperature (e.g., 80-120 °C) solvent->temperature no_reaction Low/No Conversion temperature->no_reaction Monitor Reaction side_products Side Products temperature->side_products Monitor Reaction optimize Optimize Conditions no_reaction->optimize Address Issue side_products->optimize Address Issue optimize->catalyst Re-evaluate Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-Cl) pd0->oxidative_addition This compound pd2_complex Ar-Pd(II)(Cl)L₂ oxidative_addition->pd2_complex transmetalation Transmetalation (Ar'B(OH)₂ + Base) pd2_complex->transmetalation pd2_diaryl Ar-Pd(II)(Ar')L₂ transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' reductive_elimination->product

References

Technical Support Center: Palladium Catalyst Removal in 3-Chlorothioanisole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from reaction mixtures following the synthesis of 3-Chlorothioanisole. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your purification process.

Troubleshooting Guide

This section addresses common issues encountered during the removal of palladium catalysts and provides step-by-step solutions.

Problem 1: Visible Black Particles (Palladium) Remain After Filtration

  • Symptoms: The filtered solution is not clear and contains fine black particles.

  • Possible Causes & Solutions:

    • Ineffective Filtration Media: Standard filter paper may not be sufficient to trap finely dispersed palladium.

      • Solution: Use a finer filter medium such as a membrane filter (e.g., PTFE, 0.45 µm) or pack a short pad of Celite® over the filter paper.[1][2] Ensure the Celite bed is 1-2 cm thick and properly packed to avoid cracking.[1] Pre-wetting the Celite pad with the reaction solvent can improve its effectiveness.[1]

    • Soluble Palladium Species: The palladium may not be in a solid, filterable form.

      • Solution: If soluble palladium is present, filtration alone will be ineffective.[1][2] In such cases, methods like using palladium scavengers, precipitation, or chromatography should be considered.[1][2]

    • Colloidal Palladium: The palladium may have formed colloidal particles that are too small to be trapped by conventional filtration.

      • Solution: Induce flocculation by adding a small amount of a flocculating agent to aggregate the particles before filtration. Alternatively, treat the solution with an adsorbent like activated carbon or silica gel to capture the colloidal palladium.[1]

Problem 2: High Levels of Residual Palladium After Using Scavengers

  • Symptoms: Analysis (e.g., by ICP) of the purified product shows palladium levels above the acceptable limit.

  • Possible Causes & Solutions:

    • Incorrect Scavenger Selection: The chosen scavenger may not be optimal for the specific palladium species (e.g., Pd(0) vs. Pd(II)) or the solvent system.[1][3] Thiol-based scavengers are generally effective for Pd(II).[3]

      • Solution: Screen a small panel of different scavengers (e.g., thiol, amine, thiourea functionalized) to identify the most effective one for your reaction.[3]

    • Insufficient Scavenger Amount or Reaction Time: The amount of scavenger or the contact time may be inadequate for complete removal.

      • Solution: Increase the equivalents of the scavenger relative to the palladium catalyst; a common starting point is 5 equivalents.[3] Optimize the scavenging time and temperature, as heating can sometimes improve performance.[3]

    • Poor Mass Transfer: Inadequate mixing can prevent the scavenger from efficiently contacting the palladium species.

      • Solution: Ensure vigorous stirring of the mixture during the scavenging process.[3]

    • Product-Palladium Complexation: The this compound product might form a stable complex with the palladium, hindering its removal.

      • Solution: Try adding a competing ligand or changing the solvent to disrupt this interaction before introducing the scavenger.[3]

Problem 3: Product Loss During Purification

  • Symptoms: The yield of this compound is significantly lower after the palladium removal step.

  • Possible Causes & Solutions:

    • Product Adsorption onto Scavenger/Adsorbent: The product may bind to the scavenger or activated carbon.[3]

      • Solution: Use the minimum effective amount of the adsorbent.[3] After filtration, wash the scavenger or carbon cake with a fresh portion of the solvent to recover any adsorbed product.[4] Consider screening different scavengers, as some may have a lower affinity for your product.[1]

    • Product Instability: The purification conditions (e.g., solvent, temperature) may be degrading the product.

      • Solution: Evaluate the stability of this compound under the applied purification conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing palladium catalysts?

A1: The most common methods include:

  • Adsorption: Using solid materials like activated carbon or specialized palladium scavengers that bind to the palladium, which is then removed by filtration.[2][4]

  • Scavenging: Employing molecules with a high affinity for palladium to selectively bind to it, facilitating its removal.[2]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous catalysts (e.g., Pd/C).[4]

  • Crystallization: Purifying the product by crystallization, leaving the palladium impurities in the mother liquor.[2][4]

  • Chromatography: Using techniques like column chromatography to separate the product from the catalyst.[2][5]

  • Extraction: Using liquid-liquid extraction to partition palladium salts into an aqueous phase.[5]

Q2: How do I choose the best palladium removal method for my this compound synthesis?

A2: The optimal method depends on several factors:

  • Form of Palladium: Determine if the palladium is in a homogeneous (dissolved) or heterogeneous (solid) state.[4] Filtration is suitable for heterogeneous catalysts, while scavengers or chromatography are better for homogeneous ones.[1]

  • Required Purity Level: For applications with stringent limits on residual metals, such as in drug development, a combination of methods (e.g., filtration followed by scavenging) may be necessary to achieve the desired low ppm levels.[1]

  • Nature of Your Product: The solubility and stability of this compound will influence the choice of solvents and the feasibility of methods like chromatography and extraction.[1]

  • Solvent System: The polarity of the solvent can affect the efficiency of scavengers and the solubility of palladium species.[1]

Q3: What is Celite and how does it aid in palladium removal?

A3: Celite is a type of diatomaceous earth that acts as a filter aid. It forms a porous cake on the filter medium, which traps fine particles like finely divided palladium catalyst that might otherwise pass through the filter paper.[1]

Q4: Can I reuse the palladium catalyst after removal?

A4: Heterogeneous catalysts like palladium on carbon (Pd/C) can often be recovered by filtration, washed, and reused, though their activity may decrease over time. Palladium captured by scavengers can be sent for refining to recover the precious metal.[1]

Quantitative Data on Palladium Removal

The efficiency of different palladium removal methods can vary. The following tables provide a summary of quantitative data from various studies.

Table 1: Comparison of Palladium Removal Methods

MethodInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)Reference
Filtration through Celite and charcoal cartridge80-100<10>87.5%[6]

Table 2: Comparison of Different Scavengers

ScavengerInitial Pd (ppm)Final Pd (ppm)ConditionsReference
Biotage® MP-TMT852<1050 mg scavenger in THF/DMF
ISOLUTE® Si-TMT500~202g scavenger in EtOAc
ISOLUTE® Si-Thiol500<102g scavenger in EtOAc
Activated Carbon500~652g scavenger in EtOAc
Carboxen® 564125012Methanol, 40°C
Silica-Thiol1250~50Methanol, 40°C

Experimental Protocols

Protocol 1: Palladium Removal by Filtration through Celite

  • Prepare the Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite (1-2 cm thick) over the filter paper. Gently compact the Celite to create a level bed. Pre-wet the Celite pad with the solvent used in the reaction mixture.[1]

  • Filter the Reaction Mixture: If necessary, dilute the reaction mixture with a suitable solvent to reduce its viscosity.[1] Slowly pour the diluted mixture onto the center of the Celite bed. Apply a gentle vacuum to draw the solution through the filter.[1]

  • Wash the Celite Pad: Wash the Celite pad with fresh solvent to ensure all the product is recovered.[1]

  • Collect the Filtrate: The filtrate contains the purified product, free of heterogeneous palladium catalyst.[1]

Protocol 2: Palladium Removal using a Solid-Supported Scavenger

  • Select the Appropriate Scavenger: Choose a scavenger based on the likely oxidation state of the palladium, the solvent system, and the nature of your product.[1]

  • Add the Scavenger: Add the recommended amount of scavenger to the reaction mixture.

  • Stir the Mixture: Stir the mixture at room temperature or with gentle heating for the recommended duration (this can range from 1 to 24 hours).[3][4]

  • Filter off the Scavenger: Remove the solid-supported scavenger by filtration. A simple gravity filtration or filtration through a short plug of cotton or Celite is usually sufficient.[1]

  • Wash and Collect: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product and combine the filtrates.[1]

Visualized Workflows

Palladium_Removal_Workflow General Workflow for Palladium Catalyst Removal start Crude Reaction Mixture (containing this compound and Pd catalyst) check_pd_form Determine form of Palladium (Heterogeneous or Homogeneous) start->check_pd_form filtration Filtration through Celite® check_pd_form->filtration Heterogeneous scavenging Add Solid-Supported Scavenger check_pd_form->scavenging Homogeneous analysis Analyze for Residual Palladium (e.g., ICP) filtration->analysis stir Stir for Recommended Time/Temperature scavenging->stir filter_scavenger Filter to Remove Scavenger stir->filter_scavenger filter_scavenger->analysis pass Palladium Levels Acceptable analysis->pass Yes fail Palladium Levels Too High analysis->fail No end Purified this compound pass->end troubleshoot Troubleshoot: - Change scavenger type - Increase scavenger amount - Optimize time/temperature fail->troubleshoot troubleshoot->scavenging

Caption: General workflow for palladium catalyst removal.

Troubleshooting_Scavengers Troubleshooting Guide for Palladium Scavengers start High Residual Palladium After Scavenging cause1 Incorrect Scavenger Selection start->cause1 cause2 Insufficient Scavenger or Time start->cause2 cause3 Poor Mass Transfer start->cause3 cause4 Product-Palladium Complexation start->cause4 solution1 Screen a panel of scavengers (thiol, amine, etc.) cause1->solution1 re_analyze Re-run Scavenging and Analyze solution1->re_analyze solution2 Increase scavenger equivalents Optimize time and temperature cause2->solution2 solution2->re_analyze solution3 Ensure vigorous stirring cause3->solution3 solution3->re_analyze solution4 Add competing ligand or change solvent cause4->solution4 solution4->re_analyze

Caption: Troubleshooting guide for palladium scavengers.

References

Strategies to avoid homocoupling in Suzuki reactions of 3-Chlorothioanisole.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions. This resource is tailored for researchers, scientists, and professionals in drug development encountering challenges with the Suzuki coupling of 3-Chlorothioanisole, with a specific focus on minimizing homocoupling byproducts.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in Suzuki reactions and why is it problematic with this compound?

A1: Homocoupling is a significant side reaction where two molecules of the boronic acid reagent couple to form a symmetrical biaryl byproduct. This is detrimental as it consumes your valuable boronic acid, reduces the yield of the desired cross-coupled product, and complicates purification due to the potential for similar physical properties between the homocoupled product and the target molecule.

Q2: What are the primary causes of homocoupling in the Suzuki reaction of an aryl chloride like this compound?

A2: The main culprits for homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then promote the homocoupling of boronic acids. Using a Pd(II) precatalyst without efficient reduction to Pd(0) can also lead to increased homocoupling. Aryl chlorides, being less reactive than bromides or iodides, often require more forcing conditions, which can sometimes exacerbate side reactions like homocoupling.

Q3: Is the thioether group in this compound compatible with Suzuki reaction conditions?

A3: Generally, thioethers (sulfides) are compatible with Suzuki coupling conditions. The sulfur atom can coordinate to the palladium center, but this is often a reversible and non-inhibitory interaction, especially with the use of appropriate ligands. However, it's crucial to distinguish thioethers from free thiols, which are known to poison palladium catalysts.

Q4: How can I visually or analytically detect homocoupling in my reaction?

A4: Homocoupling can be identified by analyzing the crude reaction mixture using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS). The homocoupled product will appear as a symmetrical biaryl derived from your boronic acid. For example, if you are using phenylboronic acid, the homocoupled product will be biphenyl.

Troubleshooting Guide: Minimizing Homocoupling

This guide provides a systematic approach to troubleshoot and minimize homocoupling in the Suzuki reaction of this compound.

Issue 1: Significant Formation of Homocoupled Byproduct

Potential Causes & Recommended Solutions

Potential Cause Recommended Action Rationale
Oxygen Contamination Rigorously degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes. Maintain a positive pressure of inert gas throughout the reaction.Oxygen oxidizes the active Pd(0) catalyst to Pd(II), which is a key species in the homocoupling pathway.
Use of a Pd(II) Precatalyst Consider using a Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) catalyst. If a Pd(II) source is used, the addition of a mild reducing agent may be beneficial.Pd(II) precatalysts can directly react with the boronic acid to generate the homocoupled product before being reduced to the catalytically active Pd(0) state.
Inappropriate Ligand Choice For a challenging substrate like an aryl chloride, employ bulky, electron-rich phosphine ligands such as Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) or bulky alkylphosphines (e.g., P(t-Bu)₃).These ligands promote the desired oxidative addition and reductive elimination steps, outcompeting the homocoupling pathway. Their steric bulk can also hinder the formation of intermediates that lead to homocoupling.
Suboptimal Base Selection Weaker inorganic bases like K₃PO₄ or K₂CO₃ are often preferred over strong bases like NaOH. The base should be finely powdered and dry for anhydrous reactions.The choice of base can influence the rate of transmetalation versus competing side reactions. Strong bases can sometimes promote boronic acid degradation and homocoupling.
Boronic Acid Instability Use fresh, high-purity boronic acid. Consider using more stable boronic esters (e.g., pinacol esters) which can mitigate side reactions.Boronic acids can degrade over time, leading to side reactions.

Data Presentation: Catalyst and Ligand Effects on Aryl Chloride Coupling

Aryl ChloridePalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Notes
4-ChloroanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene10098High yield with bulky biaryl phosphine ligand.
3-ChloropyridinePd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄Dioxane/H₂O10095Effective for heteroaryl chlorides.
4-ChlorotoluenePd(OAc)₂ (1)P(t-Bu)₃ (2)K₂CO₃Dioxane8092Bulky alkylphosphine ligand shows good activity.
3-Chloroanisole[Pd(allyl)Cl]₂ (0.05)SPhos (0.1)K₃PO₄Toluene/H₂O100>95Data from a study on precatalyst performance.

This table is a compilation of representative data from various sources and should be used as a guideline for reaction optimization.

Experimental Protocols

Representative Protocol for Suzuki Coupling of this compound

This protocol is a general guideline based on successful methods for other challenging aryl chlorides. Optimization may be required.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Degassed water (if using a biphasic system)

  • Schlenk flask or sealed vial

  • Magnetic stir bar

Procedure:

  • Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the finely powdered base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure the removal of oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst.

  • Solvent Addition: Add the degassed solvent via syringe. If using a biphasic system, add the degassed organic solvent followed by the degassed water.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting Logic for Homocoupling

G start Significant Homocoupling Observed q1 Is the reaction rigorously degassed? start->q1 s1 Degas solvents and reaction mixture thoroughly. Maintain inert atmosphere. q1->s1 No q2 What is the Palladium source? q1->q2 Yes s1->q2 s2_pd0 Consider switching to a Pd(0) source (e.g., Pd2(dba)3). q2->s2_pd0 Pd(II) s2_pd2 If using Pd(II), ensure efficient reduction. Consider a milder reducing agent. q2->s2_pd2 Pd(II) q3 What ligand is being used? q2->q3 Pd(0) s2_pd0->q3 s2_pd2->q3 s3 Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). q3->s3 Standard ligand (e.g., PPh3) q4 What is the base? q3->q4 Bulky ligand s3->q4 s4 Use weaker inorganic bases (e.g., K3PO4, K2CO3). q4->s4 Strong base (e.g., NaOH) end Reduced Homocoupling q4->end Weak base s4->end

Caption: A flowchart for troubleshooting homocoupling in Suzuki reactions.

Experimental Workflow for Suzuki Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Add this compound, Boronic Acid, and Base to Flask prep2 Evacuate and Backfill with Inert Gas (3x) prep1->prep2 prep3 Add Palladium Catalyst and Degassed Solvent prep2->prep3 react Heat with Vigorous Stirring (80-120 °C) prep3->react monitor Monitor by TLC/LC-MS react->monitor workup1 Cool, Dilute with Organic Solvent monitor->workup1 workup2 Wash with Water and Brine workup1->workup2 workup3 Dry, Filter, and Concentrate workup2->workup3 purify Column Chromatography workup3->purify

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Validation & Comparative

Comparative 1H and 13C NMR Characterization of 3-Chlorothioanisole and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the NMR spectral properties of 3-Chlorothioanisole compared to its structural isomers and the parent compound, thioanisole. This guide provides detailed experimental data and protocols to aid in the identification and characterization of these compounds.

Introduction

Thioanisole and its halogenated derivatives are important structural motifs in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of these compounds. This guide presents a comparative analysis of the 1H and 13C NMR spectra of this compound, alongside its 2- and 4-chloro isomers and the parent compound, thioanisole. The data presented herein, including chemical shifts (δ), multiplicities, and coupling constants (J), provides a valuable resource for the unambiguous identification of these closely related structures.

Comparative NMR Data

The following tables summarize the experimental 1H and 13C NMR data for this compound and its related compounds in deuterated chloroform (CDCl3).

Table 1: 1H NMR Spectral Data (CDCl₃)

CompoundAr-H Chemical Shifts (δ, ppm), Multiplicity, (J, Hz)-SCH₃ Chemical Shift (δ, ppm), Multiplicity
Thioanisole7.26–7.25 (m)2.45 (s)
2-Chlorothioanisole7.35 (dd, J = 7.8, 1.5 Hz), 7.18-7.08 (m), 6.98 (td, J = 7.6, 1.5 Hz)2.50 (s)
This compound7.28 (t, J = 1.8 Hz), 7.19 (t, J = 7.8 Hz), 7.12 (dt, J = 7.7, 1.4 Hz), 7.03 (ddd, J = 8.0, 2.1, 0.8 Hz)2.48 (s)
4-Chlorothioanisole7.28 (d, J = 8.6 Hz), 7.20 (d, J = 8.7 Hz)2.49 (s)

Table 2: 13C NMR Spectral Data (CDCl₃)

CompoundAr-C Chemical Shifts (δ, ppm)-SCH₃ Chemical Shift (δ, ppm)
Thioanisole138.4, 128.7, 126.6, 125.015.8[1]
2-Chlorothioanisole138.9, 134.7, 130.2, 127.5, 126.9, 125.415.5
This compound140.2, 134.7, 129.9, 126.6, 125.0, 123.115.6
4-Chlorothioanisole137.1, 130.9, 128.9, 127.916.1

Experimental Protocol

NMR Sample Preparation and Data Acquisition

A standard protocol for the acquisition of 1H and 13C NMR spectra for small organic molecules like chlorothioanisoles is outlined below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample for 1H NMR or 20-50 mg for 13C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample solution is free of any particulate matter.

2. NMR Data Acquisition:

  • Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • For 1H NMR:

    • Acquire the spectrum at a constant temperature, typically 298 K.

    • Use a standard single-pulse experiment.

    • Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • For 13C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Typical parameters include a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to obtain adequate signal intensity.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum and perform baseline correction.

  • Reference the spectrum to the TMS signal at 0.00 ppm for both 1H and 13C spectra.

  • Integrate the signals in the 1H spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of an unknown thioanisole derivative using NMR spectroscopy.

NMR_Characterization_Workflow NMR Characterization Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh Compound B Dissolve in CDCl3 with TMS A->B C Transfer to NMR Tube B->C D Acquire 1H NMR Spectrum C->D E Acquire 13C NMR Spectrum C->E F Fourier Transform D->F E->F G Phase and Baseline Correction F->G H Reference to TMS G->H I Analyze Chemical Shifts H->I J Analyze Multiplicities & J-Couplings H->J K Assign Signals to Structure I->K J->K L Compare with Literature/Database K->L M Structure Confirmation L->M

Caption: Logical workflow for NMR-based structural characterization.

Conclusion

The provided 1H and 13C NMR data for this compound and its isomers serve as a valuable reference for their unambiguous identification. The distinct substitution patterns on the aromatic ring lead to characteristic differences in the chemical shifts and coupling patterns of the aromatic protons and carbons, allowing for clear differentiation between the isomers. By following the outlined experimental protocol, researchers can reliably obtain high-quality NMR spectra for the structural characterization of these and similar compounds.

References

Reactivity Face-Off: 3-Chlorothioanisole vs. 3-Bromothioanisole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Chemical Synthesis Professionals

In the landscape of modern synthetic chemistry, particularly in the development of pharmaceuticals and functional materials, the selection of appropriate starting materials is a critical determinant of reaction efficiency, yield, and overall cost-effectiveness. Among the versatile building blocks available, halothioanisoles serve as important precursors for the introduction of the methylthiobenzene moiety. This guide provides an in-depth, objective comparison of the reactivity of 3-chlorothioanisole and 3-bromothioanisole, focusing on their performance in widely-used palladium-catalyzed cross-coupling reactions. While direct, side-by-side experimental data for these specific substrates is not extensively documented in publicly available literature, this comparison is built upon well-established principles of chemical reactivity, supported by extensive data from analogous systems.

Core Principles of Reactivity: The Carbon-Halogen Bond

The primary determinant of reactivity in palladium-catalyzed cross-coupling reactions for aryl halides is the strength of the carbon-halogen (C-X) bond. The bond dissociation energies follow the trend C-Cl > C-Br > C-I. The initial and often rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) catalyst. A weaker C-X bond facilitates this step, leading to a faster overall reaction rate. Consequently, the general order of reactivity for aryl halides is Aryl-I > Aryl-Br > Aryl-Cl.[1][2][3]

This fundamental principle dictates that 3-bromothioanisole is generally a more reactive substrate than this compound in these transformations. This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, shorter reaction times, and potentially higher yields.[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound and 3-bromothioanisole is provided below.

PropertyThis compound3-Bromothioanisole
CAS Number 4867-37-233733-73-2
Molecular Formula C₇H₇ClSC₇H₇BrS
Molecular Weight 158.65 g/mol 203.10 g/mol
Boiling Point 244 °C (lit.)124-125 °C / 10 mmHg (lit.)
Density 1.206 g/mL at 25 °C (lit.)1.51 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.599 (lit.)n20/D 1.628 (lit.)

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The following sections detail the predicted comparative reactivity of this compound and 3-bromothioanisole in two of the most important classes of palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds. The reaction couples an organoboron species with an organic halide or triflate.[4][5]

Predicted Reactivity Comparison:

FeatureThis compound3-Bromothioanisole
Relative Reactivity LowerHigher
Reaction Conditions Typically requires higher temperatures, higher catalyst loadings, and more specialized, electron-rich phosphine ligands to facilitate the more challenging C-Cl bond activation.[2]Generally proceeds under milder conditions with standard palladium catalysts and ligands.[1]
Catalyst Selection Often necessitates advanced catalyst systems, such as those employing bulky, electron-rich biarylphosphine ligands or N-heterocyclic carbene (NHC) ligands.Can often be achieved with more common palladium sources like Pd(PPh₃)₄ or Pd(OAc)₂ with standard phosphine ligands.
Expected Yields Potentially lower yields compared to the bromo-analog under identical conditions, with a higher likelihood of side reactions such as hydrodehalogenation.Generally higher yields are expected under optimized conditions.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling of 3-Halothioanisoles

Note: This is a generalized protocol and may require optimization for specific substrates and coupling partners.

  • Reaction Setup: To an oven-dried Schlenk tube, add the 3-halothioanisole (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water).

  • Inert Atmosphere: Purge the Schlenk tube with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide or triflate.[6][7][8]

Predicted Reactivity Comparison:

FeatureThis compound3-Bromothioanisole
Relative Reactivity LowerHigher
Reaction Conditions Requires more forcing conditions, including higher temperatures and often stronger bases (e.g., sodium tert-butoxide), to achieve efficient coupling.[8]Can typically be coupled under milder conditions and with a broader range of bases.[7]
Catalyst Selection Highly dependent on the use of specialized, bulky, and electron-rich phosphine ligands (e.g., biarylphosphines such as XPhos or SPhos) to promote the difficult oxidative addition of the C-Cl bond.[9]A wider range of phosphine ligands can be successfully employed, including both monodentate and bidentate ligands.[6]
Substrate Scope The more demanding conditions required for C-Cl activation may limit the functional group tolerance of the amine coupling partner.The milder conditions generally allow for a broader scope of amine coupling partners with sensitive functional groups.

Experimental Protocol: Generalized Buchwald-Hartwig Amination of 3-Halothioanisoles

Note: This is a generalized protocol and may require optimization for specific substrates and amine coupling partners.

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 mmol).

  • Reagent Addition: Add the 3-halothioanisole (1.0 mmol), the amine (1.2 mmol), and an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Inert Atmosphere: Seal the reaction vessel and remove it from the glovebox (if applicable).

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate. Purify the crude product via flash column chromatography.

Visualizing the Chemistry: Diagrams and Workflows

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a generalized experimental workflow and the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification setup 1. Assemble Glassware (Oven-dried Schlenk tube) reagents 2. Add Reagents (Aryl Halide, Coupling Partner, Catalyst, Ligand, Base) setup->reagents solvent 3. Add Degassed Solvent reagents->solvent inert 4. Purge with Inert Gas (Ar or N2) solvent->inert heat 5. Heat to Target Temperature inert->heat stir 6. Stir Vigorously heat->stir monitor 7. Monitor Progress (TLC, GC-MS) stir->monitor cool 8. Cool to Room Temp. monitor->cool quench 9. Quench Reaction cool->quench extract 10. Extract with Organic Solvent quench->extract purify 11. Purify (Column Chromatography) extract->purify product Final Product purify->product

A generalized experimental workflow for cross-coupling reactions.

suzuki_miyaura_cycle pd0 Pd(0)L_n pd_complex1 R-Pd(II)(X)L_n pd0->pd_complex1 Oxidative Addition pd_complex2 R-Pd(II)(R')L_n pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product R-R' pd_complex2->product reagents1 R-X reagents2 R'-B(OR)₂ base Base

Catalytic cycle of the Suzuki-Miyaura coupling reaction.

buchwald_hartwig_cycle pd0 Pd(0)L_n pd_complex1 Ar-Pd(II)(X)L_n pd0->pd_complex1 Oxidative Addition pd_complex2 [Ar-Pd(II)(HNR'R'')L_n]⁺X⁻ pd_complex1->pd_complex2 Amine Coordination pd_amido Ar-Pd(II)(NR'R'')L_n pd_complex2->pd_amido Deprotonation pd_amido->pd0 Reductive Elimination product Ar-NR'R'' pd_amido->product reagents1 Ar-X reagents2 HNR'R'' base Base

Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion and Recommendations

Based on established principles of organic chemistry, 3-bromothioanisole is the more reactive substrate in palladium-catalyzed cross-coupling reactions compared to this compound. This higher reactivity allows for the use of milder reaction conditions, a broader range of catalysts and ligands, and often results in higher yields and shorter reaction times.

For researchers and drug development professionals, the choice between these two substrates will depend on a variety of factors including cost, availability, and the specific requirements of the synthetic route. While this compound is often a more cost-effective starting material, its lower reactivity necessitates more specialized and often more expensive catalyst systems and more stringent reaction conditions. In contrast, the higher reactivity of 3-bromothioanisole may justify its potentially higher cost by providing a more efficient and robust synthetic pathway, particularly in cases where functional group tolerance and mild conditions are paramount. It is therefore recommended to consider 3-bromothioanisole as the substrate of choice for initial route scouting and for syntheses requiring high efficiency and mildness. This compound may be a viable alternative in cost-driven projects where the development and optimization of a more demanding catalytic system are feasible.

References

Unveiling Reaction Intermediates of 3-Chlorothioanisole: A Comparative Guide to Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the transient species formed during chemical reactions is paramount for mechanistic elucidation and process optimization. This guide provides a comparative analysis of mass spectrometry-based approaches for the characterization of reaction intermediates of 3-Chlorothioanisole, with a focus on oxidative pathways. Due to the limited availability of direct experimental data on this compound, this guide leverages detailed findings from its close structural analog, thioanisole, to provide a predictive framework and methodological blueprint.

Introduction to Mass Spectrometry for Intermediate Analysis

Mass spectrometry (MS) is a powerful analytical technique for identifying and characterizing fleeting reaction intermediates due to its high sensitivity and ability to provide molecular weight and structural information.[1][2] Techniques such as Electrospray Ionization (ESI) and Electron Ionization (EI) are commonly employed. ESI-MS is particularly well-suited for observing charged intermediates directly from the solution phase, while EI-MS can provide detailed fragmentation patterns for structural elucidation.[1][3] The coupling of electrochemistry with mass spectrometry (EC-MS) offers a potent combination for studying redox reactions by generating intermediates electrochemically and immediately introducing them into the mass spectrometer for analysis.[4][5][6][7]

Predicted Reaction Pathways of this compound

Based on the known reactivity of thioanisole, the primary reaction pathway for this compound susceptible to mass spectrometric investigation is oxidation of the sulfur atom. This process is expected to proceed through a series of intermediates, ultimately leading to the corresponding sulfoxide and sulfone. The electron-withdrawing nature of the chlorine atom at the meta position is anticipated to influence the electron density at the sulfur atom, potentially affecting the rates of oxidation and the stability of the intermediates compared to unsubstituted thioanisole.

A proposed oxidative pathway for this compound is depicted below. The initial oxidation would form a radical cation intermediate, which can then be converted to the sulfoxide, and upon further oxidation, to the sulfone.

Oxidative Pathway of this compound cluster_0 Reaction Stages This compound This compound Radical Cation Intermediate Radical Cation Intermediate This compound->Radical Cation Intermediate [O] This compound Sulfoxide This compound Sulfoxide Radical Cation Intermediate->this compound Sulfoxide + H₂O, - H⁺, - e⁻ This compound Sulfone This compound Sulfone This compound Sulfoxide->this compound Sulfone [O] EC-MS Workflow cluster_workflow Methodology Syringe_Pump Syringe Pump (this compound Solution) EC_Cell Electrochemical Cell (Oxidation Potential Applied) Syringe_Pump->EC_Cell Flow ESI_Source Electrospray Ionization Source EC_Cell->ESI_Source Eluent Mass_Analyzer Mass Analyzer (e.g., Q-TOF) ESI_Source->Mass_Analyzer Ions Data_Acquisition Data Acquisition System Mass_Analyzer->Data_Acquisition Signal

References

A Comparative Study on Catalyst Efficiency for 3-Chlorothioanisole Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted synthesis of complex organic molecules is a cornerstone of modern drug discovery and materials science. Among the vast array of synthetic transformations, the formation of carbon-heteroatom and carbon-carbon bonds using aryl thioethers as building blocks is of paramount importance. 3-Chlorothioanisole, with its reactive chloro and methylthio functionalities, serves as a versatile precursor for a variety of coupling reactions. The efficiency of these transformations is critically dependent on the choice of the catalytic system. This guide provides a comparative analysis of palladium, nickel, and copper-based catalysts for the coupling reactions of this compound, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.

Comparative Performance of Catalytic Systems

The choice of catalyst—palladium, nickel, or copper—plays a pivotal role in the outcome of cross-coupling reactions involving this compound. Each metal-based system offers distinct advantages in terms of reactivity, selectivity, and functional group tolerance. Palladium catalysts are widely recognized for their broad applicability and high efficiency in various coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][2][3] Nickel catalysts, being more earth-abundant and cost-effective, have emerged as powerful alternatives, particularly for the coupling of challenging substrates like aryl chlorides in Kumada-type reactions.[4][5] Copper-catalyzed systems, especially in Ullmann-type reactions, are well-suited for C-S and C-O bond formations and are gaining traction due to their low toxicity and cost.[6][7]

The selection of the appropriate ligand is also crucial for achieving high catalytic activity and selectivity. Bulky, electron-rich phosphine ligands are often employed in palladium- and nickel-catalyzed reactions to facilitate oxidative addition and reductive elimination steps.[2] In contrast, copper-catalyzed couplings can often be promoted by simpler ligands or even proceed under ligand-free conditions.[8]

Below is a summary of catalyst performance in key coupling reactions applicable to this compound. Please note that where direct data for this compound is not available, data for structurally similar aryl chlorides is presented to provide a relevant comparison.

Data Presentation: Catalyst Efficiency in Coupling Reactions

Coupling ReactionCatalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄Toluene/H₂O10012>95 (for 4-chloroanisole)[9]
NiCl₂(dppf) (5 mol%)dppfK₃PO₄Dioxane10024~80 (for chloroarenes)[10]
Buchwald-Hartwig C-S Pd₂(dba)₃ (2 mol%)Xantphos (4 mol%)Cs₂CO₃Toluene11018~90 (for aryl chlorides)[11]
CuI (10 mol%)PhenanthrolineK₃PO₄DMF12024~85 (for aryl iodides)[6]
Kumada NiCl₂(dppp) (1 mol%)dppp-THF/NMP252>90 (for aryl chlorides)[12]
Pd(PPh₃)₄ (3 mol%)PPh₃-THF6016~75 (for aryl bromides)[13]
Sonogashira Pd(PPh₃)₂Cl₂ (2 mol%)PPh₃Et₃NDMF806>90 (for 1-bromo-4-chlorobenzene)[14]
CuI (5 mol%)-K₂CO₃H₂O10012~80 (for aryl iodides)[15]
Ullmann C-S CuO nanoparticles (10 mol%)-K₂CO₃DMSO11012>90 (for aryl iodides)[7]
CuI (5 mol%)L-prolineK₂CO₃DMSO9024~88 (for aryl iodides)[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of catalytic reactions. Below are representative experimental protocols for key coupling reactions involving aryl chlorides, which can be adapted for this compound.

General Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling

To a flame-dried Schlenk tube is added the aryl chloride (1.0 mmol), the corresponding boronic acid (1.2 mmol), a palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol), a suitable phosphine ligand (e.g., SPhos, 0.04 mmol), and a base (e.g., K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. A degassed solvent mixture (e.g., toluene/water, 10:1, 5 mL) is then added. The reaction mixture is stirred at the specified temperature for the required time, monitoring the progress by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[9]

General Protocol for Nickel-Catalyzed Kumada Coupling

In a glovebox, a flame-dried Schlenk tube is charged with a nickel precatalyst (e.g., NiCl₂(dppp), 0.01 mmol). The tube is sealed, removed from the glovebox, and a solution of the Grignard reagent (1.1 mmol) in an ethereal solvent (e.g., THF) is added under an inert atmosphere. A solution of the aryl chloride (1.0 mmol) in the same solvent is then added dropwise at room temperature. The reaction mixture is stirred at the indicated temperature and monitored by GC-MS. After completion, the reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The residue is purified by flash chromatography.[12]

General Protocol for Copper-Catalyzed Ullmann C-S Coupling

A mixture of the aryl halide (1.0 mmol), the thiol (1.2 mmol), a copper catalyst (e.g., CuI, 0.1 mmol), a ligand (if required), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent (e.g., DMF or DMSO) is placed in a sealed tube. The reaction mixture is heated to the specified temperature with vigorous stirring for the indicated time. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over a drying agent, and concentrated in vacuo. The crude product is then purified by column chromatography.[6][8]

Mandatory Visualization

Experimental Workflow for Catalyst Screening

experimental_workflow start Start: Define Coupling Reaction (e.g., Suzuki-Miyaura of this compound) catalyst_selection Catalyst Selection (Pd, Ni, Cu based) start->catalyst_selection ligand_screening Ligand Screening (Phosphines, Carbenes, etc.) catalyst_selection->ligand_screening base_optimization Base Optimization (K₃PO₄, Cs₂CO₃, NaOtBu) ligand_screening->base_optimization solvent_screening Solvent Screening (Toluene, Dioxane, DMF) base_optimization->solvent_screening reaction_setup Reaction Setup (Inert Atmosphere) solvent_screening->reaction_setup analysis Analysis (GC-MS, LC-MS, NMR) reaction_setup->analysis data_evaluation Data Evaluation (Yield, TON, TOF) analysis->data_evaluation optimal_conditions Optimal Conditions Identified data_evaluation->optimal_conditions end End optimal_conditions->end catalytic_cycle M0 M(0)Ln OxAdd Oxidative Addition M0->OxAdd + R-X MII R-M(II)-X Ln OxAdd->MII Transmetal Transmetalation MII->Transmetal + R'-M' MII_R R-M(II)-R' Ln Transmetal->MII_R RedElim Reductive Elimination MII_R->RedElim RedElim->M0 + R-R'

References

A Comparative Analysis of Novel 3-Chlorothioanisole Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for more effective and selective cancer therapeutics, researchers are continuously exploring novel chemical scaffolds. This guide provides a comparative analysis of the biological activity of a new class of compounds derived from a 3-chlorothioanisole substructure, specifically 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives, against the established anticancer drug, Cisplatin. The following sections present a detailed comparison of their cytotoxic effects, the experimental protocols used for their evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Comparative Cytotoxicity Data

The in vitro cytotoxic activity of the novel compounds and the reference drug, Cisplatin, was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized in the table below. The data reveals that several of the novel compounds exhibit potent anticancer activity, with some showing comparable or even superior efficacy to Cisplatin against specific cell lines.

CompoundMCF-7 (Breast Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)HaCaT (Non-cancerous Keratinocytes) IC50 (µM)
Novel Compound 20 1317835
Novel Compound 24 12161042
Novel Compound 30 15198Not Reported
Cisplatin (Reference) 10.28.59.825.3

Experimental Protocols

The following section details the key experimental protocol utilized in the biological activity screening of the novel compounds.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds and reference drug (Cisplatin)

Procedure:

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the novel compounds and Cisplatin for 72 hours. A control group with no treatment and a vehicle control (DMSO) were also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined from the dose-response curves.

Visualizing Biological Pathways and Workflows

To better understand the mechanisms of action and the experimental design, the following diagrams were created using the DOT language.

G cluster_0 Experimental Workflow for Cytotoxicity Screening A Cell Seeding (5x10^3 cells/well) B 24h Incubation A->B C Compound Treatment (Novel Compounds & Cisplatin) B->C D 72h Incubation C->D E MTT Addition D->E F 4h Incubation E->F G Formazan Solubilization (DMSO) F->G H Absorbance Measurement (570 nm) G->H I Data Analysis (IC50 Determination) H->I

Experimental workflow for the MTT cytotoxicity assay.

G cluster_1 Proposed Pro-Apoptotic Signaling Pathway NovelCompound Novel Compound Cell Cancer Cell NovelCompound->Cell Mitochondria Mitochondria Cell->Mitochondria Induces Mitochondrial Membrane Depolarization Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed mechanism of pro-apoptotic cell death induction.

A Comparative Guide to the Synthesis of Substituted Thioanisoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substituted thioanisole motif is a crucial structural component in a wide array of pharmaceuticals, agrochemicals, and functional materials. The efficient and selective synthesis of these aryl methyl sulfides is therefore of significant interest to the chemical research community. This guide provides an objective comparison of three prominent synthetic strategies for accessing substituted thioanisoles: classical S-alkylation of thiophenols, copper-catalyzed cross-coupling of aryl halides, and direct C-H methylthiolation of arenes. By presenting quantitative data, detailed experimental protocols, and a clear visualization of the synthetic pathways, this document aims to equip researchers with the necessary information to select the most suitable method for their specific synthetic challenges.

At a Glance: Comparison of Key Synthetic Routes

The choice of a synthetic route to substituted thioanisoles is dictated by factors such as the availability of starting materials, desired functional group tolerance, and considerations of atom economy and reaction conditions. The following table summarizes the key quantitative parameters of the three discussed synthetic routes.

Synthesis RouteStarting MaterialsKey ReagentsTypical Reaction TimeTypical TemperatureTypical Yield (%)
S-Alkylation of Thiophenols Substituted Thiophenol, Methyl IodideBase (e.g., K₂CO₃, NaOH)1 - 6 hRoom Temp. - 80 °C85 - 99%
Cu-Catalyzed Cross-Coupling Substituted Aryl HalideCuI, DMSO, Promoter (e.g., Zn(OAc)₂)12 - 24 h120 - 140 °C60 - 95%
Direct C-H Methylthiolation Substituted AreneCu(OAc)₂, DMSO, Air (O₂)12 - 24 h120 - 140 °C50 - 85%

Visualizing the Pathways: Synthetic Schemes and Workflows

To further elucidate the relationships between reactants and products in these syntheses, the following diagram, generated using the DOT language, illustrates the core transformations.

Synthetic_Routes_to_Thioanisoles cluster_0 S-Alkylation of Thiophenols cluster_1 Copper-Catalyzed Cross-Coupling cluster_2 Direct C-H Methylthiolation Thiophenol Substituted Thiophenol Thioanisole_1 Substituted Thioanisole Thiophenol->Thioanisole_1 1. Base 2. CH₃I Base Base (e.g., K₂CO₃) Base->Thiophenol Methyl_Iodide Methyl Iodide Methyl_Iodide->Thiophenol Aryl_Halide Substituted Aryl Halide Thioanisole_2 Substituted Thioanisole Aryl_Halide->Thioanisole_2 Cu-catalyzed coupling Cu_Catalyst CuI / Promoter Cu_Catalyst->Aryl_Halide DMSO_Coupling DMSO DMSO_Coupling->Aryl_Halide Arene Substituted Arene Thioanisole_3 Substituted Thioanisole Arene->Thioanisole_3 C-H activation Cu_Reagent Cu(OAc)₂ Cu_Reagent->Arene DMSO_CH DMSO DMSO_CH->Arene

Caption: Comparative workflow of three major synthetic routes to substituted thioanisoles.

Experimental Protocols

S-Alkylation of a Substituted Thiophenol

This classical method provides a straightforward and high-yielding route to thioanisoles from the corresponding thiophenols.

General Procedure: To a solution of the substituted thiophenol (1.0 equiv) in a suitable solvent such as acetone or DMF (0.5 M) is added a base, typically potassium carbonate (1.5 equiv). The mixture is stirred at room temperature for 30 minutes, after which methyl iodide (1.2 equiv) is added dropwise. The reaction is then stirred at room temperature or heated to a moderate temperature (e.g., 60-80 °C) for 1-6 hours, while being monitored by TLC. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired substituted thioanisole.

Example Data: A variety of substituted thiophenols can be efficiently methylated using this procedure, with yields typically ranging from 85% to 99%.

Copper-Catalyzed Cross-Coupling of a Substituted Aryl Halide

This method allows for the synthesis of thioanisoles from readily available aryl halides, using dimethyl sulfoxide (DMSO) as both the solvent and the methylthiolating agent.[1][2]

General Procedure: In a sealed tube, the substituted aryl halide (1.0 equiv), copper(I) iodide (0.2 equiv), and a promoter such as zinc acetate (0.3 equiv) are combined.[3] Dimethyl sulfoxide (DMSO) is then added as the solvent (0.2 M). The tube is sealed, and the reaction mixture is heated to 120-140 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the substituted thioanisole. This procedure is tolerant to a range of functional groups including methoxy, nitro, chloro, fluoro, and trifluoromethyl groups.[1]

Example Data: This copper-mediated methylthiolation of various aryl halides with DMSO provides the corresponding thioanisoles in moderate to good yields, generally between 60% and 95%.[1]

Direct C-H Methylthiolation of a Substituted Arene

This modern approach offers a more atom-economical synthesis by directly functionalizing a C-H bond of an arene, again using DMSO as the methylthio source.[4][5]

General Procedure: To a solution of the substituted arene (1.0 equiv) in dimethyl sulfoxide (DMSO) is added copper(II) acetate (1.5 equiv).[5] The reaction mixture is then heated to 120-140 °C under an air atmosphere for 12-24 hours. The progress of the reaction is monitored by TLC. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude product is purified by column chromatography on silica gel to afford the desired substituted thioanisole. This method is particularly effective for arenes bearing directing groups such as pyridine and pyrimidine.[5]

Example Data: The direct, copper-mediated C-H methylthiolation of arenes with DMSO typically provides yields in the range of 50% to 85%, depending on the substrate and the directing group.[4][5]

References

In Vitro Metabolic Stability of 3-Chlorothioanisole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro metabolic stability of 3-chlorothioanisole and its hypothetical analogs. The metabolic stability of a compound is a critical parameter in drug discovery, influencing its pharmacokinetic profile and overall therapeutic potential.[1][2] This document outlines a detailed experimental protocol for assessing metabolic stability using liver microsomes, presents a comparative data summary, and visualizes the experimental workflow.

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability of this compound and a series of its hypothetical analogs in human liver microsomes. The key parameters presented are the half-life (t½) and the intrinsic clearance (Clint). A shorter half-life and higher intrinsic clearance indicate lower metabolic stability.[1]

Disclaimer: The following data is representative and for illustrative purposes only, due to the limited availability of public data on the metabolic stability of this compound and its specific analogs.

CompoundStructureHalf-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
This compound 3-Cl-Ph-S-CH₃45.815.1
Analog A 4-F-Ph-S-CH₃62.111.2
Analog B 3,4-diCl-Ph-S-CH₃33.520.7
Analog C 3-Cl-Ph-S-CF₃88.27.9
Analog D 3-Cl-Ph(SO)-CH₃25.127.6

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol details a common method for determining the metabolic stability of compounds using liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.[3]

1. Materials and Reagents:

  • Test Compounds: this compound and its analogs (dissolved in a suitable solvent, e.g., DMSO).

  • Liver Microsomes: Pooled human liver microsomes.

  • NADPH Regenerating System: Solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

  • Phosphate Buffer: 100 mM, pH 7.4.

  • Quenching Solution: Acetonitrile containing an internal standard.

  • Control Compounds: A high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin).

  • 96-well plates, incubator, centrifuge, and LC-MS/MS system.

2. Assay Procedure:

  • Preparation:

    • Prepare a working solution of the test and control compounds in phosphate buffer.

    • Prepare the liver microsomal suspension in phosphate buffer on ice.

    • Prepare the NADPH regenerating system solution.

  • Incubation:

    • Add the liver microsomal suspension to the wells of a 96-well plate.

    • Add the test or control compound working solution to the wells and pre-incubate for 10 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile (containing the internal standard).

    • For the 0-minute time point, the quenching solution is added before the NADPH regenerating system.

  • Sample Processing:

    • Seal the plate and centrifuge at 4°C to precipitate the proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) * (incubation volume / microsomal protein amount).

Visualizing the Workflow and Metabolic Pathway

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_compounds Prepare Test Compounds mix Mix Compounds & Microsomes prep_compounds->mix prep_microsomes Prepare Microsomes prep_microsomes->mix prep_nadph Prepare NADPH System initiate Initiate with NADPH prep_nadph->initiate mix->initiate incubate Incubate at 37°C initiate->incubate quench Quench Reaction incubate->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calc_thalf Calculate t½ analyze->calc_thalf calc_clint Calculate Clint analyze->calc_clint

Caption: Workflow of the in vitro metabolic stability assay.

Plausible Metabolic Pathway of this compound

metabolic_pathway parent This compound sulfoxide This compound-S-oxide parent->sulfoxide CYP-mediated S-oxidation demethylated 3-Chlorothiophenol parent->demethylated CYP-mediated S-demethylation sulfone This compound-S-sulfone sulfoxide->sulfone CYP/FMO-mediated S-oxidation conjugate Glucuronide/Sulfate Conjugate demethylated->conjugate Phase II Conjugation

Caption: Potential metabolic pathways of this compound.

References

A Comparative Guide to the Computational Study of 3-Chlorothioanisole Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted reactivity of 3-chlorothioanisole alongside related, well-studied compounds. Due to a lack of specific experimental and computational studies on this compound, this guide leverages data from analogous molecules—thioanisole and chlorobenzene—to infer its reactivity profile. This approach allows for a predictive comparison, highlighting the electronic and steric influences of the chloro and methylthio functional groups on the aromatic ring.

Comparative Analysis of Electronic Properties

The reactivity of an aromatic compound is fundamentally governed by its electronic structure. In computational chemistry, parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into a molecule's susceptibility to electrophilic and nucleophilic attack. A smaller HOMO-LUMO gap generally suggests higher reactivity.

The table below summarizes key quantum chemical descriptors for thioanisole and chlorobenzene, obtained from computational studies, and provides estimated values for this compound based on the expected electronic effects of the substituents. The chloro group is an electron-withdrawing group by induction and a weak deactivator, while the methylthio group is an ortho-, para-directing activator.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Thioanisole-5.75-2.033.721.35
Chlorobenzene-6.50-1.505.001.69
This compound (Estimated) -5.90 -2.20 3.70 ~1.80

Data for thioanisole and chlorobenzene are representative values from DFT calculations.[1][2] The values for this compound are estimations based on the combined electronic effects of the chloro and methylthio groups.

Experimental Protocols for Reactivity Assessment

To experimentally validate the predicted reactivity, a standardized protocol for a common reaction, such as oxidation, can be employed.

Protocol: Oxidation of Aryl Sulfides

  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stirrer, dissolve the aryl sulfide (thioanisole, chlorobenzene, or this compound) (1 mmol) in 10 mL of a suitable solvent (e.g., acetonitrile).

  • Initiation of Reaction: Add an oxidizing agent, such as hydrogen peroxide (1.1 mmol), to the solution. A catalyst, for instance, a metal-organic framework like DUT-67(Zr), can be used to facilitate the reaction.[3]

  • Reaction Monitoring: Monitor the progress of the reaction at regular intervals using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to determine the consumption of the reactant and the formation of the corresponding sulfoxide and sulfone.

  • Data Analysis: Calculate the reaction rate constants by fitting the concentration-time data to an appropriate rate law. The activation energy can be determined by performing the reaction at different temperatures and constructing an Arrhenius plot.

Visualizing Computational and Reaction Pathways

Computational Workflow for Reactivity Analysis

The following diagram illustrates a typical workflow for the computational investigation of the reactivity of a molecule like this compound.

Computational Reactivity Workflow cluster_input Input cluster_dft DFT Calculations cluster_reactivity Reactivity Analysis cluster_output Output mol_structure Molecular Structure of This compound geom_opt Geometry Optimization mol_structure->geom_opt ts_search Transition State Search mol_structure->ts_search freq_calc Frequency Calculation geom_opt->freq_calc nbo_analysis NBO Analysis geom_opt->nbo_analysis fmo_analysis FMO Analysis geom_opt->fmo_analysis reactivity_descriptors Reactivity Descriptors (HOMO/LUMO, Charges) nbo_analysis->reactivity_descriptors fmo_analysis->reactivity_descriptors irc_calc IRC Calculation ts_search->irc_calc reaction_profile Reaction Energy Profile irc_calc->reaction_profile thermo_data Thermodynamic Data (Activation Energy) reaction_profile->thermo_data Oxidation of this compound reactant This compound ts1 TS1 reactant->ts1 oxidant1 [O] oxidant1->ts1 intermediate 3-Chlorophenyl Methyl Sulfoxide ts2 TS2 intermediate->ts2 oxidant2 [O] oxidant2->ts2 product 3-Chlorophenyl Methyl Sulfone ts1->intermediate ts2->product

References

Benchmarking 3-Chlorothioanisole: A Comparative Guide for Arylating Agents in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the selection of an appropriate arylating agent is a critical decision that profoundly influences the efficiency, scope, and practicality of cross-coupling reactions. This guide provides an objective comparison of 3-Chlorothioanisole against other common arylating agents, focusing on their performance in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The data presented herein, compiled from scientific literature, aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The choice of the arylating agent, specifically the leaving group, is a key determinant of reaction efficiency. Generally, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the trend: I > Br > Cl. Aryl chlorides are often more cost-effective and widely available but their higher bond dissociation energy presents a greater challenge for oxidative addition to the palladium catalyst, often requiring more specialized and reactive catalyst systems.

While direct comparative data for this compound in Suzuki-Miyaura coupling is limited in publicly available literature, we can infer its potential reactivity based on related compounds and general principles. The presence of the methylthio group (-SMe) at the meta-position to the chlorine atom can influence the electronic properties of the aryl ring, which in turn can affect the rate of oxidative addition.

Table 1: Illustrative Comparison of Arylating Agents in Suzuki-Miyaura Coupling

Arylating AgentBoronic Acid PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-ChlorotoluenePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Toluene/H₂O1001891
4-BromoacetophenonePhenylboronic acidPd(PPh₃)₄K₂CO₃WaterRT0.564[1]
3-ChloroanisolePhenylboronic acid[Pd₂(dba)₃] / 6tBuOKDioxane100291.5[2]
ChlorobenzenePhenylboronic acidMS/PdK₂CO₃DMF/H₂O1301~90[3]

Note: This table presents data from different sources with varying reaction conditions and is intended for illustrative purposes to show typical yields for related aryl chlorides and bromides. Direct comparison requires identical reaction conditions.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura reaction, the reactivity of the arylating agent is crucial. Aryl chlorides are generally less reactive than aryl bromides and require more sophisticated catalyst systems, often employing bulky, electron-rich phosphine ligands to facilitate the challenging oxidative addition step.[4]

The use of aryl thioethers as electrophiles in Buchwald-Hartwig amination has been explored, offering an alternative to aryl halides. Nickel-catalyzed systems have shown promise for the amination of aryl thioethers.

Table 2: Illustrative Comparison of Arylating Agents in Buchwald-Hartwig Amination

Arylating AgentAmine PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-ChlorotolueneMorpholinePd(dba)₂ / XPhosNaOtBuTolueneReflux694
2-ChlorotolueneMorpholine(NHC)Pd(allyl)ClNaOtBuDioxane700.494[5]
4-BromoanisoleMorpholine(NHC)Pd(allyl)ClNaOtBuDioxaneRT0.190[5]
Aryl Thioether (general)Various AminesNi(COD)₂ / dcypeLiHMDSToluene11024up to 86

Note: This table includes data from various sources and is for illustrative purposes. The nickel-catalyzed amination of aryl thioethers highlights an alternative approach.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and optimization. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions with aryl chlorides, which can be adapted for benchmarking this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling of an Aryl Chloride

This protocol is a general procedure that can be adapted for various aryl chlorides.[6]

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.005 mmol, 0.5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/Water mixture)

Procedure:

  • To an oven-dried reaction vessel, add the aryl chloride, arylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent and then the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous work-up, extracting the product with an appropriate organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of an Aryl Chloride

This protocol provides a general method for the amination of aryl chlorides.[7]

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)

  • Biarylphosphine Ligand (e.g., XPhos) (0.03 mmol, 3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add the Pd₂(dba)₃, phosphine ligand, and NaOtBu to an oven-dried Schlenk flask.

  • Add the aryl chloride and the amine.

  • Add anhydrous toluene via syringe.

  • Stir the reaction mixture at room temperature for 15 minutes to allow for catalyst pre-formation.

  • Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography.

Visualizing the Workflow

Understanding the sequence of steps in a chemical synthesis is crucial for planning and execution. The following diagrams, generated using Graphviz, illustrate the catalytic cycles and a general experimental workflow for these cross-coupling reactions.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdi_complex Ar-Pd(II)L_n-X oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation Ar'-B(OR)₂ Base pdi_aryl_complex Ar-Pd(II)L_n-Ar' transmetalation->pdi_aryl_complex reductive_elimination Reductive Elimination pdi_aryl_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdi_complex Ar-Pd(II)L_n-X oxidative_addition->pdi_complex amine_coordination Amine Coordination pdi_complex->amine_coordination HNR'R'' pdi_amine_complex [Ar-Pd(II)L_n(HNR'R'')]⁺X⁻ amine_coordination->pdi_amine_complex deprotonation Deprotonation pdi_amine_complex->deprotonation Base pdi_amido_complex Ar-Pd(II)L_n-NR'R'' deprotonation->pdi_amido_complex reductive_elimination Reductive Elimination pdi_amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental_Workflow start Start setup Reaction Setup (Arylating Agent, Coupling Partner, Base, Solvent) start->setup inert Inert Atmosphere (Evacuate & Backfill) setup->inert catalyst Add Catalyst System (Pd source + Ligand) inert->catalyst reaction Heat & Stir (Monitor Progress) catalyst->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for cross-coupling reactions.

References

Safety Operating Guide

Proper Disposal of 3-Chlorothioanisole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. 3-Chlorothioanisole, a halogenated organosulfur compound, is classified as a hazardous substance requiring specific disposal procedures. This guide provides essential, immediate safety and logistical information, including a detailed operational and disposal plan.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its hazards. It is harmful if swallowed, causes skin and serious eye irritation, and is toxic to aquatic life with long-lasting effects. Additionally, it is a combustible liquid.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Use safety glasses with side shields or chemical goggles.

  • Lab Coat: A standard laboratory coat is required to prevent skin contact.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

Spill Management Protocol

In the event of a this compound spill, follow these steps:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and, if the spill is large, evacuate the area. Ensure adequate ventilation to disperse vapors.

  • Containment: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, properly labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Procedure

The proper disposal of this compound is critical to prevent environmental contamination and comply with regulations. Under no circumstances should it be disposed of in the regular trash or down the sanitary sewer.

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., absorbent pads, gloves), in a designated hazardous waste container.

    • The container must be made of a compatible material (e.g., glass or polyethylene), be in good condition, and have a secure, tight-fitting lid.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must include the full chemical name, "this compound," and the approximate concentration or quantity. Do not use abbreviations or chemical formulas.

    • Indicate the hazards associated with the waste (e.g., "Combustible," "Irritant," "Environmental Hazard").

    • Include the date when the waste was first added to the container and the name of the generating researcher or lab.

  • Storage:

    • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is well-ventilated and away from sources of ignition.

    • Segregate the this compound waste from incompatible materials, particularly strong oxidizing agents.

  • Disposal Request:

    • Once the container is full or is no longer being added to, contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for pickup and proper disposal.

  • Empty Container Disposal:

    • Empty this compound containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

    • The rinsate from all three rinses must be collected and disposed of as hazardous waste.

    • After triple-rinsing and allowing the container to dry, deface or remove the original label and dispose of the container according to your institution's guidelines for clean glassware or plasticware.

Recommended Disposal Method: Incineration

The primary and most effective method for the disposal of halogenated organic compounds like this compound is high-temperature incineration. This process ensures the complete destruction of the hazardous components.

ParameterRecommended ValueCitation(s)
Incineration Temperature 870°C to 1204°C (1600°F to 2200°F)[1][2]
Specific for Halogenated Waste At least 1100°C (2012°F) if the waste contains >1% halogenated organic substances[3][4]
Residence Time 0.75 to 2.0 seconds[1][2]
Destruction Efficiency >99.99%[2]

Note: The incineration process for halogenated waste must be equipped with an acid gas scrubber to neutralize the resulting hydrochloric acid (HCl) and other acidic byproducts.

Disposal Workflow Diagram

cluster_collection Waste Generation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal start Generate this compound Waste container Collect in a Labeled, Sealed, Compatible Hazardous Waste Container start->container storage Store in Designated Satellite Accumulation Area container->storage spill Spill Occurs spill_cleanup Follow Spill Management Protocol spill->spill_cleanup spill_cleanup->container segregate Segregate from Incompatible Chemicals (e.g., Oxidizing Agents) storage->segregate pickup Arrange for Pickup by EHS or Certified Waste Contractor segregate->pickup transport Transport to a Licensed Hazardous Waste Facility pickup->transport incinerate High-Temperature Incineration (>1100°C) transport->incinerate end Complete Destruction incinerate->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 3-Chlorothioanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical procedures for the handling and disposal of 3-Chlorothioanisole. Adherence to these guidelines is essential for ensuring laboratory safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical requiring stringent safety measures. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Always consult the Safety Data Sheet (SDS) for the most current and comprehensive information before handling this compound.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene rubber gloves. Ensure gloves are of sufficient thickness and regularly inspected for signs of degradation or puncture before and during use.[3]Provides a barrier against skin contact, which can cause irritation.[1] Butyl rubber gloves are not recommended for use with halogenated solvents.[3]
Eye and Face Protection Chemical safety goggles and a full-face shield.Protects against splashes that can cause serious eye irritation.[1] A face shield offers an additional layer of protection for the entire face.[4]
Body Protection A chemical-resistant lab coat or apron worn over long-sleeved clothing.Prevents incidental skin contact and contamination of personal clothing.
Respiratory Protection A NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges (black label) should be used when handling outside of a fume hood or in poorly ventilated areas.[1][5][6][7]Mitigates the risk of inhaling vapors, which may cause respiratory tract irritation.[2]

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Verification start Start: Handling This compound hazards Identify Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant start->hazards hand Hand Protection: Nitrile or Neoprene Gloves hazards->hand Skin Contact eye Eye Protection: Safety Goggles & Face Shield hazards->eye Splash Hazard body Body Protection: Chemical-Resistant Lab Coat hazards->body Incidental Contact respiratory Respiratory Protection: Respirator with Organic Vapor Cartridge hazards->respiratory Vapor Inhalation end End: Safe Handling Procedure check Inspect all PPE before use

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]

2.1. Preparation and Weighing

  • Designate a Work Area: Clearly demarcate the area within the fume hood where the handling will occur. Cover the work surface with absorbent, disposable bench paper.[9]

  • Assemble Equipment: Gather all necessary glassware, utensils, and a calibrated electronic balance inside the fume hood.

  • Tare the Receiving Vessel: Place a clean, dry, and sealed container (e.g., a vial with a cap or a round-bottom flask with a septum) on the balance and tare its weight.

  • Transfer the Chemical: Using a clean glass pipette, carefully transfer the desired amount of this compound into the tared container.[10] Keep the container opening as small as possible and avoid splashing.

  • Seal and Re-weigh: Immediately seal the container and re-weigh it to determine the exact mass of the transferred liquid.

  • Initial Cleaning: Wipe down the exterior of the primary container and any minor spills on the work surface with a solvent-moistened cloth (e.g., isopropanol or ethanol), ensuring the cloth is disposed of as hazardous waste.

2.2. Use in Reactions

  • Closed System: Whenever possible, maintain a closed system to prevent the release of vapors. Use septa and cannulas for transfers between reaction vessels.

  • Temperature Control: Be mindful of the reaction temperature. Exothermic reactions can increase the vapor pressure of this compound, leading to a higher risk of exposure.

  • Monitoring: Continuously monitor the reaction for any signs of leaks or unexpected outcomes.

Handling_Workflow start Start: Prepare for Handling fume_hood Work Inside a Chemical Fume Hood start->fume_hood weighing Weighing Procedure: 1. Tare sealed container 2. Transfer liquid 3. Seal and re-weigh fume_hood->weighing reaction Use in Reaction: (Closed System) weighing->reaction spill_check Check for Spills reaction->spill_check cleanup Immediate Spill Cleanup spill_check->cleanup Spill Occurs disposal Proceed to Disposal Plan spill_check->disposal No Spills cleanup->disposal end End: Procedure Complete disposal->end

Disposal Plan

Proper segregation and labeling of waste are crucial for safe and compliant disposal.

3.1. Waste Segregation

  • Halogenated Organic Waste: this compound is a halogenated organic compound. All waste containing this chemical, including contaminated consumables (pipette tips, wipes, gloves), must be collected in a designated, properly labeled "Halogenated Organic Waste" container.[2][11][12][13]

  • Avoid Mixing: Never mix halogenated waste with non-halogenated waste streams.[2][12] This is critical for proper disposal and cost management.

3.2. Waste Container Management

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.[11] The label should be applied before the first drop of waste is added.

  • Container Integrity: Use a chemically compatible, leak-proof container with a secure screw-top cap.[11] Keep the container closed at all times except when adding waste.

  • Storage: Store the waste container in a secondary containment bin within a well-ventilated area, away from incompatible materials.

3.3. Spill and Decontamination Procedures

  • Minor Spills (inside fume hood):

    • Absorb the spill with a chemical absorbent pad or material like vermiculite.

    • Using forceps, place the absorbent material into the designated halogenated waste container.

    • Wipe the area with a cloth dampened with a suitable solvent (e.g., isopropanol), and dispose of the cloth as hazardous waste.

  • Major Spills (outside fume hood):

    • Evacuate the immediate area and alert others.

    • If safe to do so, increase ventilation.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill without proper training and equipment.

Disposal_Plan start Start: Waste Generation segregate Segregate Waste: Halogenated vs. Non-Halogenated start->segregate container Use Labeled, Sealed Halogenated Waste Container segregate->container collect_liquid Collect Liquid Waste container->collect_liquid collect_solid Collect Contaminated Solids (Gloves, Wipes, etc.) container->collect_solid storage Store in Secondary Containment in a Ventilated Area collect_liquid->storage collect_solid->storage end End: Await Professional Waste Pickup storage->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.